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  • Product: 4-(2-Chlorophenyl)-2-fluorobenzoic acid
  • CAS: 505082-99-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Chlorophenyl)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(2-chlorophenyl)-2-fluorobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(2-chlorophenyl)-2-fluorobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogs to project its chemical properties, reactivity, and potential applications. This approach, rooted in scientific analogy, offers valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are privileged structures in drug discovery, offering a versatile platform for designing molecules with tailored biological activities. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and bioavailability. The specific regioisomer, 4-(2-chlorophenyl)-2-fluorobenzoic acid, combines the structural features of a biphenyl system with the electronic effects of both chlorine and fluorine substituents, making it a compound of considerable interest for the development of novel therapeutics and functional materials.

Predicted Physicochemical Properties

The physicochemical properties of 4-(2-chlorophenyl)-2-fluorobenzoic acid have been estimated based on the known values of its structural isomers and related compounds. These predictions provide a valuable starting point for experimental design and computational modeling.

PropertyPredicted Value for 4-(2-Chlorophenyl)-2-fluorobenzoic acid2-Chloro-4-fluorobenzoic acid4-Chloro-2-fluorobenzoic acid5-Chloro-2-fluorobenzoic acid3-Chloro-2-fluorobenzoic acid
Molecular Formula C₁₃H₈ClFO₂C₇H₄ClFO₂C₇H₄ClFO₂C₇H₄ClFO₂C₇H₄ClFO₂
Molecular Weight 250.65 g/mol 174.56 g/mol [1]174.55 g/mol [2]174.56 g/mol [3]174.56 g/mol [4]
Melting Point (°C) 190-210 (estimated)181-183[1]204-208152-157[3]177-180[4]
Boiling Point (°C) >300 (decomposes, estimated)271.9 (predicted)[1]274.7 (predicted)Not availableNot available
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF)Soluble in 95% ethanol (50 mg/mL)[1]Insoluble in waterNot availableNot available
pKa 2.5-3.5 (estimated)2.90 (predicted)[1]3.04 (predicted)Not availableNot available

Rationale for Predictions:

  • Melting Point: The introduction of the 2-chlorophenyl group is expected to increase the molecular weight and introduce steric hindrance, potentially disrupting crystal packing and leading to a melting point in the estimated range.

  • Boiling Point: Due to the high molecular weight and potential for intermolecular interactions, the boiling point is predicted to be significantly higher than its monocyclic analogs, likely with decomposition.

  • Solubility: The biphenyl structure increases hydrophobicity, suggesting low water solubility. However, the carboxylic acid moiety will allow for solubility in alkaline aqueous solutions and polar organic solvents.

  • pKa: The electron-withdrawing effects of the fluorine and chlorine atoms are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid.

Proposed Synthesis and Mechanistic Insights

The most logical and versatile approach for the synthesis of 4-(2-chlorophenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the biphenyl linkage, leading to two key starting materials: a halogenated 2-fluorobenzoic acid derivative and a substituted phenylboronic acid.

G Target 4-(2-Chlorophenyl)-2-fluorobenzoic acid SM1 4-Bromo-2-fluorobenzoic acid Target->SM1 Suzuki Coupling Disconnection SM2 2-Chlorophenylboronic acid Target->SM2 Suzuki Coupling Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzoic acid with 2-chlorophenylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 4-Bromo-2-fluorobenzoic acid F Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) A->F B 2-Chlorophenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Acidification F->G H Extraction G->H I Crystallization/Chromatography H->I J 4-(2-Chlorophenyl)-2-fluorobenzoic acid I->J

Caption: Proposed workflow for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 2-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with HCl (e.g., 2 M) to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(2-chlorophenyl)-2-fluorobenzoic acid.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a mild and effective base for this type of reaction.

  • Solvent System: The two-phase toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: Degassing is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of 4-(2-chlorophenyl)-2-fluorobenzoic acid and data from its analogs.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum will display signals for the thirteen carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with the carbon atoms attached to fluorine and chlorine showing characteristic splitting patterns and chemical shifts.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, with a chemical shift characteristic of a fluoroaromatic compound.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 250, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

Potential Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 4-(2-chlorophenyl)-2-fluorobenzoic acid make it a promising scaffold for various applications:

  • Medicinal Chemistry: As a building block for the synthesis of novel anti-inflammatory agents, kinase inhibitors, and other biologically active molecules. The specific substitution pattern can be exploited to fine-tune binding interactions with biological targets.

  • Materials Science: As a precursor for the synthesis of liquid crystals, polymers, and other functional materials where the biphenyl core and halogen substituents can impart desirable properties such as thermal stability and specific electronic characteristics.

Safety and Handling

As there is no specific safety data for 4-(2-chlorophenyl)-2-fluorobenzoic acid, precautions should be based on data from structurally similar compounds. Biphenyl carboxylic acids and halogenated benzoic acids are generally considered irritants.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

While direct experimental data for 4-(2-chlorophenyl)-2-fluorobenzoic acid is scarce, this in-depth technical guide provides a robust, scientifically-grounded framework for understanding its properties and potential. By leveraging data from analogous compounds and established synthetic methodologies, researchers can confidently approach the synthesis and exploration of this promising molecule for applications in drug discovery and materials science. Further experimental validation of the predicted properties is a crucial next step in unlocking the full potential of this unique chemical entity.

References

  • PubChem. 2-Chloro-4-fluorobenzoic acid. [Link]

  • Google Patents.
  • PubChem. 4-Chloro-2-fluorobenzoic acid. [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

Sources

Exploratory

4-(2-Chlorophenyl)-2-fluorobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-(2-Chlorophenyl)-2-fluorobenzoic Acid Abstract This technical guide provides a comprehensive analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid (CAS No: 505082-99-5), a specialized biphe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid (CAS No: 505082-99-5), a specialized biphenyl carboxylic acid derivative. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's core physicochemical properties, proposing a robust synthetic pathway, and contextualizing its significance as a high-value building block in modern pharmaceutical research. Particular emphasis is placed on the strategic role of its unique substitution pattern in the design of targeted therapeutics, most notably in the field of oncology.

Core Molecular Properties and Identification

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a polysubstituted aromatic compound featuring a biphenyl core. The specific arrangement of the chloro and fluoro substituents imparts distinct electronic and conformational properties that are highly sought after in medicinal chemistry for optimizing molecular interactions with biological targets.

IdentifierDataSource
IUPAC Name 4-(2-Chlorophenyl)-2-fluorobenzoic acidN/A
CAS Number 505082-99-5[1]
Molecular Formula C₁₃H₈ClFO₂[1]
Molecular Weight 250.65 g/mol [1]
Chemical Structure

The structural architecture is foundational to the compound's reactivity and utility.

Caption: 2D structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Physicochemical Properties

The following table summarizes key predicted physicochemical properties, which are crucial for anticipating its behavior in various solvents and reaction conditions.

PropertyPredicted ValueSource
Boiling Point 376.7 ± 32.0 °C[1]
Density 1.366 ± 0.06 g/cm³[1]
pKa 3.14 ± 0.10[1]
Storage Temperature 2-8°C[1]

Proposed Synthesis Pathway: Suzuki-Miyaura Coupling

While specific manufacturer-disclosed syntheses are proprietary, a chemically sound and widely applicable method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance, making it ideal for coupling complex aryl halides with arylboronic acids.

Causality of Experimental Choice: The Suzuki coupling is selected for its reliability in forming C-C bonds between sp²-hybridized carbon atoms. The reaction is typically high-yielding and proceeds under relatively mild conditions, preserving the sensitive carboxylic acid and halogen functionalities present on the coupling partners.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC), and the final product structure can be confirmed by spectroscopic methods as outlined in Section 3.

  • Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq) and (2-chlorophenyl)boronic acid (1.1 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and water, followed by potassium carbonate (K₂CO₃) (3.0 eq).

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq), to the mixture under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 90 °C and maintain vigorous stirring. Monitor the reaction progress by TLC, typically eluting with a hexane/ethyl acetate mixture. The reaction is generally complete within 4-12 hours.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic components.

  • Extraction and Wash: Wash the organic layer sequentially with water and brine.

  • Acidification: Extract the aqueous layer with ethyl acetate. Combine the organic layers and acidify the aqueous phase with 1M HCl to a pH of ~2. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.

Spectroscopic Characterization Profile

While experimentally verified high-resolution spectra for this specific compound are not widely available in public databases, its structural features allow for the prediction of key spectroscopic signals. Researchers are advised to acquire experimental data for definitive structural confirmation.[2]

Predicted Spectral Data
Spectroscopy Predicted Key Signals/Features
¹H NMR - Aromatic protons (Ar-H) in the region of 7.0-8.2 ppm. Complex splitting patterns are expected due to H-H and H-F coupling. - A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm), solvent dependent.
¹³C NMR - Carbonyl carbon (C=O) signal around 165-175 ppm. - Aromatic carbon signals between 110-160 ppm. Signals for carbons bonded to fluorine will show characteristic C-F coupling.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. - Sharp C=O stretch from the carbonyl group at ~1700 cm⁻¹. - C-F stretch around 1200-1300 cm⁻¹. - C-Cl stretch around 700-800 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (250.65). - A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
Standard Protocol for Spectroscopic Analysis
  • Objective: To obtain ¹H and ¹³C NMR, IR, and MS spectra for structural elucidation.[2]

  • Methodology:

    • Sample Preparation: For NMR, dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2] For IR, the sample can be analyzed as a solid (KBr pellet or ATR). For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

    • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher), a Fourier-transform infrared (FTIR) spectrometer, and a high-resolution mass spectrometer (HRMS).[2]

    • Data Acquisition: Acquire standard 1D proton and carbon spectra for NMR. For MS, use an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, characteristic absorption bands, and the exact mass to confirm the molecular formula and structure.

Significance in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The 4-(2-Chlorophenyl)-2-fluorobenzoic acid scaffold is particularly valuable as it combines these benefits with a biphenyl structure, a common motif in pharmacologically active molecules.

Application in Oncology: MDM2-p53 Inhibition

A compelling application for building blocks with this substitution pattern is in the development of inhibitors for the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. The p53 protein is a critical tumor suppressor, and its inactivation by MDM2 is a key oncogenic driver in many cancers. Small-molecule inhibitors that disrupt this interaction can reactivate p53's function, leading to cancer cell death.

Research has led to the discovery of potent MDM2 inhibitors where a chloro-fluorophenyl moiety plays a crucial role in binding to a key pocket of the MDM2 protein.[5] For instance, the development of clinical candidate APG-115 involved the optimization of a spiro-oxindole scaffold, where a 3-chloro-2-fluorophenyl group was found to be critical for high-affinity binding and potent cellular activity.[5] This demonstrates that the specific electronic and steric properties conferred by the chloro and fluoro substituents on the phenyl ring are essential for achieving potent and selective inhibition.

MDM2_Inhibition cluster_normal Normal Cell Function cluster_inhibited Therapeutic Intervention p53_A p53 (Tumor Suppressor) MDM2_A MDM2 p53_A->MDM2_A Binding Degradation p53 Degradation MDM2_A->Degradation Promotes p53_B p53 (Tumor Suppressor) Apoptosis Tumor Cell Apoptosis p53_B->Apoptosis Reactivated MDM2_B MDM2 Inhibitor Inhibitor (e.g., derived from 4-(Aryl)-2-fluorobenzoic acid) Inhibitor->MDM2_B Blocks p53 Binding Site

Caption: Mechanism of MDM2 inhibitors in reactivating p53 function.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-(2-Chlorophenyl)-2-fluorobenzoic acid is not publicly available. However, based on structurally related compounds like 4-Chloro-2-fluorobenzoic acid, it should be handled with care.[6] It is predicted to cause skin and eye irritation and may cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

4-(2-Chlorophenyl)-2-fluorobenzoic acid represents a highly specialized and valuable chemical intermediate. Its molecular formula (C₁₃H₈ClFO₂) and molecular weight (250.65 g/mol ) define a scaffold with significant potential for the synthesis of complex pharmaceutical agents.[1] The strategic placement of its halogen substituents makes it an exemplary building block for designing molecules that target challenging biological systems, such as the MDM2-p53 protein-protein interface in oncology.[5] While detailed experimental data requires direct acquisition, established synthetic methodologies like the Suzuki-Miyaura coupling provide a reliable pathway for its preparation. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in advancing drug discovery and development.

References

  • PubChem. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152. PubChem. Available from: [Link]

  • SynZeal. 4-Fluorobenzoic Acid | 456-22-4. SynZeal. Available from: [Link]

  • Wikipedia. 4-Fluorobenzoic acid. Wikipedia. Available from: [Link]

  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation. Available from: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Cheméo. Available from: [Link]

  • Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications. Available from: [Link]

  • PrepChem.com. Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. PrepChem.com. Available from: [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. PubMed Central. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Characteristics of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectral characteristics of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a molecule o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide leverages a predictive approach grounded in the analysis of structurally related molecules. By examining the spectral data of analogous compounds, including 4-fluorobenzoic acid, 2-chlorobenzoic acid, and 2-chloro-4-fluorobenzoic acid, we can forecast the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar bi-aryl carboxylic acids.

Introduction

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a biphenyl carboxylic acid derivative. The structural complexity and the presence of halogen substituents make its unambiguous characterization crucial for any research and development endeavor. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds. This guide will walk through the predicted spectral data for 4-(2-Chlorophenyl)-2-fluorobenzoic acid, explaining the rationale behind the predictions based on fundamental principles and comparative data analysis.

Molecular Structure and Predicted Spectral Overview

The structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, with its two aromatic rings, a carboxylic acid group, and halogen atoms, dictates a unique spectral fingerprint. The following sections will detail the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the seven protons on the two phenyl rings. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H3~7.30 - 7.40ddJ(H-H) ≈ 8.0, J(H-F) ≈ 10.0
H5~7.45 - 7.55dJ(H-H) ≈ 8.0
H6~7.90 - 8.00dJ(H-H) ≈ 8.0
H3'~7.35 - 7.45m
H4'~7.30 - 7.40m
H5'~7.25 - 7.35m
H6'~7.50 - 7.60m
COOH~12.0 - 13.0br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (12-13 ppm).

  • The protons on the fluorinated benzoic acid ring (H3, H5, H6) will be influenced by the fluorine atom, leading to characteristic splitting patterns (doublet of doublets for H3).

  • The protons on the chlorophenyl ring (H3', H4', H5', H6') will exhibit a complex multiplet pattern due to their proximity to the chlorine atom and the other ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~130 - 135
C2~160 - 165 (d, ¹JCF ≈ 250 Hz)
C3~115 - 120 (d, ²JCF ≈ 20 Hz)
C4~140 - 145
C5~125 - 130
C6~130 - 135
C1'~135 - 140
C2'~130 - 135
C3'~128 - 132
C4'~125 - 130
C5'~127 - 131
C6'~130 - 134
COOH~165 - 170

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation:

  • The carbon of the carboxylic acid will be the most downfield signal.

  • The carbon directly attached to the fluorine atom (C2) will show a large one-bond coupling constant (¹JCF).

  • The other carbons in the fluorinated ring will also exhibit smaller C-F couplings.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium to Strong
C-F (Aryl Fluoride)1100 - 1300Strong
C-Cl (Aryl Chloride)1000 - 1100Medium
C-O (Carboxylic Acid)1210 - 1320Strong

Interpretation:

  • A very broad O-H stretch from the carboxylic acid dimer is a key feature.

  • A strong carbonyl (C=O) stretch will be present in the characteristic region for carboxylic acids.

  • The C-F and C-Cl stretching vibrations will appear in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺250.02
[M-OH]⁺233.02
[M-COOH]⁺205.03
[M-Cl]⁺215.05

Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₁₃H₈ClFO₂).

  • Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups.

  • The isotopic signature of chlorine will be a key diagnostic feature in the mass spectrum.

Experimental Protocols

7.1 NMR Spectroscopy

A sample of 4-(2-Chlorophenyl)-2-fluorobenzoic acid would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

7.2 Infrared (IR) Spectroscopy

The IR spectrum could be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

7.3 Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a mass spectrometer.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structure Elucidation & Purity Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a substituted biphenyl carboxylic acid, represents a scaffold of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chlorophenyl)-2-fluorobenzoic acid, a substituted biphenyl carboxylic acid, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural complexity, arising from the presence of two halogen substituents on different aromatic rings and the rotational barrier around the biphenyl linkage, necessitates robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone for the structural elucidation of such molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, offering a detailed interpretation of chemical shifts, coupling constants, and signal assignments based on established principles and data from analogous structures.

Molecular Structure and Numbering

For clarity in spectral assignment, the following IUPAC numbering system will be utilized throughout this guide.

Caption: IUPAC numbering for 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is expected to exhibit signals corresponding to seven aromatic protons and one carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups, as well as through-space interactions.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
COOH10-13br s-The acidic proton of a carboxylic acid typically appears as a broad singlet in a downfield region due to hydrogen bonding and chemical exchange.[1] The exact chemical shift is highly dependent on the solvent and concentration.[2][3]
H6~8.0-8.2dd³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 5.0This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will exhibit coupling to H5 and a smaller four-bond coupling to the fluorine atom.
H5~7.4-7.6dd³J(H5-H6) ≈ 8.0, ⁴J(H5-H3) ≈ 2.0This proton is meta to the fluorine and ortho to the 2-chlorophenyl group. It will be a doublet of doublets due to coupling with H6 and H3.
H3~7.2-7.4dd³J(H3-F) ≈ 9.0, ⁴J(H3-H5) ≈ 2.0Positioned ortho to the fluorine, this proton will show a larger three-bond coupling to fluorine and a smaller four-bond coupling to H5. The fluorine's electron-withdrawing nature will influence its chemical shift.
H3'~7.5-7.7m-Part of a complex multiplet due to coupling with H4', H5', and potentially long-range coupling.
H4'~7.3-7.5m-Expected to be part of a multiplet with adjacent protons.
H5'~7.3-7.5m-Part of a multiplet.
H6'~7.4-7.6m-This proton is ortho to the biphenyl linkage and will be part of a complex multiplet.

Note: Predicted chemical shifts are based on analogous compounds such as 2-chlorobenzoic acid[4], 4-fluorobenzoic acid[5], and 2-chloro-4-fluorobenzoic acid[6] and general substituent effects in aromatic systems.[7] Coupling constants are estimates based on typical values for aromatic systems and fluorine-proton interactions.[8][9]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 4-(2-Chlorophenyl)-2-fluorobenzoic acid will display 13 distinct signals for the carbon atoms. The chemical shifts are influenced by the nature of the substituents, and carbons in the fluorinated ring will exhibit splitting due to C-F coupling.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale
COOH~165-170s-The carboxylic acid carbonyl carbon typically resonates in this downfield region.[1]
C1~125-130d²J(C1-F) ≈ 20-25This quaternary carbon is two bonds away from the fluorine, resulting in a doublet.
C2~160-165d¹J(C2-F) ≈ 240-250Directly bonded to the highly electronegative fluorine, this carbon will be significantly downfield and show a large one-bond C-F coupling constant.[10]
C3~115-120d²J(C3-F) ≈ 20-25This carbon is ortho to the fluorine and will appear as a doublet.
C4~140-145d³J(C4-F) ≈ 5-10The ipso-carbon of the biphenyl linkage will be downfield and show a smaller three-bond coupling to fluorine.
C5~130-135s-This carbon is too far from the fluorine to show significant coupling.
C6~132-137d⁴J(C6-F) ≈ 2-5A small four-bond coupling to fluorine may be observed for this carbon.
C1'~138-142s-The ipso-carbon of the biphenyl linkage on the chlorophenyl ring.
C2'~132-136s-This carbon is attached to the chlorine atom.
C3'~130-134s--
C4'~128-132s--
C5'~127-131s--
C6'~129-133s--

Note: Predicted chemical shifts are based on data from related compounds[11][12] and general trends for substituted aromatic rings. The C-F coupling constants are estimates based on typical values for fluorinated aromatic compounds.[10][13]

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing a Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b Add a small amount of an internal standard (e.g., TMS). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the sample into the NMR spectrometer (≥400 MHz). c->d e Lock and shim the instrument. d->e f Acquire ¹H NMR spectrum. e->f g Acquire ¹³C{¹H} NMR spectrum. e->g h Apply Fourier transform, phase correction, and baseline correction. f->h g->h i Calibrate the chemical shift scale to the internal standard. h->i j Integrate ¹H signals and pick peaks for both spectra. i->j

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (¹³C{¹H}).

    • Typical parameters include a 30-45° pulse angle, a spectral width of ~250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction for both spectra.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine chemical shifts and coupling constants.

Conclusion

References

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  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of... Canadian Journal of Chemistry, 69(6), 1047-1053.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

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  • PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

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  • American Chemical Society. (2026, January 5). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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  • YouTube. (2019, February 25). NMR Coupling Constants, Chemical Shift, and 13C NMR. Retrieved from [Link]

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Foundational

FT-IR and mass spectrometry of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid Introduction: The Analytical Imperative for Complex Molecules In the landscape of drug discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Introduction: The Analytical Imperative for Complex Molecules

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Molecules such as 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a bi-aryl carboxylic acid, present a unique analytical challenge due to their complex substitution patterns and multiple functional groups. The presence of chloro- and fluoro- substituents on a biphenyl scaffold linked to a carboxylic acid moiety necessitates a multi-faceted analytical approach to unambiguously confirm its identity and purity.

This guide provides a comprehensive, field-proven framework for the structural characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic acid using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind each analytical step. We will explore not just how to acquire the data, but why specific techniques are chosen, what spectral features to anticipate, and how these data streams converge to provide a self-validating confirmation of the molecular structure. This document is intended for researchers, chemists, and quality control professionals who require a robust and reliable methodology for spectroscopic analysis.

Part 1: Functional Group Verification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Principles: Probing Molecular Vibrations

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations.[2] An FT-IR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule's functional groups.[1] For 4-(2-Chlorophenyl)-2-fluorobenzoic acid, FT-IR is the frontline tool to confirm the presence of the critical carboxylic acid group and the aromatic rings, and to observe the influence of the halogen substituents.

Predicted FT-IR Spectral Features

Before entering the lab, an experienced scientist will predict the expected spectrum based on the molecule's structure. This predictive analysis is crucial for efficient data interpretation. The structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid leads us to anticipate several key absorption bands.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Appearance
O-H StretchCarboxylic Acid3300 - 2500Very Strong, Very Broad
C-H StretchAromatic Rings3100 - 3000Medium, Sharp
C=O StretchCarboxylic Acid (Dimer)1710 - 1680Strong, Sharp
C=C StretchAromatic Rings1610 - 1580 & 1500 - 1450Medium to Strong, Sharp
C-O StretchCarboxylic Acid1320 - 1210Strong
C-F StretchAryl-Fluorine1250 - 1100Strong
O-H BendCarboxylic Acid1440 - 1395Medium
C-Cl StretchAryl-Chlorine820 - 750Strong

Table 1: Predicted FT-IR absorption bands for 4-(2-Chlorophenyl)-2-fluorobenzoic acid. These predictions are based on standard infrared spectroscopy correlation tables.[3][4]

The most telling feature will be the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps the aromatic C-H stretches. This, combined with the intense carbonyl (C=O) peak, provides definitive evidence of the carboxylic acid group.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a classic and highly reliable technique for obtaining high-quality spectra of solid samples.[5][6] The rationale is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear, homogenous medium for analysis.

Methodology:

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of 4-(2-Chlorophenyl)-2-fluorobenzoic acid to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr.

  • Mixing: Mix the sample and KBr thoroughly by continuing to grind for 1-2 minutes. The goal is a homogenous, fine powder with a particle size smaller than the IR wavelength to reduce scattering effects.[7]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Purge the sample compartment with dry air or nitrogen. Collect a background spectrum of the empty sample holder. This step is critical as it subtracts the absorbance from atmospheric CO₂ and water vapor.

  • Sample Analysis: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to achieve a high signal-to-noise ratio. The spectrum should be recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and peak-picked using the spectrometer software.

Visualization: FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Grind Sample (1-2 mg) s2 Add KBr (100-200 mg) s1->s2 s3 Mix Thoroughly s2->s3 s4 Press Pellet s3->s4 a1 Collect Background (Empty Beam) s4->a1 Transfer to Spectrometer a2 Insert KBr Pellet a1->a2 a3 Collect Sample Spectrum (4000-400 cm⁻¹) a2->a3 d1 Baseline Correction a3->d1 d2 Peak Identification d1->d2 d3 Structural Confirmation d2->d3 ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Stock Solution (1 mg/mL in MeOH) p2 Dilute to Working Conc. (1-10 µg/mL in ACN/H₂O) p1->p2 a3 Infuse Sample (5-10 µL/min) p2->a3 Introduce to Instrument a1 Calibrate Mass Spectrometer a2 Set ESI- Negative Mode a1->a2 a2->a3 a4 Acquire Spectrum a3->a4 d1 Identify [M-H]⁻ Peak a4->d1 d2 Verify Isotope Pattern (³⁵Cl / ³⁷Cl) d1->d2 d3 Confirm Molecular Weight d2->d3

Caption: Workflow for ESI-MS analysis for molecular weight determination.

Conclusion: A Self-Validating Analytical Strategy

The structural elucidation of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is achieved with high confidence through the synergistic application of FT-IR spectroscopy and mass spectrometry. FT-IR serves as the primary tool for functional group identification, providing irrefutable evidence of the carboxylic acid and substituted aromatic moieties. Mass spectrometry complements this by delivering an accurate molecular weight and confirming the elemental composition through the characteristic chlorine isotope pattern. Together, these two techniques form a self-validating system: FT-IR confirms what functional groups are present, while MS confirms the mass of the entire structure containing those groups. This robust, logic-driven approach ensures the unambiguous structural confirmation required for progression in research, development, and quality assurance workflows.

References

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Parlak, C., et al. (2014). Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • D'Arrigo, G., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Konermann, L., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]

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  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

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Exploratory

Solubility of 4-(2-Chlorophenyl)-2-fluorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid in Organic Solvents Authored by: A Senior Application Scientist Foreword: Navigating the Solubility Landscape in Drug Development I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Drug Development

In the intricate journey of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox; it is a cornerstone of success. The bioavailability, formulation, and ultimate efficacy of a therapeutic agent are profoundly influenced by its solubility characteristics. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of a specific and complex molecule: 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Unveiling the Molecule: Physicochemical Profile of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Before embarking on experimental solubility studies, a thorough understanding of the molecule's intrinsic properties is paramount. 4-(2-Chlorophenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid with key structural features that will dictate its solubility behavior:

  • A Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for favorable interactions with polar protic solvents. Its acidic nature also implies that solubility will be highly pH-dependent in aqueous solutions.

  • A Fluorine Atom (-F): The high electronegativity of fluorine can influence the electron distribution within the molecule and participate in hydrogen bonding as an acceptor.

  • A Chlorine Atom (-Cl): This bulky and electronegative atom contributes to the molecule's overall lipophilicity.

  • Two Phenyl Rings: The presence of two aromatic rings suggests a significant non-polar character, which will favor solubility in non-polar or moderately polar solvents.

Table 1: Predicted Physicochemical Properties of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid and Related Compounds

Property4-(2-Chlorophenyl)-2-fluorobenzoic Acid (Predicted)4-Fluorobenzoic Acid[1][2]4-Chloro-2-fluorobenzoic Acid[3][4]
Molecular Weight ( g/mol ) ~264.67140.11174.55
logP (Octanol-Water Partition Coefficient) Higher (more lipophilic)2.072.177
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Polar Surface Area (Ų) ~37.3~37.3~37.3

The higher predicted logP of our target molecule compared to its simpler analogues suggests a greater affinity for non-polar environments and likely lower aqueous solubility.

The Strategic Selection of Solvents: A Multifaceted Approach

The choice of organic solvents is a critical step that will define the scope and utility of the solubility study. A well-conceived solvent panel should encompass a range of polarities, hydrogen bonding capabilities, and chemical classes.

Solvent Classification

A common and effective approach is to classify solvents based on their polarity and hydrogen bonding potential:

  • Polar Protic Solvents: Capable of donating and accepting hydrogen bonds (e.g., methanol, ethanol, isopropanol). These are likely to have favorable interactions with the carboxylic acid group.

  • Polar Aprotic Solvents: Can accept hydrogen bonds but do not donate (e.g., acetone, acetonitrile, dimethyl sulfoxide).

  • Non-Polar Aprotic Solvents: Have low dielectric constants and are incapable of significant hydrogen bonding (e.g., toluene, hexane, cyclohexane).

A Recommended Solvent Panel for Initial Screening

Table 2: A Diverse Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexHydrogen Bond Donor/AcceptorRationale
Polar Protic Methanol5.1BothStrong potential for H-bonding with the carboxylic acid.
Ethanol4.3BothSimilar to methanol, but with a slightly larger non-polar component.
Isopropanol3.9BothFurther increase in non-polar character.
Polar Aprotic Acetone5.1AcceptorGood general solvent for moderately polar compounds.
Acetonitrile5.8AcceptorCommon solvent in chromatography, useful for analytical purposes.
Dimethyl Sulfoxide (DMSO)7.2AcceptorHighly polar, often used for poorly soluble compounds.
Tetrahydrofuran (THF)4.0AcceptorA cyclic ether with moderate polarity.
Non-Polar Aprotic Toluene2.4NeitherRepresents aromatic non-polar interactions.
Heptane0.1NeitherRepresents aliphatic non-polar interactions.
Dichloromethane3.1NeitherA chlorinated solvent with moderate polarity.

This selection provides a broad spectrum of intermolecular interaction possibilities, allowing for a comprehensive understanding of the compound's solubility profile.

The Gold Standard: Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the equilibrium or shake-flask method.[5] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.

The Underlying Principle: Thermodynamic Equilibrium

Intrinsic solubility is defined as the concentration of the un-ionized form of a molecule in a saturated solution at thermodynamic equilibrium at a given temperature.[6] The shake-flask method aims to achieve this state by allowing sufficient time for the dissolution process to reach a plateau.

Detailed Experimental Protocol: The Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-(2-Chlorophenyl)-2-fluorobenzoic acid in a selected panel of organic solvents at a controlled temperature.

Materials:

  • 4-(2-Chlorophenyl)-2-fluorobenzoic acid (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Dispense equil1 Seal vials and vortex prep2->equil1 equil2 Incubate with constant shaking at a controlled temperature (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Vials: Add an excess amount of 4-(2-Chlorophenyl)-2-fluorobenzoic acid to each vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Briefly vortex the vials to disperse the solid.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to shake for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to determine when the concentration plateaus.

  • Sampling:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Determine the concentration of 4-(2-Chlorophenyl)-2-fluorobenzoic acid in the diluted samples by comparing the peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

The Analytical Backbone: Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for accurate solubility determination. HPLC with UV detection is a widely used and reliable technique for this purpose.

Method Development Considerations
  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this nature.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous component should be adjusted to ensure the analyte is in a single ionic form (for a carboxylic acid, a pH of 2-3 is usually suitable to keep it protonated).

  • Detection Wavelength: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of 4-(2-Chlorophenyl)-2-fluorobenzoic acid to ensure maximum sensitivity.

  • Calibration: A multi-point calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy of quantification.

Workflow for HPLC Analysis

HPLC_Workflow cluster_standards Standard Preparation cluster_samples Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis std1 Prepare stock solution std2 Create serial dilutions std1->std2 hplc1 Inject standards and samples std2->hplc1 sample1 Dilute filtered supernatant sample1->hplc1 hplc2 Generate chromatograms hplc1->hplc2 analysis1 Integrate peak areas hplc2->analysis1 analysis2 Construct calibration curve analysis1->analysis2 analysis3 Calculate sample concentrations analysis2->analysis3

Caption: General workflow for sample analysis using HPLC.

Interpreting the Results: From Data to Knowledge

The final step is to collate and interpret the experimental data to build a comprehensive solubility profile.

Data Presentation

The solubility data should be presented in a clear and concise table.

Table 3: Example of a Solubility Data Table for 4-(2-Chlorophenyl)-2-fluorobenzoic Acid at 25 °C

SolventSolubility (mg/mL)Solubility (M)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HeptaneExperimental ValueCalculated Value
Drawing Meaningful Conclusions

The trends observed in the solubility data can provide valuable insights into the solute-solvent interactions:

  • High solubility in polar protic solvents like methanol would indicate that hydrogen bonding with the carboxylic acid group is a major driver of dissolution.

  • Significant solubility in polar aprotic solvents like DMSO would suggest that dipole-dipole interactions are also important.

  • Low solubility in non-polar solvents like heptane would confirm the importance of the polar functional groups in the overall solubility.

Beyond the Basics: High-Throughput Solubility Screening

For earlier stages of drug discovery where rapid screening of multiple compounds or conditions is required, automated high-throughput solubility assays can be employed. These methods often use smaller sample sizes and faster analytical techniques, such as UV plate readers or automated HPLC systems. While potentially less precise than the shake-flask method, they are invaluable for prioritizing compounds and selecting promising candidates for further development.

Concluding Remarks: A Pathway to Comprehensive Understanding

Determining the solubility of 4-(2-Chlorophenyl)-2-fluorobenzoic acid in organic solvents is a critical step in its development as a potential therapeutic agent. While pre-existing data for this specific molecule may be scarce, a systematic and well-designed experimental approach, as outlined in this guide, will yield reliable and actionable results. By combining a theoretical understanding of the molecule's physicochemical properties with rigorous experimental execution and robust analytical quantification, researchers can build a comprehensive solubility profile. This knowledge is not just data; it is the foundation upon which successful formulation development and, ultimately, clinical success are built.

References

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  • PubChem. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152.
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Foundational

A Technical Guide to the Crystal Structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

An Independent Analysis for Drug Development Professionals Abstract The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Analysis for Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth, technical framework for the determination and analysis of the single-crystal structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry. While a publicly deposited crystal structure for this specific molecule is not available at the time of this writing, this document outlines the complete, validated workflow for its elucidation. It serves as a comprehensive protocol, grounded in established crystallographic principles and practices, from synthesis and single-crystal growth to advanced structural refinement and computational analysis. By presenting a rigorous, field-proven methodology, this guide empowers researchers and drug development professionals to pursue and interpret the solid-state architecture of this and related molecular entities.

Introduction: The Rationale for Structural Elucidation

Substituted biphenyl carboxylic acids are privileged scaffolds in drug discovery, appearing in a range of therapeutics. The specific compound, 4-(2-Chlorophenyl)-2-fluorobenzoic acid, combines several key structural features: a flexible biphenyl core, a carboxylic acid group capable of potent hydrogen bonding, and halogen substituents (Cl and F) that can modulate electronic properties and participate in halogen bonding.

Understanding the precise three-dimensional structure is paramount. The crystal structure reveals:

  • Molecular Conformation: The dihedral angle between the two phenyl rings, which dictates the molecule's overall shape.

  • Intermolecular Interactions: The specific hydrogen bonds, π–π stacking, and halogen interactions that govern how molecules pack together.[1][2]

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique properties.

This structural information is directly applicable to drug development, informing API formulation, predicting stability, and providing a basis for structure-based drug design.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-stage process that demands precision at every step. The self-validating workflow ensures that the final model is a chemically sensible and accurate representation of the molecule.

Synthesis and Purification

The target compound, 4-(2-Chlorophenyl)-2-fluorobenzoic acid, is accessible through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reliable C-C bond-forming reaction is a cornerstone of modern organic synthesis.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

  • Reactant Preparation: To a flame-dried Schlenk flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water, followed by a base such as sodium carbonate (Na₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, acidify the mixture with 2M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99.5%), which is essential for successful single-crystal growth.

Single-Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step.[5] The goal is to encourage slow, ordered growth into a single lattice, ideally producing crystals of 0.1-0.3 mm in each dimension.[6]

Protocol 2: Single-Crystal Growth by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol). An ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap containing a few pinholes. This allows for slow evaporation of the solvent over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

Alternative techniques include vapor diffusion and slow cooling, which provide different kinetic environments for crystallization.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining molecular structure.[8][9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Protocol 3: Data Collection, Solution, and Refinement

  • Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion.

  • Data Collection: The crystal is centered on a modern diffractometer equipped with a sensitive detector (e.g., a pixel array detector).[10] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[11]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using intrinsic phasing methods, typically with software like SHELXT.[12] This initial step provides a rough electron density map and a preliminary molecular model.

  • Structure Refinement: The model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL.[13] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

Workflow Visualization

The entire process, from chemical synthesis to the final, validated crystal structure, follows a logical and rigorous pathway.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd SC-XRD Analysis S1 Suzuki-Miyaura Coupling S2 Aqueous Workup S1->S2 S3 Recrystallization S2->S3 C1 Solvent Screening S3->C1 C2 Slow Evaporation C1->C2 C3 Crystal Harvesting C2->C3 X1 Data Collection C3->X1 X2 Structure Solution (SHELXT) X1->X2 X3 Structure Refinement (SHELXL) X2->X3 Final Final X3->Final Final Structure (CIF)

Caption: Experimental workflow for crystal structure determination.

Structural Analysis: Anticipated Findings

Based on the known chemistry of benzoic acids and halogenated aromatics, we can anticipate several key structural features for 4-(2-Chlorophenyl)-2-fluorobenzoic acid.[14]

Molecular Conformation and Geometry

The primary conformational variable is the dihedral angle between the planes of the two phenyl rings. Steric hindrance between the ortho-substituents (fluorine on one ring, chlorine on the other) will prevent a planar conformation. The molecule is expected to adopt a twisted conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by strong hydrogen bonds formed by the carboxylic acid moieties.[15] The most common and stable motif for carboxylic acids is the formation of a centrosymmetric dimer via pairs of O–H···O hydrogen bonds.

Caption: Expected centrosymmetric carboxylic acid dimer motif.

Weaker interactions, such as C–H···O, C–H···F, and potential C–Cl···π or C–F···π interactions, will further guide the three-dimensional packing arrangement.

Hypothetical Crystallographic Data

For a molecule of this nature, one would expect it to crystallize in a common centrosymmetric space group, such as P2₁/c or P-1.[16] The following table presents plausible, illustrative data based on similar structures found in the Cambridge Structural Database (CSD).[17][18]

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical FormulaC₁₃H₈ClFO₂
Formula Weight248.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.12
b (Å)15.45
c (Å)9.33
β (°)98.5
Volume (ų)1156
Z4
R₁ (I > 2σ(I))~0.04
wR₂ (all data)~0.11
Goodness-of-fit (F²)~1.05

Computational Corroboration with DFT

To validate the experimental geometry and understand the molecule's electronic properties, Density Functional Theory (DFT) calculations are an invaluable tool.[19][20]

Protocol 4: DFT Geometry Optimization

  • Input Structure: Use the coordinates from the refined crystal structure as the starting geometry.

  • Calculation Setup: Perform a geometry optimization using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[21]

  • Analysis: Compare the bond lengths, bond angles, and dihedral angles of the optimized gas-phase structure with the experimental solid-state structure. Discrepancies can often be attributed to the influence of intermolecular forces in the crystal lattice.

  • Property Calculation: Calculate properties such as the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which correlate with intermolecular interaction sites.

Conclusion and Implications for Drug Development

This guide has detailed a comprehensive, authoritative workflow for determining and analyzing the crystal structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. By following these validated protocols—from rational synthesis and meticulous crystal growth to precise X-ray diffraction analysis and computational validation—researchers can obtain a definitive understanding of the molecule's solid-state architecture.

The resulting structural knowledge is not merely academic; it is a critical asset in drug development. It enables the rational design of new analogues, provides a basis for understanding and controlling polymorphism, and informs the development of stable, bioavailable pharmaceutical formulations. This structured approach ensures scientific integrity and provides the trustworthy data needed to accelerate the journey from molecule to medicine.

References

  • Mackay, K. M., Henderson, W., & Henderson, R. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

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  • Read, R. J., & Blow, D. M. (2017). X-ray data processing. Methods in Molecular Biology, 1607, 125-141.

  • Barreiro, E. J., & Fraga, C. A. M. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25345-25353.

  • Aakeröy, C. B., & Salmon, D. J. (2018). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. CrystEngComm, 20(38), 5757-5765.

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  • Ruan, J., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc, 14(1), 105.

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection.

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.

  • Gavezzotti, A. (2017). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystal Growth & Design, 17(8), 4056-4068.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

  • Wikipedia. (n.d.). Acta Crystallographica Section E.

  • Al-Masri, A. A., et al. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(22), 14339.

  • Alfa Chemistry. (n.d.). Single Crystals: Advancements in Growth Techniques and Applications...

  • Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B, 58(Pt 4), 647-661.

  • Cambridge Crystallographic Data Centre. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD).

  • ResearchGate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications.

  • YouTube. (2020). ShelXle Tutorial solving and refining crystal structures.

  • ResearchGate. (2025). Which intermolecular interactions have a significant influence on crystal packing?

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling...

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  • Carleton College. (2007). Single-crystal X-ray Diffraction.

  • Nanyang Technological University. (n.d.). Single-crystal growth of organic semiconductors.

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  • Aakeröy, C. B., & Fasulo, M. E. (2007). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 7(7), 1325-1333.

  • Wikipedia. (n.d.). X-ray crystallography.

  • MDPI. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature.

  • Grokipedia. (n.d.). Acta Crystallographica Section E.

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Exploratory

An In-Depth Technical Guide to 4-(2-Chlorophenyl)-2-fluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a biaryl carboxylic acid that has emerged as a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a biaryl carboxylic acid that has emerged as a critical intermediate in the synthesis of advanced therapeutic agents. While not a pharmacologically active compound in itself, its unique structural features are pivotal in the development of potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology. This document details the probable synthetic pathway, physicochemical properties, and the significant role of this molecule in the context of the discovery and development of the clinical-stage MDM2 inhibitor, alrizomadlin (APG-115).

Introduction and Historical Context

The discovery and development of 4-(2-Chlorophenyl)-2-fluorobenzoic acid are intrinsically linked to the progression of medicinal chemistry efforts targeting the MDM2-p53 pathway. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. In tumors where p53 remains wild-type, its function is often inhibited by the murine double minute 2 (MDM2) protein.[1] Small-molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53, leading to tumor cell cycle arrest and apoptosis.[2][3]

The development of potent and orally bioavailable MDM2 inhibitors has been a significant focus of cancer research. The complex three-dimensional structure of the MDM2-p53 binding interface requires inhibitors with specific steric and electronic properties to effectively mimic the key interactions of p53.[2] This has driven the synthesis of novel chemical scaffolds, including complex biaryl and spirocyclic systems.

Within this context, 4-(2-Chlorophenyl)-2-fluorobenzoic acid emerged as a key building block. Its rigid biaryl structure provides a scaffold to which other functional groups can be attached to create molecules with the precise geometry needed to bind to the MDM2 protein. The discovery of potent spirooxindole MDM2 inhibitors, such as alrizomadlin (APG-115), highlighted the importance of the 3-chloro-2-fluorophenyl moiety in achieving high binding affinity.[1] Consequently, the synthesis of intermediates like 4-(2-Chlorophenyl)-2-fluorobenzoic acid became a critical step in the development of this class of anti-cancer drug candidates.

Synthesis and Physicochemical Properties

The synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is most logically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for the construction of biaryl systems.[4]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The likely precursors for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid are 4-Bromo-2-fluorobenzoic acid and 2-Chlorophenylboronic acid.

Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid start1 4-Bromo-2-fluorobenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) start1->catalyst start2 2-Chlorophenylboronic acid start2->catalyst product 4-(2-Chlorophenyl)-2-fluorobenzoic acid catalyst->product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Detailed Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling reaction to synthesize 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 2-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2-fluorobenzoic acid and 2-Chlorophenylboronic acid in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Addition of Base and Catalyst: Add the base (e.g., sodium carbonate) and the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product can be purified by filtration and recrystallization from an appropriate solvent to yield pure 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is provided in the table below.

PropertyValueReference
CAS Number 505082-99-5[5]
Molecular Formula C₁₃H₈ClFO₂[5]
Molecular Weight 250.65 g/mol [5]
Boiling Point (Predicted) 376.7 ± 32.0 °C[5]
Density (Predicted) 1.366 ± 0.06 g/cm³[5]
pKa (Predicted) 3.14 ± 0.10[5]
Storage Temperature 2-8°C[5]

Role in Drug Development and Mechanism of Action

The primary significance of 4-(2-Chlorophenyl)-2-fluorobenzoic acid lies in its role as a crucial building block for the synthesis of the potent and selective MDM2 inhibitor, alrizomadlin (APG-115).[1]

Intermediate in the Synthesis of Alrizomadlin (APG-115)

Alrizomadlin is a complex spirooxindole derivative that has entered clinical development for the treatment of various cancers.[1] The "3-chloro-2-fluorophenyl" moiety, which is derived from 4-(2-Chlorophenyl)-2-fluorobenzoic acid, is a key structural feature of alrizomadlin. This part of the molecule is designed to fit into one of the hydrophobic pockets of the MDM2 protein, mimicking the interaction of the p53 protein.[2]

Role_of_Intermediate intermediate 4-(2-Chlorophenyl)-2-fluorobenzoic acid synthesis Multi-step Synthetic Pathway intermediate->synthesis Key Building Block drug Alrizomadlin (APG-115) (MDM2 Inhibitor) synthesis->drug Leads to target MDM2 Protein drug->target Binds to and Inhibits

Caption: The role of 4-(2-Chlorophenyl)-2-fluorobenzoic acid as a key intermediate in the synthesis of the MDM2 inhibitor alrizomadlin (APG-115).

Contribution to the Mechanism of Action of Alrizomadlin

While 4-(2-Chlorophenyl)-2-fluorobenzoic acid itself does not have a direct pharmacological effect, its structural contribution to alrizomadlin is critical for the latter's mechanism of action. Alrizomadlin functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53.[1][5] The 3-chloro-2-fluorophenyl group of alrizomadlin is designed to occupy a hydrophobic pocket on the surface of MDM2, mimicking the interaction of a key amino acid residue of p53.[2] This high-affinity binding displaces p53, leading to its accumulation and the subsequent activation of downstream pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Therapeutic Applications and Future Perspectives

The therapeutic applications of 4-(2-Chlorophenyl)-2-fluorobenzoic acid are indirect, realized through its incorporation into the final drug product, alrizomadlin. Alrizomadlin has shown promising anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for various solid and hematological malignancies.[1][6]

The development of alrizomadlin underscores the importance of specialized chemical building blocks like 4-(2-Chlorophenyl)-2-fluorobenzoic acid in modern drug discovery. The ability to synthesize such complex and precisely functionalized intermediates is essential for creating drugs that can selectively target specific protein-protein interactions.

As our understanding of the molecular drivers of cancer continues to grow, the demand for novel and sophisticated chemical entities will increase. Intermediates such as 4-(2-Chlorophenyl)-2-fluorobenzoic acid will remain critical tools for medicinal chemists in the design and synthesis of the next generation of targeted therapies.

Conclusion

4-(2-Chlorophenyl)-2-fluorobenzoic acid, while not a therapeutic agent itself, represents a cornerstone in the development of a new class of anti-cancer drugs targeting the MDM2-p53 pathway. Its synthesis, likely achieved through a Suzuki-Miyaura coupling, provides a key structural motif necessary for the high-affinity binding of the MDM2 inhibitor alrizomadlin. This technical guide has provided a comprehensive overview of its discovery context, synthesis, properties, and its pivotal role in the advancement of targeted cancer therapy. For researchers and drug development professionals, understanding the significance of such intermediates is crucial for the continued innovation of novel and effective medicines.

References

  • Czarna, A., et al. (2010). P53 Mdm2 Inhibitors. Protein and Peptide Letters, 17(5), 545-554. Available at: [Link]

  • Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(15), 6888-6903. Available at: [Link]

  • Vyas, J., et al. (2018). Chemical classification of MDM2 inhibitors. International Journal of Pharmacy and Chemistry Analysis, 5(2), 58-66. Available at: [Link]

  • Wang, S., et al. (2020). Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Acta Pharmaceutica Sinica B, 10(2), 219-237. Available at: [Link]

  • Garg, N. K. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(11), 2833-2844. Available at: [Link]

  • Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
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Foundational

Fundamental Reactivity and Synthetic Utility of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

An In-depth Technical Guide: Executive Summary 4-(2-Chlorophenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid that presents a trifecta of reactive sites: a carboxylic acid function, an activated fluoro-substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid that presents a trifecta of reactive sites: a carboxylic acid function, an activated fluoro-substituted aromatic ring, and a sterically hindered chloro-substituted ring. This unique combination of features makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. The strategic placement of halogen atoms—a fluorine ortho to an activating carboxyl group and a chlorine on the adjacent phenyl ring—governs its reactivity, enabling selective transformations. This guide provides an in-depth analysis of the core reactivity of this molecule, offering field-proven insights into its synthesis, functional group transformations, and potential for constructing complex molecular architectures. Protocols are presented not merely as steps, but as self-validating systems designed to provide researchers with a robust framework for its practical application.

Introduction: A Scaffold of Strategic Importance

The 4-(2-Chlorophenyl)-2-fluorobenzoic acid molecule belongs to the biaryl class of compounds, a structural motif prevalent in numerous pharmaceuticals and agrochemicals. Its significance lies in the confluence of three key structural elements:

  • The Carboxylic Acid Group: This functional group serves as a primary handle for derivatization into esters, amides, and other functionalities. Its electron-withdrawing nature also critically influences the reactivity of the phenyl ring to which it is attached.

  • The 2-Fluoro Substituent: The fluorine atom, positioned ortho to the carboxylic acid, is highly significant. Its strong electronegativity activates the C-F bond towards Nucleophilic Aromatic Substitution (S_NAr) , a cornerstone of its reactivity profile.[1][2] In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3][4]

  • The 4-(2-Chlorophenyl) Group: This substituent introduces conformational constraints and additional points for potential modification. The chlorine atom is generally less reactive towards nucleophilic substitution than the fluorine atom but can participate in transition-metal-catalyzed cross-coupling reactions.

This guide will deconstruct the reactivity of this molecule, focusing on the primary pathways for its synthesis and subsequent derivatization, providing a comprehensive playbook for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application. While exhaustive experimental data for this specific compound is not widely published, a combination of predicted data and analysis of analogous structures provides a reliable profile.

Physicochemical Properties

The following table summarizes key physicochemical properties. Predicted values offer a baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.

PropertyValueSource
Molecular Formula C₁₃H₈ClFO₂N/A
Molecular Weight 250.65 g/mol [5]
Boiling Point (Predicted) 376.7 ± 32.0 °C[5]
Density (Predicted) 1.366 ± 0.06 g/cm³[5]
pKa (Predicted) ~3.0 - 3.5Analog Est.[6][7]
Solubility Soluble in polar organic solvents (e.g., Methanol, Ether, DMSO, DMF); sparingly soluble in hot water.Analog Est.[8]

Note: The pKa is estimated to be lower than that of benzoic acid (~4.2) and 4-fluorobenzoic acid (~4.14) due to the additional electron-withdrawing effects of the ortho-fluorine and the biaryl system.[6]

Spectroscopic Characterization Protocol

Definitive structural confirmation relies on spectroscopic analysis. The following protocol outlines a standard approach for acquiring NMR, IR, and MS data.[9]

Objective: To obtain high-resolution spectroscopic data for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For IR: Analyze as a solid using a KBr pellet or an ATR accessory.

    • For MS: Dissolve a small amount (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for infusion.

  • ¹H & ¹³C NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to observe include distinct aromatic multiplets for both phenyl rings.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the carbonyl carbon (~165-170 ppm) and multiple aromatic carbons, including characteristic C-F and C-Cl signals with specific coupling patterns (¹J_CF, ²J_CF, etc.).

  • Infrared (IR) Spectroscopy:

    • Observe for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F stretches (~1200-1300 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹).

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) in negative mode to observe the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach to constructing the biaryl scaffold of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction & Workup A 4-Bromo-2-fluorobenzoic acid F Combine Reactants, Catalyst, Base, Solvent A->F B 2-Chlorophenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat under Inert Atmosphere (e.g., 80-100 °C) F->G H Aqueous Workup & Extraction G->H I Purification (Crystallization/Chromatography) H->I J Product: 4-(2-Chlorophenyl)-2-fluorobenzoic acid I->J

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(2-Chlorophenyl)-2-fluorobenzoic acid from 4-bromo-2-fluorobenzoic acid and 2-chlorophenylboronic acid.

Causality: The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the catalytic cycle. An inorganic base is required for the transmetalation step, and a mixed solvent system ensures the solubility of both organic and inorganic reagents.[10]

Materials:

ReagentM.W.Amount (mmol)Equivalents
4-Bromo-2-fluorobenzoic acid219.0010.01.0
2-Chlorophenylboronic acid156.3712.01.2
Pd(PPh₃)₄1155.560.30.03
K₂CO₃138.2130.03.0
1,4-Dioxane-50 mL-
Water-10 mL-

Procedure:

  • Inert Atmosphere: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq).

  • Reagent Addition: Add potassium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Degassing: Add the 1,4-dioxane/water (5:1) solvent mixture. Degas the solution thoroughly for 15-20 minutes by bubbling argon or nitrogen through it. This step is critical to prevent oxidative degradation of the catalyst.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with 100 mL of water.

    • Transfer to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-acidic impurities. Discard the organic layers.

    • Acidify the aqueous layer to pH ~2 with 2M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

Core Reactivity Analysis

The molecule's reactivity is dominated by the interplay between its carboxylic acid group and the activated aromatic system.

Reactions of the Carboxylic Acid Moiety

This classic acid-catalyzed reaction converts the carboxylic acid to an ester, a common strategy to mask the acid's polarity or to create prodrugs.[11][12]

Protocol: Synthesis of Methyl 4-(2-Chlorophenyl)-2-fluorobenzoate

  • Setup: Dissolve 4-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent) in a round-bottom flask.[13]

  • Catalyst: Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring. The addition is exothermic.

  • Reaction: Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the ester product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the methyl ester, which can be further purified by silica gel chromatography if necessary.

The formation of amides is paramount in medicinal chemistry. This is typically achieved using peptide coupling agents to activate the carboxylic acid.

Protocol: General Amidation using EDC/HOBt

  • Activation: Dissolve 4-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add HOBt (1-hydroxybenzotriazole, 1.1 eq) and EDC hydrochloride (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 eq). Stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. If the amine is used as a salt, add a non-nucleophilic base like triethylamine or DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 12-24 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting amide by chromatography or recrystallization.

G A Carboxylic Acid (R-COOH) C Activated O-Acylisourea Ester A->C Activation B EDC + HOBt in DMF B->C E Amide Product (R-CONH-R') C->E Nucleophilic Attack D Amine (R'-NH₂) D->E

Caption: General workflow for EDC/HOBt mediated amidation.

Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atom at the C2 position is activated for displacement by nucleophiles due to the electron-withdrawing effect of the ortho-carboxylic acid. This reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][14] Fluorine is an excellent leaving group in S_NAr reactions because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic, while the C-F bond cleavage is not the rate-determining step.[1]

G cluster_0 S_NAr Mechanism Reactant Aryl Fluoride + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactant->Intermediate Rate-determining Attack Product Substituted Product + F⁻ Intermediate->Product Fast Expulsion of Fluoride

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Protocol: S_NAr with a Secondary Amine (e.g., Morpholine)

  • Setup: In a sealed tube, combine 4-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 eq), morpholine (2.5 eq), and a strong base such as K₂CO₃ (3.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent like DMSO or NMP.

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours. The high temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

  • Workup: Cool the reaction, dilute with water, and acidify with HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. Recrystallization or chromatography can be used for further purification.

Intramolecular Cyclization Reactions

The ortho-relationship of the carboxylic acid and the biaryl system allows for intramolecular cyclization reactions to form fused heterocyclic systems, which are of great interest in medicinal chemistry. For example, reaction with amidines can lead to quinazolinone derivatives.[15]

Protocol: Synthesis of a Quinazolinone Derivative

  • Setup: Combine 4-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 eq), an amidine hydrochloride salt (e.g., acetamidine hydrochloride, 1.5 eq), and a copper(I) catalyst (e.g., CuI, 0.1 eq) in a flask.[15]

  • Base and Solvent: Add a base such as Na₂CO₃ (2.5 eq) and a solvent like DMF.[15]

  • Reaction: Heat the mixture at 100-120 °C for 12-18 hours. The proposed mechanism involves initial coordination of the benzoic acid to the copper, followed by oxidative addition, complexation with the amidine, and subsequent reductive elimination and cyclization.[15]

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography to isolate the target quinazolinone.

Applications and Future Outlook

4-(2-Chlorophenyl)-2-fluorobenzoic acid is not an end-product but a sophisticated starting material. Its derivatives are explored for a range of therapeutic areas:

  • Oncology: The biaryl scaffold can be functionalized to target kinases or other enzymes involved in cell proliferation.

  • Anti-inflammatory Agents: Amide derivatives of similar structures have shown potent anti-inflammatory activity.[4]

  • CNS Disorders: The ability to modulate lipophilicity and polarity via derivatization makes this scaffold suitable for developing agents that can cross the blood-brain barrier.

The fundamental reactivity discussed herein—esterification, amidation, S_NAr, and cyclization—provides a robust toolkit for chemists to rapidly generate libraries of diverse compounds for biological screening, accelerating the drug discovery pipeline.

References

  • Allison, D., Delancey, E., Ramey, H., Williams,. C., Alsharif, Z. A., Al-Khattabi, H. & Alam,M. A.. (2017). Synthesis and antimicrobial studies of novel derivatives. Global Scientific Journal. [Link]

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  • PubChem. (n.d.). 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

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Exploratory

A Framework for Investigating the Biological Activity of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

A Technical Guide for Drug Discovery Professionals Executive Summary The novel compound 4-(2-Chlorophenyl)-2-fluorobenzoic acid represents an intriguing scaffold for drug discovery, combining the structural motifs of flu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The novel compound 4-(2-Chlorophenyl)-2-fluorobenzoic acid represents an intriguing scaffold for drug discovery, combining the structural motifs of fluorinated benzoic acids and chloro-substituted biphenyls. While direct biological data for this specific molecule is not yet available, its constituent chemical features are present in numerous compounds with established pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide presents a structured, multi-tiered framework for the comprehensive evaluation of its biological potential. We outline a logical progression from in silico prediction to targeted in vitro and cell-based assays, providing detailed, field-proven protocols to enable a thorough and efficient investigation. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous approach to determining the compound's activity profile and mechanism of action.

Introduction and Scientific Rationale

Chemical Profile of the Target Compound

4-(2-Chlorophenyl)-2-fluorobenzoic acid is an aromatic carboxylic acid characterized by a biphenyl-like core. The key structural features are:

  • 2-Fluorobenzoic Acid Core: The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[4] The carboxylic acid group provides a key site for hydrogen bonding and potential salt formation.

  • 4-(2-Chlorophenyl) Substituent: The presence of a second phenyl ring classifies the molecule as a biphenyl derivative. The chlorine atom can modulate lipophilicity and electronic properties, influencing how the molecule interacts with biological targets.[5] Biphenyl scaffolds are common in various active pharmaceutical ingredients.

The unique spatial arrangement and electronic nature of these groups suggest that 4-(2-Chlorophenyl)-2-fluorobenzoic acid could interact with various biological targets.

Hypothesized Biological Potential

The rationale for investigating this compound is built upon the known activities of structurally related molecules:

  • Anti-Inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a biphenyl core. Furthermore, derivatives of fluorobenzoic acid have been explored as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[6]

  • Anticancer Activity: The 2-fluorobenzoic acid moiety is a precursor in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[4][7]

  • Antimicrobial Activity: Benzoic acid derivatives and compounds containing chlorophenyl groups have demonstrated a range of antibacterial and antifungal properties.[1][3]

Proposed Investigational Workflow

A systematic approach is essential to efficiently screen for and validate the biological activities of a novel compound. We propose a three-phase workflow that progresses from broad, predictive screening to specific, mechanistic cell-based assays.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Synthesis In Silico Prediction In Silico Prediction Antimicrobial Screening Antimicrobial Screening In Silico Prediction->Antimicrobial Screening Cytotoxicity Assay Cytotoxicity Assay Antimicrobial Screening->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Cytotoxicity Assay->Anti-inflammatory Assay Anticancer Assay Anticancer Assay Anti-inflammatory Assay->Anticancer Assay Data Analysis Data Analysis Anticancer Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Figure 1: Proposed workflow for biological activity screening.

Phase 1: In Silico Prediction and In Vitro Screening

This initial phase aims to predict the compound's drug-like properties and cast a wide net to detect potential antimicrobial activity.

In Silico ADMET and Molecular Docking

Expertise & Causality: Before committing to resource-intensive wet lab experiments, in silico tools provide a rapid, cost-effective first pass to evaluate a molecule's potential.[8][9] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help identify potential liabilities, while molecular docking can suggest likely protein targets.[10][11]

Protocol: ADMET Prediction

  • Obtain the 2D structure (SMILES string) of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

  • Utilize free web servers such as SwissADME or ADMETlab 2.0.[10]

  • Input the SMILES string and run the prediction.

  • Analyze the output, paying close attention to Lipinski's Rule of Five, bioavailability score, and predictions of CYP enzyme inhibition.[10]

Protocol: Molecular Docking

  • Target Selection: Identify potential protein targets based on the compound's structural motifs. Download their 3D structures from the Protein Data Bank (PDB).

  • Ligand and Receptor Preparation: Prepare the 3D structure of the compound (ligand) and the protein (receptor) using software like AutoDock Tools. This involves adding hydrogen atoms, assigning charges, and defining the binding pocket.

  • Docking Simulation: Run the docking simulation using software like AutoDock Vina.[11] The software will explore various binding poses of the ligand within the receptor's active site.

  • Analysis: Analyze the results to identify the pose with the best binding affinity (lowest binding energy). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

Table 1: Potential Protein Targets for Molecular Docking

Target ProteinRationalePDB ID Example
Cyclooxygenase-2 (COX-2)Inhibition is a key mechanism for anti-inflammatory drugs; biphenyl scaffolds are common in COX-2 inhibitors.[12][13]5IKR
Epidermal Growth Factor Receptor (EGFR) KinaseFluorobenzoic acid is a key component of known EGFR inhibitors used in cancer therapy.[4][7]2JIV
Dihydrofolate Reductase (DHFR)A common target for antimicrobial agents.1DLS
Antimicrobial Activity Screening

Expertise & Causality: The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. It provides quantitative data and is suitable for screening against a panel of pathogens.

Protocol: Broth Microdilution Assay

  • Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a panel of bacterial and fungal strains cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Controls: Include a positive control (broth with microorganism, no compound), a negative control (broth only), and a solvent control (broth with microorganism and the highest concentration of solvent used).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Table 2: Suggested Panel of Microorganisms for Screening

TypeSpeciesRationale
Gram-positive BacteriaStaphylococcus aureusCommon cause of skin and soft tissue infections.
Bacillus subtilisRepresentative of spore-forming bacteria.
Gram-negative BacteriaEscherichia coliCommon cause of gastrointestinal and urinary tract infections.
Pseudomonas aeruginosaOpportunistic pathogen known for antibiotic resistance.
FungiCandida albicansCommon cause of opportunistic fungal infections.

Phase 2: Cell-Based Assays for Efficacy and Toxicity

This phase moves the investigation into a more biologically relevant context, using mammalian cell lines to assess cytotoxicity and specific activities.

Prerequisite: Cytotoxicity Assessment

Expertise & Causality: Before evaluating for specific bioactivities like anti-inflammatory or anticancer effects, it is crucial to determine the compound's inherent toxicity.[14] A highly toxic compound is unlikely to be a viable drug candidate. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[15][16]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cell lines (e.g., HEK-293 for normal cells, and various cancer cell lines like MCF-7 or A549) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Remove the treatment medium and add 28 µL of MTT solution (typically 2 mg/mL in serum-free medium) to each well. Incubate for 1.5-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Anti-inflammatory Activity Assessment

Expertise & Causality: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) via the NF-κB signaling pathway.[18][19][20] Measuring the inhibition of these mediators in LPS-stimulated RAW 264.7 macrophage cells is a standard and effective method for screening anti-inflammatory compounds.[21]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Releases NF-κB Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB->Genes Compound 4-(2-Chlorophenyl)- 2-fluorobenzoic acid (Hypothesized Target) Compound->IKK

Figure 2: Simplified NF-κB signaling pathway in macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[22]

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 2 hours.[22]

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.[22]

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.[21]

  • Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.[21] A standard curve using sodium nitrite is used to quantify the amount of NO produced.

Protocol: Cytokine (TNF-α, IL-6) Measurement by ELISA

  • Supernatant Collection: Use the same supernatants collected from the NO inhibition assay.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions.

  • Analysis: Quantify the cytokine concentrations based on the standard curves provided in the kits.

Antiproliferative Activity Assessment

Expertise & Causality: An antiproliferative assay specifically measures a compound's ability to inhibit cell growth and multiplication, which is a hallmark of an effective anticancer agent.[23] While the MTT assay provides data on cell viability, it doesn't distinguish between cell death (cytotoxicity) and the inhibition of proliferation (cytostatic effects).[14] Therefore, specific antiproliferative assays are crucial in cancer drug screening.[24][25]

Protocol: Anti-Proliferative Screening

  • Cell Line Panel: Select a panel of human cancer cell lines relevant to common cancers (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Assay Execution: Follow the same procedure as the MTT assay (Section 3.1), but ensure the initial cell seeding density allows for logarithmic growth over the assay period (e.g., 72 hours).

  • Data Interpretation: The IC₅₀ value in this context is often referred to as the GI₅₀ (Growth Inhibition 50). A low GI₅₀ value against cancer cell lines, coupled with a high IC₅₀ against normal cell lines (e.g., HEK-293), indicates selective antiproliferative activity and a favorable therapeutic window.

Data Synthesis and Future Directions

Interpreting the Results

The primary goal of this multi-assay approach is to build a comprehensive profile of the compound's biological activity.

Table 3: Summary of Key Data Outputs and Interpretation

AssayKey MetricInterpretation of a "Hit"
AntimicrobialMIC (µg/mL)Low MIC value against one or more pathogens indicates potential antimicrobial activity.
CytotoxicityIC₅₀ (µM)High IC₅₀ against normal cells is desirable. This value sets the upper concentration limit for other cell-based assays.
Anti-inflammatory% Inhibition of NO, TNF-α, IL-6Significant, dose-dependent inhibition at non-toxic concentrations suggests anti-inflammatory potential.
Anti-proliferativeGI₅₀ (µM)Low GI₅₀ against cancer cells and a high IC₅₀ against normal cells indicates selective anticancer potential.
Concluding Remarks and Next Steps

This technical guide provides a robust, logical, and experimentally sound framework for the initial biological characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. Based on the synthesized data from these assays, an informed decision can be made about the compound's most promising therapeutic potential.

  • If potent anti-inflammatory activity is observed: Further studies could focus on its mechanism, such as direct inhibition of COX-2 enzymes or upstream effects on the NF-κB pathway.

  • If selective anticancer activity is found: Subsequent experiments should include apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis to determine the mechanism of cell death or growth arrest.

  • If significant antimicrobial activity is detected: The next steps would involve determining if the effect is bactericidal or bacteriostatic and assessing its activity against drug-resistant strains.

Ultimately, this structured approach ensures that the investigation into 4-(2-Chlorophenyl)-2-fluorobenzoic acid is conducted with scientific rigor, maximizing the potential for discovering a novel and valuable bioactive molecule.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

Introduction: Navigating the Challenges of Sterically Hindered Aryl Chloride Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]

This application note provides a detailed protocol and scientific rationale for a particularly challenging Suzuki-Miyaura coupling: the reaction of 4-(2-Chlorophenyl)-2-fluorobenzoic acid with an arylboronic acid. This substrate presents a confluence of steric and electronic hurdles that necessitate a carefully optimized protocol. The presence of an ortho-substituted chlorine on one of the phenyl rings, coupled with the fluorine and carboxylic acid moieties, renders the aryl chloride bond less reactive and sterically encumbered.

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura catalytic cycle, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[2] To overcome this challenge, specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have been developed to enhance the reactivity of the palladium catalyst.[2] This guide will delve into the mechanistic underpinnings of the reaction, justify the selection of each component, and provide a robust, step-by-step protocol for researchers and professionals in drug development.

Mechanistic Insights: The Catalytic Cycle in Action

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl ar2b Ar²B(OR)₂ ar2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, the C-Cl bond of 4-(2-Chlorophenyl)-2-fluorobenzoic acid) to a Pd(0) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[2] The palladium inserts itself into the carbon-chlorine bond, forming a Pd(II) species. The use of bulky, electron-rich ligands on the palladium center is crucial here, as they increase the electron density on the metal, facilitating the cleavage of the strong C-Cl bond.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium center.[4]

  • Reductive Elimination: The final step is the reductive elimination of the two organic fragments (Ar¹ and Ar²) from the palladium(II) complex. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3] The steric bulk of the phosphine ligands can also promote this step.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

This protocol is designed for the coupling of the challenging 4-(2-Chlorophenyl)-2-fluorobenzoic acid with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
4-(2-Chlorophenyl)-2-fluorobenzoic acid250.651.0250.7 mgThe limiting reagent.
Arylboronic AcidVaries1.2 - 1.5VariesA slight excess is used to ensure complete consumption of the aryl chloride.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 (2 mol%)18.3 mgA common and effective palladium precursor.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.04 (4 mol%)16.4 mgA bulky, electron-rich Buchwald ligand ideal for coupling aryl chlorides.
K₃PO₄ (Potassium Phosphate)212.273.0636.8 mgA strong base effective in activating the boronic acid.
1,4-Dioxane--5 mLAnhydrous solvent.
Water--1 mLOften beneficial for dissolving the base and facilitating transmetalation.
Step-by-Step Procedure

experimental_workflow start Start: Assemble Reactants reagents 1. Add aryl chloride, boronic acid, and K₃PO₄ to a reaction vessel. start->reagents catalyst 2. Add Pd₂(dba)₃ and SPhos. reagents->catalyst solvent 3. Add 1,4-dioxane and water. catalyst->solvent degas 4. Degas the mixture (e.g., with argon or nitrogen for 15-20 min). solvent->degas reaction 5. Heat the reaction mixture at 100-110 °C with vigorous stirring. degas->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool to room temperature, dilute with ethyl acetate, and wash with water. monitor->workup extraction 8. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. workup->extraction drying 9. Dry the combined organic layers over anhydrous Na₂SO₄. extraction->drying purification 10. Concentrate and purify the crude product by column chromatography. drying->purification end End: Characterize Product purification->end

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Cross-Coupling

Abstract This application note provides a comprehensive and robust experimental procedure for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust experimental procedure for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. The methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step protocol grounded in established chemical principles. It includes detailed explanations for experimental choices, safety protocols, purification techniques, and analytical validation, ensuring reproducibility and high-purity outcomes.

Introduction and Scientific Rationale

The biaryl motif is a fundamental structural core present in numerous biologically active compounds and advanced materials.[3] The synthesis of unsymmetrical biaryls, such as 4-(2-Chlorophenyl)-2-fluorobenzoic acid, requires precise control over bond formation. The Suzuki-Miyaura cross-coupling reaction stands as one of the most effective methods for this purpose, celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of its key reagents.[2][4][5]

The core of this synthesis involves the palladium-catalyzed reaction between an aryl halide and an aryl boronic acid.[4][6] In this specific protocol, we couple 4-Bromo-2-fluorobenzoic acid with 2-Chlorophenylboronic acid . The choice of a palladium(0) catalyst, generated in situ from a stable palladium(II) precursor like Palladium(II) acetate, is critical.[7] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzoic acid.

  • Transmetalation: The aryl group from the 2-chlorophenylboronic acid is transferred to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

This document provides a self-validating protocol, incorporating in-process controls and post-synthesis characterization to ensure the identity and purity of the final compound.

Materials and Safety

Reagent and Solvent Data

A comprehensive list of required materials is provided below. All reagents should be of high purity (≥98%) unless otherwise specified.

Reagent/SolventFormulaMW ( g/mol )Molar Eq.AmountCAS No.Supplier
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.011.02.19 g112704-79-7Sigma-Aldrich
2-Chlorophenylboronic acidC₆H₆BClO₂156.371.21.88 g3900-89-8Fisher Scientific[8]
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.0245 mg3375-31-3Strem Chemicals
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.08210 mg603-35-0Acros Organics
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.04.15 g584-08-7J.T. Baker
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11-40 mL123-91-1EMD Millipore
Deionized WaterH₂O18.02-20 mL7732-18-5-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mL141-78-6Fisher Scientific
HexanesC₆H₁₄86.18-~100 mL110-54-3Fisher Scientific
Hydrochloric Acid (2M HCl)HCl36.46-As needed7647-01-0VWR
Safety and Handling Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

  • Reagent-Specific Hazards:

    • 2-Chlorophenylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[8]

    • Palladium(II) Acetate: Irritant. Handle with care, avoiding dust inhalation.

    • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation and may cause respiratory irritation.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.

Experimental Workflow Diagram

The overall process from setup to final product validation is illustrated below.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization reagents Weigh Reagents & Prepare Solutions setup Assemble & Inert Reaction Apparatus reagents->setup addition Charge Reagents into Flask setup->addition heating Heat Reaction to 90 °C addition->heating monitoring Monitor Progress via TLC heating->monitoring quench Cool & Quench Reaction monitoring->quench extraction Acidify & Perform Liquid-Liquid Extraction quench->extraction purify Purify via Recrystallization extraction->purify nmr ¹H & ¹³C NMR purify->nmr ms Mass Spectrometry ir FT-IR Spectroscopy mpt Melting Point Analysis

Caption: Workflow for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Detailed Step-by-Step Protocol

Reaction Setup
  • Apparatus Assembly: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add a reflux condenser and a nitrogen inlet adapter.

  • Inert Atmosphere: Purge the entire system with dry nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction. This step is crucial as the Pd(0) catalytic species is sensitive to oxygen.

Suzuki-Miyaura Coupling
  • Reagent Charging: To the reaction flask, add 4-Bromo-2-fluorobenzoic acid (2.19 g, 10.0 mmol), 2-Chlorophenylboronic acid (1.88 g, 12.0 mmol), Palladium(II) Acetate (45 mg, 0.2 mmol), and Triphenylphosphine (210 mg, 0.8 mmol).

    • Rationale: Triphenylphosphine serves as a ligand, stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. A slight excess of the boronic acid (1.2 eq) is used to ensure complete consumption of the more valuable bromo-acid.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (40 mL). In a separate beaker, dissolve Potassium Carbonate (4.15 g, 30.0 mmol) in deionized water (20 mL) and add this aqueous solution to the reaction flask via syringe.

    • Rationale: A biphasic solvent system (dioxane/water) is effective for Suzuki couplings, dissolving both the organic reagents and the inorganic base. Potassium carbonate is the essential base required to activate the boronic acid for the transmetalation step.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting 4-Bromo-2-fluorobenzoic acid spot is no longer visible (typically 6-8 hours).

Workup and Product Isolation
  • Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Remove the bulk of the 1,4-dioxane using a rotary evaporator.

  • Acidification: To the remaining aqueous residue, slowly add 2M HCl with stirring until the pH reaches ~2. A white precipitate of the crude product will form.

    • Rationale: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble in water and causing it to precipitate.

  • Extraction: Add ethyl acetate (100 mL) to the flask and stir until the precipitate dissolves. Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. The expected yield is typically in the range of 75-85%.

Product Characterization

The identity and purity of the synthesized 4-(2-Chlorophenyl)-2-fluorobenzoic acid must be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.1 (t, 1H), 7.5-7.3 (m, 6H), COOH proton ~11-12 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃)Signals corresponding to the carboxylic acid carbon, fluorinated carbon (with C-F coupling), and other aromatic carbons.
FT-IR (ATR)ν ~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1250 cm⁻¹ (C-F stretch)
Mass Spec (ESI-)[M-H]⁻ calculated for C₁₃H₇ClFO₂⁻: 249.01; found: ~249.0
Melting Point Literature values should be consulted for comparison.

Note: Specific chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. By leveraging the efficiency of the Suzuki-Miyaura cross-coupling reaction and adhering to the described procedural and safety guidelines, researchers can confidently produce this valuable chemical intermediate with high purity and in good yield. The inclusion of mechanistic rationale and validation checkpoints ensures that the protocol is not merely a set of instructions, but a comprehensive scientific guide.

References

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • ResearchGate. (2021). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

  • Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • IntechOpen. (2018). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • SynZeal. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Abstract This document provides a comprehensive guide to the purification of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. Achieving high purity of this bia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. Achieving high purity of this biaryl carboxylic acid is critical for ensuring predictable downstream reactions, accurate biological screening results, and compliance with regulatory standards. This application note details three primary purification methodologies: optimized recrystallization, extractive purification based on acidity, and preparative chromatography. We will explore the scientific rationale behind technique selection, provide detailed step-by-step protocols, and outline analytical methods for purity verification.

Introduction and Compound Profile

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a substituted biaryl carboxylic acid. The presence of multiple functional groups—a carboxylic acid, a fluoro substituent, and a chloro substituent on different aromatic rings—presents both challenges and opportunities for purification. The purity of this compound is paramount, as even minor impurities can interfere with subsequent synthetic steps or lead to erroneous pharmacological data.

The selection of an appropriate purification strategy is contingent on the compound's physicochemical properties.

Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid and Related Analogs

Property4-(2-Chlorophenyl)-2-fluorobenzoic acid4-Fluorobenzoic Acid (Analog)4-Chlorobenzoic Acid (Analog)Source
Molecular Weight 250.65 g/mol 140.11 g/mol 156.57 g/mol [1][2][3]
Appearance White to off-white solidWhite solidWhite solid[2][3][4]
pKa (Predicted/Experimental) ~3.14 (Predicted)4.143.98[1][2][3]
Melting Point Data not available184 °C241.5 °C[5][6]
Boiling Point 376.7 °C (Predicted)~254 °C276 °C[1][5][6]
Solubility Soluble in alcohols, ether; slightly soluble in hot water.[5]Freely soluble in alcohol, hot water; slightly soluble in cold water.Soluble in methanol, alcohol, ether, hot water.[3][3][5]

The predicted pKa of ~3.14 indicates a relatively strong carboxylic acid, a property that is central to the acid-base extraction technique.[1] Solubility in organic solvents like methanol and ethanol, with lower solubility in water, forms the basis for effective recrystallization.[5]

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities arising from the synthetic route. Biaryl compounds like the target molecule are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_products Crude Product Mixture 2-fluoro-4-bromobenzoic acid 2-fluoro-4-bromobenzoic acid Reaction_Vessel Reaction 2-fluoro-4-bromobenzoic acid->Reaction_Vessel 2-chlorophenylboronic acid 2-chlorophenylboronic acid 2-chlorophenylboronic acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Target 4-(2-Chlorophenyl)-2- fluorobenzoic acid Reaction_Vessel->Target Impurity1 Unreacted Starting Materials Reaction_Vessel->Impurity1 Impurity2 Homo-coupled Byproduct (Biphenyl) Reaction_Vessel->Impurity2 Impurity3 Residual Palladium Reaction_Vessel->Impurity3

Diagram 1: Potential impurities from a typical Suzuki coupling synthesis.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 2-fluoro-4-bromobenzoic acid or 2-chlorophenylboronic acid.

  • Homo-Coupled Byproducts: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules.[7]

  • Catalyst Residues: Residual palladium or other transition metals used in the synthesis.[8]

  • Partially Oxidized Precursors: If the synthesis involves oxidation of an alkylarene, impurities like the corresponding aldehyde or benzyl alcohol may be present.[9]

Purification Strategy Selection

The choice of purification method depends on the impurity profile, the required final purity, and the scale of the operation. The following workflow provides a decision-making framework.

G start Start with Crude Product check_impurities Assess Impurity Profile (TLC, HPLC, NMR) start->check_impurities decision_polarity Are major impurities non-polar or basic? check_impurities->decision_polarity acid_base Protocol 2: Acid-Base Extraction decision_polarity->acid_base Yes decision_similar Are impurities structurally similar polar compounds? decision_polarity->decision_similar No recrystallize1 Protocol 1: Recrystallization acid_base->recrystallize1 check_purity1 Purity > 99%? recrystallize1->check_purity1 chromatography Protocol 3: Preparative Chromatography check_purity1->chromatography No final_product High-Purity Product (>99.5%) check_purity1->final_product Yes decision_similar->chromatography Yes recrystallize2 Protocol 1: Recrystallization (Polishing) decision_similar->recrystallize2 No chromatography->final_product recrystallize2->final_product

Diagram 2: Workflow for selecting the appropriate purification protocol.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Water System

Principle: This is the most common and efficient method for purifying solid aromatic carboxylic acids.[10] The principle relies on the higher solubility of the target compound in a hot solvent system and its lower solubility upon cooling, while impurities either remain in the cold solvent (mother liquor) or are removed via hot filtration. An ethanol/water or methanol/water system is often ideal.[11]

Methodology:

  • Solvent Selection: Place ~50 mg of the crude acid in a test tube. Add a suitable solvent (e.g., ethanol, methanol) dropwise at room temperature until the solid just dissolves. Add an anti-solvent (water) dropwise until persistent cloudiness is observed. This confirms a suitable solvent/anti-solvent pair.

  • Dissolution: In a flask, add the minimum volume of hot ethanol (or methanol) to the crude 4-(2-Chlorophenyl)-2-fluorobenzoic acid to achieve complete dissolution. The goal is to create a saturated solution at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes. Caution: Adding charcoal to a boiling solution can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: Purity should be assessed by HPLC and melting point. A sharp melting point close to the literature value (if available) indicates high purity.

Protocol 2: Extractive Purification via Salt Formation

Principle: This technique leverages the acidic nature of the carboxylic acid group (pKa ~3.14).[1] By treating the crude product with a base, the acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (like homo-coupled byproducts) will remain in the organic phase and can be washed away. Subsequent acidification re-protonates the carboxylate, precipitating the pure acid.[10][12]

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form the sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

    • Rationale for NaHCO₃: A weak base is used to selectively extract the relatively strong carboxylic acid without reacting with any potentially present, much weaker acidic impurities (e.g., phenols).

  • Separation: Combine the aqueous extracts. Wash this combined aqueous layer once with fresh ethyl acetate to remove any last traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding 2 M hydrochloric acid (HCl) dropwise with stirring. The 4-(2-Chlorophenyl)-2-fluorobenzoic acid will precipitate out as a solid. Continue adding acid until the pH is ~2.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. A final recrystallization (Protocol 1) may be performed for ultimate purity.

Self-Validation: The absence of non-polar impurities should be confirmed by TLC or HPLC analysis of the final product compared to the initial crude material.

Protocol 3: Preparative Chromatography

Principle: For removing structurally similar impurities that co-crystallize or have similar acidity, preparative column chromatography (either flash or HPLC) is the method of choice.[13] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase.

Methodology:

  • Analytical Method Development: First, develop an analytical separation method using TLC or HPLC. For silica gel TLC, a mobile phase of hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is a good starting point.

  • Column Packing: Prepare a flash chromatography column with silica gel, using the selected mobile phase as the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique typically results in better separation.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity can be gradually increased (gradient elution) to speed up the process after the main product has eluted.

  • Fraction Analysis: Monitor the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Self-Validation: Each fraction's purity should be determined by HPLC. Only fractions meeting the purity specification (e.g., >99.5%) should be combined.

Purity Assessment

The success of any purification protocol must be validated by rigorous analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) is a standard method. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.[14]

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

Conclusion

The purification of 4-(2-Chlorophenyl)-2-fluorobenzoic acid can be effectively achieved through a systematic approach. For bulk purification and removal of non-polar impurities, a combination of acid-base extraction followed by recrystallization is highly effective. For challenging separations involving isomeric or similarly polar impurities, preparative chromatography is the preferred method. The protocols described herein are robust and can be adapted based on the specific impurity profile of the crude material, enabling researchers to obtain this valuable compound with the high degree of purity required for demanding applications.

References

  • Okemchemicals. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • Cheméo. Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). [Link]

  • PubChem. 4-[(2-chlorophenyl)sulfamoyl]benzoic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(2-chlorophenyl_sulfamoyl_benzoic-acid]([Link]

  • Wikipedia. 4-Chlorobenzoic acid. [Link]

  • Google Patents.
  • SynZeal. 4-Fluorobenzoic Acid | 456-22-4. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • PubChem. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. [Link]

  • Carl ROTH. 4-Fluorobenzoic acid, 100 g, CAS No. 456-22-4. [Link]

  • PubChem. 4-Chlorobenzoic Acid. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • National Institutes of Health. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • PubMed. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. [Link]

  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • Chemistry LibreTexts. 17.2: Substituted Benzoic Acids. [Link]

  • Google Patents. US5922898A - Process for preparing biaryl compounds.

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Application

Comprehensive Analytical Characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive framework of analytical methodologies for the characterization of 4-(2-Chlorophenyl)-2-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure its identity, purity, and stability. This document details a multi-faceted approach, integrating chromatographic, spectroscopic, and thermal analysis techniques. The protocols herein are designed to be robust and self-validating, grounded in established principles from authoritative sources such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a bi-aryl carboxylic acid derivative. Its structural complexity, featuring a halogenated biphenyl backbone, makes it a valuable synthon for active pharmaceutical ingredients (APIs). The presence of chloro- and fluoro- substituents significantly influences its chemical reactivity and metabolic profile, making precise characterization a critical step in the drug development pipeline. The objective of any analytical strategy for this compound is to unequivocally confirm its chemical structure and quantify its purity with a high degree of confidence.

A foundational understanding begins with its physicochemical properties, which inform the selection and optimization of analytical methods.

Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid (Predicted)

Property Value Significance for Analysis
Chemical Formula C₁₃H₈ClFO₂ Defines the elemental composition and exact mass.
Molecular Weight 250.65 g/mol Essential for mass spectrometry and stoichiometric calculations.
Melting Point ~180-220 °C (estimated) A key parameter for purity assessment via DSC; biphenyl carboxylic acids have high melting points[1].
LogP (octanol/water) ~3.5-4.5 (estimated) Indicates high hydrophobicity, guiding the choice of reversed-phase chromatography.
pKa ~3.0-4.0 (estimated) The acidic nature of the carboxylic group is critical for selecting HPLC mobile phase pH.

| UV Absorption | λmax ~240-280 nm (estimated) | The conjugated aromatic system allows for sensitive UV detection in HPLC. |

Integrated Analytical Workflow

A complete characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic acid relies not on a single technique, but on the convergence of orthogonal methods. Each technique provides a unique piece of information, and together they form a comprehensive quality profile.

Analytical_Workflow cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Data & Results Sample 4-(2-Chlorophenyl)-2- fluorobenzoic Acid HPLC HPLC-UV (Purity & Assay) Sample->HPLC NMR NMR Spectroscopy ('H, ¹³C) (Structure ID) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Thermal Thermal Analysis (DSC/TGA) (Purity & Stability) Sample->Thermal Report Comprehensive Characterization Report (Identity, Purity, Assay, Stability) HPLC->Report NMR->Report MS->Report FTIR->Report Thermal->Report

Caption: Integrated workflow for the complete characterization of the target compound.

Chromatographic Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. A reversed-phase method is the logical choice due to the compound's non-polar nature. The method's objective is to separate the main component from any process-related impurities or degradation products.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides strong retention for the aromatic rings of the analyte.

  • Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier that provides good peak shape and elution strength. Water is the weak solvent. An acid (like phosphoric or formic acid) is added to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The conjugated biphenyl system provides strong chromophores, allowing for sensitive detection at a wavelength where the analyte absorbs strongly and potential impurities can also be monitored.

Protocol 1: HPLC Purity and Assay Determination
  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric Acid (85%, analytical grade).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4-(2-Chlorophenyl)-2-fluorobenzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the Diluent.

  • Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see Table 3)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 30 minutes |

Table 3: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
20.0 10 90
25.0 10 90
25.1 50 50

| 30.0 | 50 | 50 |

  • System Suitability and Validation:

    • The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][4]

    • System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the analyte's retention time.

    • Linearity: Prepare a series of at least five concentrations (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.[2]

    • Accuracy & Precision: Perform recovery studies on spiked samples and assess repeatability and intermediate precision.

Spectroscopic Characterization

Spectroscopic methods are essential for the unequivocal identification and structural confirmation of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular structure by mapping the carbon-hydrogen framework.

  • ¹H NMR: Will show signals for the aromatic protons. The chemical shifts, splitting patterns (coupling constants), and integration will confirm the substitution pattern on both aromatic rings. Protons ortho to the fluorine atom will exhibit coupling to ¹⁹F.

  • ¹³C NMR: Will show the number of unique carbon atoms. The chemical shifts will be characteristic of aromatic and carboxylic acid carbons. Carbons bonded to or near the fluorine atom will show C-F coupling.

Protocol 2: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows observation of the acidic proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.

  • Data Interpretation:

    • The ¹H spectrum is expected to show a complex multiplet region for the 7 aromatic protons between ~7.0 and 8.2 ppm.

    • The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆).[5]

    • The ¹³C spectrum will show 13 distinct signals, including a signal for the carbonyl carbon (~165-170 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for identifying the key functional groups present in the molecule.[6]

Protocol 3: FT-IR Analysis
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples, which requires minimal preparation. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Table 4: Key FT-IR Absorption Bands for Identification

Wavenumber (cm⁻¹) Vibration Functional Group
~3300-2500 (broad) O-H stretch Carboxylic Acid (H-bonded)[7][8]
~1700-1680 (strong) C=O stretch Carboxylic Acid (aryl)[7]
~1600-1450 C=C stretch Aromatic Rings
~1300-1200 C-O stretch Carboxylic Acid
~1250-1100 C-F stretch Aryl-Fluoride[9]

| ~800-600 | C-Cl stretch | Aryl-Chloride[9] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

  • Key Feature: The presence of a chlorine atom is definitively confirmed by the isotopic pattern of the molecular ion peak. There will be two peaks, one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[10]

Protocol 4: Mass Spectrometry Analysis
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). High-resolution MS (HRMS) is preferred for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

  • Data Interpretation:

    • Confirm the presence of the molecular ion peak (or [M-H]⁻ or [M+H]⁺) corresponding to the calculated mass of 250.65 g/mol .

    • Verify the M/M+2 isotopic pattern characteristic of a monochlorinated compound.[11][12]

MS_Isotope_Pattern cluster_0 Mass Spectrum Signature M_ion Molecular Ion (C₁₃H₈ClFO₂) M_peak [M]⁻ Peak (³⁵Cl Isotope) M_ion->M_peak M2_peak [M+2]⁻ Peak (³⁷Cl Isotope) M_ion->M2_peak M_peak->M2_peak Relative Intensity ≈ 3:1

Caption: Expected mass spectrum isotopic pattern due to the chlorine atom.

Thermal Analysis

Thermal analysis provides insights into the purity, thermal stability, and decomposition profile of the material.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it will show a sharp endothermic peak at its melting point. Impurities typically cause a broadening and depression of the melting peak.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[13]

Protocol 5: Thermal Analysis
  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.

  • Data Acquisition (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) through its expected melting range.

  • Data Acquisition (TGA): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to observe decomposition.

  • Data Interpretation:

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp peak indicates high purity.

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

References

  • Jahagirdar, D. et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Young Pharmacists. Available at: [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd. Available at: [Link]

  • Li, Y. et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Ribeiro da Silva, M. et al. (2011). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. PubMed. Available at: [Link]

  • Kartal, Z. & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluorobenzoic acid. PubChem. Available at: [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Available at: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • Western Kentucky University. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Available at: [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

Abstract This application note presents robust and reliable analytical methodologies for the qualitative and quantitative analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and reliable analytical methodologies for the qualitative and quantitative analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Two orthogonal techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, are detailed. The HPLC method provides a rapid and accurate means for quantification, suitable for routine quality control. The GC-MS method offers high sensitivity and structural confirmation, ideal for impurity profiling and trace-level analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation, underpinned by scientific rationale and established analytical principles.

Introduction

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a bi-aryl carboxylic acid derivative whose purity and accurate quantification are critical in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure, featuring halogen substitutions on both phenyl rings, presents unique analytical challenges and necessitates well-developed analytical methods to ensure product quality and consistency. This document provides detailed protocols for two complementary analytical techniques: HPLC for straightforward quantification and GC-MS for sensitive detection and structural elucidation.

Chemical Structure and Properties of 4-(2-Chlorophenyl)-2-fluorobenzoic acid:

PropertyValueSource
CAS Number505082-99-5[1]
Molecular FormulaC₁₃H₈ClFO₂[1]
Molecular Weight250.65 g/mol [1]
Predicted Boiling Point376.7 ± 32.0 °C[1]
Predicted pKa3.14 ± 0.10[1]

High-Performance Liquid Chromatography (HPLC) Analysis

The inherent polarity of the carboxylic acid group and the presence of chromophoric phenyl rings make reversed-phase HPLC with UV detection an ideal method for the analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. The method described below is based on established principles for the separation of aromatic carboxylic acids.[2][3]

Scientific Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and proven performance for the retention of moderately nonpolar compounds like the target analyte. The mobile phase, consisting of an organic modifier (acetonitrile) and an acidified aqueous phase, is chosen to ensure good peak shape and retention. The addition of an acid, such as phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to enhanced retention and symmetrical peaks on the reversed-phase column.[2] The UV detection wavelength is selected based on the expected absorbance of the aromatic rings. A wavelength in the range of 230-280 nm is generally suitable for such compounds.[4][5]

HPLC Protocol

2.2.1. Materials and Reagents

  • 4-(2-Chlorophenyl)-2-fluorobenzoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

2.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase is a gradient of this aqueous solution (Solvent A) and acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(2-Chlorophenyl)-2-fluorobenzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.4. Chromatographic Conditions

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm

2.2.5. Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: HPLC analytical workflow for 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC analysis of carboxylic acids is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column.[6] Derivatization is therefore a crucial step to convert the carboxylic acid into a more volatile and thermally stable ester. This section details a GC-MS method following methylation of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Scientific Rationale for Method Development

Methylation of the carboxylic acid group using a reagent like (trimethylsilyl)diazomethane or BF₃-methanol is a common and effective derivatization strategy.[4][7] This process replaces the active proton of the carboxyl group with a methyl group, significantly increasing the volatility of the analyte and making it amenable to GC analysis. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of the resulting methyl ester. Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for structural elucidation.

GC-MS Protocol

3.2.1. Materials and Reagents

  • 4-(2-Chlorophenyl)-2-fluorobenzoic acid reference standard (≥98% purity)

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes)

  • Methanol (anhydrous, GC grade)

  • Toluene (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., 4,4'-Dichlorobiphenyl)

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler (optional)

  • Data acquisition and processing software

3.2.3. Derivatization Procedure

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL vial.

  • Add 500 µL of a 10:1 (v/v) mixture of toluene and methanol.

  • Add 100 µL of the internal standard solution (e.g., 100 µg/mL in ethyl acetate).

  • Slowly add the (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Cap the vial and let the reaction proceed for 15-20 minutes at room temperature.

  • Quench the excess reagent by adding a few drops of 10% acetic acid in methanol until the yellow color disappears.

  • The sample is now ready for GC-MS analysis.

3.2.4. GC-MS Conditions

ParameterCondition
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplit (10:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Range50 - 400 m/z

3.2.5. Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Sample Weighing & Dissolution derivatization Methylation Derivatization sample_prep->derivatization gcms_system GC-MS System Setup derivatization->gcms_system injection Inject Derivatized Sample gcms_system->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spectra Mass Spectra Interpretation detection->mass_spectra quantification Quantification vs. IS mass_spectra->quantification

Sources

Application

The Strategic Role of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols for the Preparation of Tosedostat

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of 4-(2-Chlorophenyl)-2-fluorobenzoic acid as a pivotal p...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-(2-Chlorophenyl)-2-fluorobenzoic acid as a pivotal pharmaceutical intermediate. With a focus on scientific integrity and practical utility, this document details the synthesis, chemical properties, and critical role of this biaryl carboxylic acid in the production of the anticancer agent, Tosedostat. Detailed, field-proven protocols for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid via Suzuki-Miyaura cross-coupling and its subsequent conversion to Tosedostat are provided, offering researchers a robust framework for their drug development endeavors.

Introduction: The Significance of Biaryl Scaffolds in Medicinal Chemistry

Biaryl moieties are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their conformational flexibility and ability to engage in multiple binding interactions within protein targets make them ideal scaffolds for drug design. The synthesis of unsymmetrical biaryls, in particular, has been a subject of intense research, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, emerging as a powerful and versatile tool.

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a prime example of a sophisticated biaryl intermediate, incorporating key structural features that are advantageous for drug development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a convenient handle for further chemical elaboration. This guide elucidates the specific application of this intermediate in the synthesis of Tosedostat, a potent aminopeptidase inhibitor.

Physicochemical Properties of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development and optimization. The key properties of 4-(2-Chlorophenyl)-2-fluorobenzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₈ClFO₂
Molecular Weight 250.65 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Insoluble in water.

Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (4-bromo-2-fluorobenzoic acid) and an arylboronic acid (2-chlorophenylboronic acid).

Causality Behind Experimental Choices

The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are highly efficient in catalyzing the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid, and the solvent system must be capable of dissolving both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Bromo-2-fluorobenzoic Acid F 4-(2-Chlorophenyl)-2-fluorobenzoic Acid A->F Suzuki-Miyaura Coupling B 2-Chlorophenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F

Figure 1: General workflow for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 2-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-(2-Chlorophenyl)-2-fluorobenzoic acid as a solid.

Application in the Synthesis of Tosedostat

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a key building block in the multi-step synthesis of Tosedostat, an orally bioavailable aminopeptidase inhibitor investigated for the treatment of various cancers. The carboxylic acid moiety of the intermediate is typically activated and then coupled with a chiral amine fragment to construct the final drug molecule.

Tosedostat_Synthesis A 4-(2-Chlorophenyl)-2-fluorobenzoic Acid C Amide Coupling A->C B Chiral Amine Fragment B->C D Tosedostat C->D Further transformations

Figure 2: Simplified synthetic pathway from the intermediate to Tosedostat.

Mechanism of Action of Tosedostat

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. This active form inhibits metalloenzymes, particularly aminopeptidases.[1][2][3][4] By blocking these enzymes, Tosedostat disrupts the cellular protein cycle, leading to a depletion of the intracellular amino acid pool, which is critical for the growth and survival of cancer cells.[1][2][3][4] This amino acid deprivation induces a stress response in tumor cells, ultimately leading to apoptosis (programmed cell death).[1][2][3][4]

Tosedostat_MoA Tosedostat Tosedostat (Prodrug) ActiveMetabolite CHR-79888 (Active Metabolite) Tosedostat->ActiveMetabolite Intracellular Conversion Aminopeptidases Aminopeptidases ActiveMetabolite->Aminopeptidases Inhibition AminoAcidPool Intracellular Amino Acid Pool ActiveMetabolite->AminoAcidPool Depletion Aminopeptidases->AminoAcidPool Maintains ProteinSynthesis Protein Synthesis AminoAcidPool->ProteinSynthesis Required for Apoptosis Apoptosis AminoAcidPool->Apoptosis Depletion leads to

Figure 3: Simplified mechanism of action of Tosedostat.

Analytical Characterization

The purity and identity of 4-(2-Chlorophenyl)-2-fluorobenzoic acid should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons in the expected regions with appropriate splitting patterns. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
HPLC A single major peak indicating high purity.

Conclusion

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a valuable and versatile intermediate in pharmaceutical synthesis, exemplified by its crucial role in the preparation of the anticancer agent Tosedostat. The synthetic protocol detailed in this guide, based on the robust Suzuki-Miyaura cross-coupling, provides a reliable method for accessing this key building block. A thorough understanding of its properties and the mechanism of action of the final drug product underscores the importance of such intermediates in the ongoing quest for novel therapeutics.

References

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing biaryl compounds.
  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Tosedostat. Retrieved from [Link]

  • World of Molecules. (2014). TOSEDOSTAT ….An aminopeptidase inhibitor with antineoplastic activity. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of tosedostat - NCI Drug Dictionary. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of alkylcarbamic acid aryl esters.
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Environmental Protection Agency. (2019). Analytical method for valifenalate, valifenalate acid and p-chlorobenzoic acid in water Reports: ECM: EPA MRID No.: MRID 4980718. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Discovery of Anticancer Clinical Candidate, Tosedostat, As an Analgesic Agent. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

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Method

The Synthetic Potential of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid: A Building Block for Next-Generation Agrochemicals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Agrochemical Design In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Agrochemical Design

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic incorporation of specific structural motifs is paramount. Among these, fluorinated biaryl carboxylic acids represent a privileged class of building blocks. The presence of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The biaryl scaffold, in turn, offers a three-dimensional architecture that can be tailored for precise interactions with biological targets.

This technical guide explores the vast potential of 4-(2-Chlorophenyl)-2-fluorobenzoic acid as a versatile starting material for the synthesis of a new generation of fungicides, herbicides, and insecticides. Its unique substitution pattern—a chlorine atom on one phenyl ring and a fluorine atom ortho to the carboxylic acid on the other—provides a rich chemical handle for derivatization and the introduction of diverse functionalities. While no major commercial agrochemical to date explicitly lists this compound as a direct precursor in publicly available literature, its structural alerts strongly suggest its utility in the synthesis of several classes of highly active agrochemicals. This document will provide detailed, albeit prospective, application notes and synthetic protocols to guide researchers in harnessing the potential of this valuable intermediate.

Core Reactive Properties and Synthetic Rationale

The synthetic utility of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is primarily centered around the reactivity of its carboxylic acid group. This functional group is an excellent precursor for the formation of amides and esters, which are common linkages in a multitude of bioactive molecules. The presence of the ortho-fluorine atom can influence the reactivity of the carboxylic acid and the conformation of the resulting derivatives, potentially enhancing their biological activity. The chloro-substituent on the second phenyl ring provides an additional site for potential cross-coupling reactions, although this guide will focus on derivatization of the carboxylic acid moiety.

Hypothetical Application in Fungicide Synthesis: The Carboxamide Class

Carboxamide fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are a cornerstone of modern disease management. Many of these compounds feature a substituted benzanilide or a similar amide linkage. 4-(2-Chlorophenyl)-2-fluorobenzoic acid is an ideal starting material for the synthesis of novel carboxamide fungicides.

Application Note: Synthesis of a Hypothetical Phenyl-Anilide Fungicide

This protocol outlines a plausible synthesis of a novel benzanilide fungicide from 4-(2-Chlorophenyl)-2-fluorobenzoic acid and a substituted aniline, a common structural motif in this class of fungicides.

Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of 4-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at higher wavenumber).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-(2-Chlorophenyl)-2-fluorobenzoyl chloride.

  • Amide Bond Formation:

    • In a separate flask, dissolve the desired substituted aniline (e.g., 2-aminopyridine, 1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 4-(2-Chlorophenyl)-2-fluorobenzoyl chloride in anhydrous DCM to the aniline solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target benzanilide.

Causality of Experimental Choices:

  • The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate amide bond formation.[1][2]

  • Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The choice of a substituted aniline is critical for the final biological activity of the molecule, as this part of the structure often interacts with the target enzyme.[3]

Data Presentation:

StepReactantsReagentsSolventKey ParametersExpected Outcome
14-(2-Chlorophenyl)-2-fluorobenzoic acidOxalyl chloride, DMF (cat.)DCMRoom temp, 2h4-(2-Chlorophenyl)-2-fluorobenzoyl chloride
24-(2-Chlorophenyl)-2-fluorobenzoyl chloride, Substituted AnilineTriethylamineDCM0 °C to room temp, 12-18hTarget Benzanilide Fungicide

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-(2-Chlorophenyl)-2- fluorobenzoic acid C 4-(2-Chlorophenyl)-2- fluorobenzoyl chloride A->C Activation B Oxalyl Chloride, DMF (cat.), DCM E Target Benzanilide Fungicide C->E Coupling D Substituted Aniline, Et3N, DCM

Caption: Synthetic workflow for a hypothetical benzanilide fungicide.

Hypothetical Application in Herbicide Synthesis: Pyridine Carboxylic Acid Analogs

Pyridine carboxylic acid herbicides are a significant class of synthetic auxin herbicides that disrupt plant growth.[4] By incorporating the 4-(2-chlorophenyl)-2-fluorobenzoyl moiety into a pyridine backbone, novel herbicides with potentially unique selectivity and efficacy could be developed.

Application Note: Synthesis of a Hypothetical Pyridine Carboxamide Herbicide

This protocol describes a potential route to a novel pyridine carboxamide herbicide.

Experimental Protocol:

  • Preparation of 4-(2-Chlorophenyl)-2-fluorobenzoyl chloride: Follow Step 1 as described in the fungicide synthesis protocol.

  • Amide Coupling with an Aminopyridine:

    • Dissolve an appropriate aminopyridine derivative (e.g., 2-amino-4-picoline, 1.0 eq) and pyridine (as a base and solvent) in a reaction flask.

    • Cool the solution to 0 °C.

    • Add the crude 4-(2-Chlorophenyl)-2-fluorobenzoyl chloride dropwise.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution, and purify the residue by recrystallization or column chromatography to yield the target pyridine carboxamide.

Causality of Experimental Choices:

  • The use of pyridine as both a solvent and a base is a common practice in acylation reactions of aminopyridines.

  • The specific substitution pattern on the aminopyridine ring is crucial for herbicidal activity and crop selectivity.[5]

Visualization of the Logical Relationship:

G A 4-(2-Chlorophenyl)-2- fluorobenzoic acid B Amide Bond Formation A->B D Novel Pyridine Carboxamide Herbicide B->D C Aminopyridine Scaffold C->B

Caption: Logical relationship for the synthesis of a pyridine carboxamide herbicide.

Hypothetical Application in Insecticide Synthesis: Anthranilic Diamide Analogs

Anthranilic diamide insecticides are a relatively new class of insecticides that act on insect ryanodine receptors.[6] While these are derivatives of 2-aminobenzoic acid, the core principle of forming an amide bond with a substituted benzoic acid is central to their synthesis.[7] A close analog, a "pseudo-anthranilic diamide," could be envisioned using 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Application Note: Synthesis of a Hypothetical "Pseudo-Anthranilic Diamide" Insecticide

This protocol outlines the synthesis of a novel diamide structure with potential insecticidal properties.

Experimental Protocol:

  • Synthesis of a Substituted Diamine: A suitable diamine with the desired substitution pattern for insecticidal activity would need to be synthesized or procured. For the purpose of this protocol, we will assume the availability of a generic substituted diamine.

  • Double Amidation Reaction:

    • Activate 4-(2-Chlorophenyl)-2-fluorobenzoic acid (2.2 eq) to its acyl chloride as previously described.

    • In a separate flask, dissolve the substituted diamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (2.5 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

    • Cool the diamine solution to 0 °C.

    • Slowly add the 4-(2-Chlorophenyl)-2-fluorobenzoyl chloride in THF to the diamine solution.

    • Allow the reaction to proceed at room temperature for 18-24 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic phase sequentially with dilute acid, base, and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the target diamide.

Causality of Experimental Choices:

  • The use of a non-nucleophilic base is important to avoid competition with the diamine for the acyl chloride.

  • The stoichiometry is adjusted to ensure both amino groups of the diamine are acylated.

  • The specific structure of the diamine is a key determinant of the final compound's insecticidal spectrum and potency.[8]

Visualization of the Synthetic Pathway:

G A 4-(2-Chlorophenyl)-2- fluorobenzoic acid (2.2 eq) B Acyl Chloride Formation A->B D Double Amidation B->D C Substituted Diamine (1.0 eq) C->D E Target 'Pseudo-Anthranilic Diamide' Insecticide D->E

Caption: Proposed synthetic pathway for a "pseudo-anthranilic diamide" insecticide.

Conclusion: A Versatile Intermediate for Agrochemical Discovery

4-(2-Chlorophenyl)-2-fluorobenzoic acid stands out as a highly promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its structural features are highly congruent with those found in several classes of modern, high-performing fungicides, herbicides, and insecticides. The protocols and rationales presented in this guide, while based on established chemical principles rather than direct commercial examples, are intended to provide a solid foundation for researchers and scientists in the agrochemical industry. By leveraging the reactivity of its carboxylic acid group, a diverse array of new bioactive molecules can be accessed, paving the way for the discovery of next-generation crop protection solutions.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available at: [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. ACS Publications. Available at: [Link]

  • Pyridine carboxamide pesticides. Google Patents.
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  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. Available at: [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates | Request PDF. ResearchGate. Available at: [Link]

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  • SYNTHESIS, FORMULATION AND ANTIBACTERIAL ACTIVITY OF PARA AMINO BENZOIC ACID CREAM. ResearchGate. Available at: [Link]

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  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

  • the preparation of amides. Chemguide. Available at: [Link]

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Application

4-(2-Chlorophenyl)-2-fluorobenzoic acid as a building block in organic synthesis

An In-Depth Guide to the Application of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid in Organic Synthesis Introduction: A Versatile Biaryl Building Block 4-(2-Chlorophenyl)-2-fluorobenzoic acid is a polysubstituted biaryl car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid in Organic Synthesis

Introduction: A Versatile Biaryl Building Block

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a polysubstituted biaryl carboxylic acid that has emerged as a crucial building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure, conferred by the sterically hindered biaryl bond, combined with the specific electronic properties of the chloro and fluoro substituents, makes it an attractive scaffold for constructing complex molecular architectures. The presence of a carboxylic acid handle allows for a variety of subsequent chemical transformations, most notably the formation of amide bonds, which are fundamental to the structure of many pharmaceutical agents.[2] This application note provides a comprehensive overview of the key synthetic applications of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, with detailed protocols and mechanistic insights for its use in Suzuki-Miyaura cross-coupling and amide bond formation, exemplified by its role in the synthesis of complex drug candidates.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₃H₈ClFO₂PubChem[3]
Molecular Weight 250.66 g/mol PubChem[3]
CAS Number 179687-79-7-
Appearance White to off-white solid-
Melting Point 184-188 °C-

Safety and Handling: 4-(2-Chlorophenyl)-2-fluorobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds such as 4-chloro-2-fluorobenzoic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications I: Synthesis via Suzuki-Miyaura Cross-Coupling

The biaryl structure of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is most efficiently constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for C-C bond formation.[4][5] The general strategy involves coupling a boronic acid derivative with an aryl halide. In this case, 4-bromo-2-fluorobenzoic acid is coupled with 2-chlorophenylboronic acid.

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial role in activating the boronic acid for the transmetalation step.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar¹-Pd(II)-Ar² L₂ Transmetalation->PdII_Aryl_Complex Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling. Optimization of catalyst, base, and solvent may be required depending on the specific scale and purity requirements.[7]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 2-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane until a homogeneous solution is formed.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with water, 1 M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Core Synthetic Applications II: Amide Bond Formation

The carboxylic acid moiety of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is a versatile functional handle for derivatization, most commonly through amide bond formation. Amide coupling is a cornerstone of drug discovery, enabling the linkage of carboxylic acids and amines to form stable peptide-like bonds.[2] This is typically achieved by activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

Common coupling reagents include carbodiimides like EDC, often used with additives like HOBt, and aminium/uronium salts such as HATU or HBTU, which are known for their high efficiency and suppression of side reactions.[9][10]

Amide_Coupling Acid R-COOH (Benzoic Acid Derivative) Activation Activation Acid->Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation ActiveEster Activated Intermediate (O-Acylisourea or Active Ester) Activation->ActiveEster Coupling Nucleophilic Attack ActiveEster->Coupling Amine R'-NH₂ (Amine) Amine->Coupling Amide R-CO-NH-R' (Amide Product) Coupling->Amide

Caption: General workflow for amide bond formation using a coupling reagent.
Protocol: General Amide Coupling

This protocol describes a robust method for coupling 4-(2-Chlorophenyl)-2-fluorobenzoic acid with a primary or secondary amine using HATU as the coupling agent.[11]

Materials:

  • 4-(2-Chlorophenyl)-2-fluorobenzoic acid

  • Desired amine (primary or secondary)

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reactant Preparation: In a clean, dry flask, dissolve 4-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor its progress by TLC or LC-MS.[10][11]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

Case Study: Synthesis of Taranabant

The utility of 4-(2-Chlorophenyl)-2-fluorobenzoic acid as a building block is highlighted in the synthesis of Taranabant (MK-0364), a cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity.[13][14] The core structure of Taranabant contains a complex acyclic amide, and its synthesis relies on the strategic incorporation of pre-functionalized building blocks.[15][16]

While the final drug candidate is not a direct derivative of the benzoic acid, a closely related precursor is used. The synthesis often involves an amide coupling step where a derivative of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is coupled with a chiral amine to construct the final molecule.[14] This demonstrates the critical role of such building blocks in providing the necessary structural motifs for complex, biologically active compounds.

Taranabant_Synthesis BuildingBlock 4-(2-Chlorophenyl)-2-fluorobenzoic acid (or activated derivative) CouplingStep Amide Coupling (e.g., HATU, DIPEA) BuildingBlock->CouplingStep AmineFragment Chiral Amine Fragment AmineFragment->CouplingStep Taranabant Taranabant (Final Product) CouplingStep->Taranabant

Caption: Simplified synthetic logic for Taranabant assembly.

Conclusion

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a high-value building block for organic synthesis, offering a pre-formed biaryl scaffold that is frequently encountered in pharmacologically active molecules. Its utility is primarily leveraged through two key chemical transformations: its efficient synthesis via Suzuki-Miyaura cross-coupling and its subsequent derivatization via robust amide bond formation protocols. The successful application of this compound in the synthesis of complex targets like Taranabant underscores its importance for researchers, scientists, and drug development professionals seeking to accelerate the discovery of new chemical entities.

References

  • Drugs Fut 2008, 33(3). (n.d.). Taranabant.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium. Retrieved from [Link]

  • Fong, T. M., & Heymsfield, S. B. (2009). The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of medicinal chemistry, 52(24), 7937–7941.
  • Remete, A. M., Fustero, S., & Fokin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC medicinal chemistry, 15(2), 271–291.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). New Efficient Asymmetric Synthesis of Taranabant, a CB1R Inverse Agonist for the Treatment of Obesity. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Grokipedia. (n.d.). Taranabant. Retrieved from [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of organometallic chemistry, 576(1-2), 147–168.

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Method

Application Notes &amp; Protocols: Scale-up Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the scale-up synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical development. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers in-depth insights into the synthetic strategy, critical process parameters for scaling, detailed experimental protocols, and robust analytical methods for quality control. Safety considerations and troubleshooting for large-scale production are also thoroughly addressed to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: Strategic Importance of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Biaryl carboxylic acids are privileged structures in medicinal chemistry, frequently appearing in the molecular architecture of numerous therapeutic agents. 4-(2-Chlorophenyl)-2-fluorobenzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The specific arrangement of the chloro and fluoro substituents on the biaryl scaffold can significantly influence the molecule's conformational properties and its interactions with biological targets, making it a valuable intermediate in drug discovery and development.

The robust and scalable synthesis of this intermediate is therefore of paramount importance. This guide focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, as the key strategic step in the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.[1]

Synthetic Strategy: The Suzuki-Miyaura Approach

The most convergent and industrially viable route for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling of commercially available starting materials: 4-bromo-2-fluorobenzoic acid and 2-chlorophenylboronic acid. This approach offers high functional group tolerance and typically proceeds under mild conditions with high yields.[2]

Reaction Scheme:

Synthetic_Route 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid plus + 4-bromo-2-fluorobenzoic_acid->plus 2-chlorophenylboronic_acid 2-chlorophenylboronic acid arrow Pd Catalyst, Base Solvent, Heat 2-chlorophenylboronic_acid->arrow product 4-(2-Chlorophenyl)-2-fluorobenzoic acid plus->2-chlorophenylboronic_acid arrow->product

Figure 1: Proposed synthetic route for 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Scale-up Considerations: From Bench to Plant

Transitioning a synthetic protocol from the laboratory bench to a manufacturing plant introduces a unique set of challenges. For the Suzuki-Miyaura coupling, careful consideration of the following parameters is critical for a successful and safe scale-up:

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is crucial for achieving high conversion and minimizing side reactions. While numerous catalyst systems are available, for scale-up operations, factors such as catalyst loading, stability, and cost become significant.

ParameterBench-ScaleScale-Up Consideration
Catalyst High activity catalysts are often prioritized.Cost-effective, robust, and easily removable catalysts are preferred. Lower catalyst loading is desirable.
Ligand A wide variety of phosphine-based ligands can be screened.Air-stable and commercially available ligands are advantageous. The ligand-to-metal ratio should be optimized.

For this specific transformation, a palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dppf)Cl₂ in combination with a suitable phosphine ligand such as SPhos or XPhos is recommended.[3]

Thermal Safety

Suzuki-Miyaura reactions are exothermic and can pose a significant thermal runaway risk if not properly controlled, especially at a large scale.[4]

  • Heat of Reaction: The heat of reaction should be determined using reaction calorimetry to understand the thermal profile of the process.

  • Dosing Strategy: A controlled addition of one of the reactants (e.g., the boronic acid) is recommended over an "all-in" approach to manage the heat evolution.

  • Cooling Capacity: Ensure the reactor has adequate cooling capacity to handle the heat generated during the reaction.

Mixing and Mass Transfer

Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in poor conversion and increased impurity formation.[4]

  • Agitator Design: The type and speed of the agitator should be selected to ensure efficient mixing of the heterogeneous reaction mixture (solid base, organic and aqueous phases).

  • Baffling: Proper baffling in the reactor is essential to prevent vortex formation and promote good mixing.

Impurity Profile and Control

A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid.[5] The formation of this and other impurities must be minimized to ensure the quality of the final product.

  • Oxygen Control: Rigorous exclusion of oxygen from the reaction mixture is critical to suppress the homocoupling of the boronic acid. This can be achieved by sparging all solvents and the reaction mixture with an inert gas like nitrogen or argon.[4]

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important. An excess of the boronic acid can sometimes lead to higher levels of homocoupling.

  • Reaction Monitoring: In-process controls (IPCs) using techniques like HPLC should be implemented to monitor the progress of the reaction and the formation of impurities.

Detailed Experimental Protocol

This protocol is designed for a 1 kg scale synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Materials and Equipment
Reagent/MaterialCAS NumberQuantityMolar Eq.
4-bromo-2-fluorobenzoic acid1006-41-31.00 kg1.0
2-chlorophenylboronic acid1623-14-90.78 kg1.1
Palladium(II) Acetate (Pd(OAc)₂)3375-31-310.2 g0.01
SPhos657408-07-637.2 g0.02
Potassium Carbonate (K₂CO₃)584-08-71.89 kg3.0
Toluene108-88-310 L-
Water (degassed)7732-18-55 L-
Hydrochloric Acid (37%)7647-01-0As needed-
Ethyl Acetate141-78-6For extraction-
Brine-For washing-
Anhydrous Sodium Sulfate7757-82-6For drying-

Equipment: 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

Reaction Setup and Execution

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Charge_Reactors Charge reactor with 4-bromo-2-fluorobenzoic acid, K₂CO₃, toluene, and water. Inert_Atmosphere Purge with nitrogen for 30 minutes. Charge_Reactors->Inert_Atmosphere Catalyst_Addition Add Pd(OAc)₂ and SPhos. Inert_Atmosphere->Catalyst_Addition Heating Heat the mixture to 80-85 °C. Catalyst_Addition->Heating Boronic_Acid_Addition Slowly add a solution of 2-chlorophenylboronic acid in toluene. Heating->Boronic_Acid_Addition Stirring Stir at 80-85 °C for 4-6 hours. Boronic_Acid_Addition->Stirring Monitoring Monitor reaction progress by HPLC. Stirring->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Phase_Separation Separate the aqueous and organic layers. Cooling->Phase_Separation Extraction Extract the aqueous layer with ethyl acetate. Phase_Separation->Extraction Acidification Acidify the aqueous layer with HCl to precipitate the product. Extraction->Acidification Filtration Filter the solid product. Acidification->Filtration Washing Wash the product with water. Filtration->Washing Drying Dry the product under vacuum. Washing->Drying Recrystallization Recrystallize from a suitable solvent system (e.g., ethanol/water). Drying->Recrystallization

Figure 2: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Charging the Reactor: To the 20 L reactor, add 4-bromo-2-fluorobenzoic acid (1.00 kg), potassium carbonate (1.89 kg), toluene (8 L), and degassed water (5 L).

  • Inerting the System: Begin stirring and purge the reactor with nitrogen for at least 30 minutes.

  • Catalyst Loading: Add palladium(II) acetate (10.2 g) and SPhos (37.2 g) to the reactor under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 80-85 °C. Prepare a solution of 2-chlorophenylboronic acid (0.78 kg) in toluene (2 L) and add it to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 90 °C.

  • Monitoring: Stir the reaction mixture at 80-85 °C for 4-6 hours. Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the aqueous layers and cool to 10-15 °C.

    • Slowly add concentrated hydrochloric acid to the aqueous layer with stirring until the pH is approximately 2. A precipitate will form.

  • Isolation and Purification:

    • Filter the solid product and wash the filter cake with cold water (2 x 1 L).

    • Dry the crude product in a vacuum oven at 50-60 °C.

    • For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in hot ethanol and slowly add water until the solution becomes cloudy. Cool the mixture to allow for crystallization. Filter the purified product and dry under vacuum.

Analytical Quality Control

To ensure the identity and purity of the final product, the following analytical methods are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 4-(2-Chlorophenyl)-2-fluorobenzoic acid and for quantifying any impurities.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for linearity, accuracy, precision, and limit of detection.[5][6]

Spectroscopic Analysis
  • ¹H and ¹³C NMR: To confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show the expected molecular ion peak.[7][8]

Safety and Handling

6.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

6.2. Reagent Handling:

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere and avoid creating dust.[10][11]

  • Solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated area and away from ignition sources.

  • Acids and Bases: Handle concentrated hydrochloric acid and potassium carbonate with care as they are corrosive.

6.3. Waste Disposal: Dispose of all chemical waste, especially palladium-containing waste, according to local regulations. Consider implementing a palladium recovery and recycling program.

Troubleshooting

IssuePotential CauseRecommended Action
Low Conversion Inactive catalyst, insufficient heating, poor mixing.Ensure an inert atmosphere, check temperature, and verify efficient stirring.
High Levels of Homocoupling Presence of oxygen, non-optimal base or solvent.Degas all solvents thoroughly, ensure a good nitrogen purge, and consider screening other bases or solvent systems.
Difficulty in Purification Persistent palladium contamination.Treat the crude product with a palladium scavenger (e.g., thiol-functionalized silica) before final purification.[12][13]

Conclusion

The scale-up synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid via a Suzuki-Miyaura cross-coupling reaction is a robust and efficient method. Careful attention to process parameters such as catalyst selection, thermal safety, mixing, and impurity control is essential for a successful and safe scale-up. The detailed protocol and analytical methods provided in this guide offer a solid foundation for researchers and drug development professionals to produce this important intermediate with high purity and yield.

References

  • BenchChem. (2025).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum. ChemicalBook.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). The Journal of Organic Chemistry.
  • Honrel. (2025).
  • PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. PubChem.
  • Chandra, T., & Zebrowski, J. P. (n.d.).
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... (n.d.).
  • ChemicalBook. (n.d.). 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum. ChemicalBook.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. PubChem.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development.
  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. (n.d.). PMC - NIH.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Cheméo.
  • Palladium on carbon safe handling. (2021). Future4200.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Standard Oper
  • bmse000438 4-Chlorobenzoic Acid
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025).
  • EURL-SRM - Analytical Observations Report. (2021). eurl-pesticides.eu.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • 4-Fluorobenzoic acid, 100 g, CAS No. 456-22-4. (n.d.). Carl ROTH.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015).
  • 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI.
  • Evaluation of Chlorogenic Acid in Flos lonicerae by HPLC Method. (n.d.).
  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. (2020). IUCRC.
  • 2-Fluorobenzoic acid 97 445-29-4. (n.d.). Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid

Welcome to the technical support resource for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this biaryl synthesis. Instead of a simple protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our focus is on understanding the causality behind common side reactions and providing robust, field-tested solutions.

The synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in various industries, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. This approach offers high functional group tolerance and generally good yields. However, the steric hindrance around the coupling sites and the electronic nature of the substrates can lead to several predictable side reactions. This guide will focus primarily on troubleshooting the Suzuki-Miyaura pathway.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is showing low conversion or is stalling completely. What are the likely causes?

A1: This is a frequent issue, often rooted in the challenging nature of the substrates. The ortho-substituents on both the 2-fluorobenzoic acid derivative (e.g., 4-bromo-2-fluorobenzoic acid) and the 2-chlorophenylboronic acid create significant steric hindrance. This directly impacts the efficiency of key steps in the catalytic cycle.

Core Issues & Causal Analysis:

  • Inefficient Oxidative Addition: The palladium(0) catalyst's insertion into the carbon-halogen bond (e.g., C-Br) of the benzoic acid substrate is often the rate-limiting step. The bulky ortho-fluoro and ortho-carboxyl groups can sterically shield the reaction center.

  • Catalyst Deactivation: The palladium catalyst can precipitate from the solution as palladium black, especially if the reaction is not properly degassed to remove oxygen.[1] This inactive form of palladium effectively halts the catalytic cycle.

  • Poor Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. A ligand that is too small may not prevent catalyst aggregation, while one that is too bulky can further exacerbate the steric hindrance issue.

  • Suboptimal Base/Solvent System: The base is critical for the transmetalation step. An inappropriate base may be too weak, insoluble, or may promote side reactions.

Troubleshooting & Optimization Strategies:

Parameter Problem Recommended Solution & Rationale
Catalyst/Ligand Low Reactivity / Stalled ReactionSwitch to a catalyst system designed for sterically hindered couplings. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos which are known to accelerate oxidative addition and reductive elimination.[1] Consider using pre-formed palladium complexes.
Degassing Catalyst Precipitation (Palladium Black)Ensure the reaction mixture is thoroughly degassed before heating. Use a robust technique like three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. This prevents oxidation of the Pd(0) species.
Base Selection Incomplete ReactionUse a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides, which can introduce water and promote unwanted side reactions.[1]
Solvent Poor Solubility / Side ReactionsUse anhydrous aprotic solvents such as dioxane, THF, or toluene.[1] Ensure the solvent is rigorously dried, as water can lead to hydrolysis of the boronic acid.
Q2: I am observing a significant byproduct with a mass corresponding to 2-fluorobenzoic acid. What is this side reaction and how can I prevent it?

A2: This common byproduct is the result of protodehalogenation (also called hydrodehalogenation). In this process, the halogen atom (e.g., bromine or iodine) on your 2-fluorobenzoic acid starting material is replaced by a hydrogen atom.[1]

Mechanism of Formation:

Protodehalogenation typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate, instead of undergoing transmetalation, can be intercepted by a proton source. This can be promoted by certain bases, impurities, or protic solvents like alcohols or residual water.[1]

Workflow for Diagnosing and Preventing Protodehalogenation

G cluster_source Potential Sources cluster_solution Mitigation Strategy start High Level of Protodehalogenation Detected (e.g., 2-Fluorobenzoic Acid byproduct) solvent Solvent Purity start->solvent base Base Choice start->base boronic_acid Boronic Acid Quality start->boronic_acid dry_solvent Use Rigorously Dried Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene) solvent->dry_solvent Is solvent anhydrous? change_base Switch to Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) Avoid Hydroxides base->change_base Is base hygroscopic or a hydroxide? check_boronic Use High-Purity Boronic Acid (Minimize protic impurities) boronic_acid->check_boronic Is boronic acid old or of low purity?

Caption: A logical workflow for troubleshooting protodehalogenation.

Q3: My product is contaminated with symmetrical homocoupled byproducts (e.g., 2,2'-dichlorobiphenyl and 4,4'-difluoro-2,2'-dicarboxybiphenyl). How can these be minimized?

A3: Homocoupling is a competing reaction pathway where the starting materials couple with themselves. In a Suzuki reaction, this primarily involves the boronic acid coupling with itself to form a symmetrical biaryl.

Causal Analysis:

  • Boronic Acid Homocoupling: This is the most common source of homocoupled impurities. It is often catalyzed by the palladium species, especially in the presence of oxygen or at elevated temperatures. The mechanism can be complex but results in the formation of a dimer of the boronic acid starting material (e.g., from 2-chlorophenylboronic acid to 2,2'-dichlorobiphenyl).

  • Ullmann-type Homocoupling: While less common in a well-controlled Suzuki reaction, the aryl halide can also undergo a copper- or palladium-catalyzed homocoupling, similar to an Ullmann reaction.[2][3] This would lead to the formation of the 4,4'-difluoro-2,2'-dicarboxybiphenyl dimer.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This can help drive the desired cross-coupling reaction to completion, but a large excess can lead to more homocoupling and purification difficulties.

  • Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can sometimes reduce the rate of homocoupling relative to the cross-coupling.

  • Ligand and Catalyst Choice: Certain ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may identify a system that favors the cross-coupling pathway.[1]

  • Slow Addition: In some cases, slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, thereby disfavoring the second-order homocoupling reaction.

Visualizing the Competing Pathways

G cluster_side_reactions Side Reactions SM1 4-Bromo-2-fluorobenzoic Acid Catalyst Pd(0) Catalyst SM1->Catalyst Proto Protodehalogenation (2-Fluorobenzoic Acid) SM1->Proto H⁺ source Homo2 Homocoupling (Dimer of Benzoic Acid) SM1->Homo2 Heat SM2 2-Chlorophenylboronic Acid SM2->Catalyst Homo1 Homocoupling (2,2'-Dichlorobiphenyl) SM2->Homo1 O₂, Heat Product Desired Product 4-(2-Chlorophenyl)-2-fluorobenzoic acid Catalyst->Product Cross-Coupling (Desired Pathway)

Caption: Reaction pathways in the synthesis of the target molecule.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for your specific laboratory conditions and scale.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere:

    • Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the chosen ligand (if not using a pre-catalyst).

    • Add anhydrous dioxane (or another suitable solvent) via cannula or syringe. The typical concentration is 0.1-0.5 M.

  • Degassing:

    • While stirring, sparge the solution with argon for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with 1M HCl to remove basic impurities. The product should remain in the organic layer.

    • Extract the organic layer with a saturated sodium bicarbonate solution. The desired carboxylic acid product will move into the aqueous basic layer as its carboxylate salt, leaving neutral byproducts (like homocoupled species) in the organic layer.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2. The product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization (e.g., from ethanol/water).

References

  • Organic Syntheses Procedure, p-FLUOROBENZOIC ACID. Available at: [Link]

  • MDPI, Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • OperaChem, Ullmann coupling-An overview. Available at: [Link]

  • L.S.College, Muzaffarpur, Ullmann reaction. Available at: [Link]

  • BYJU'S, Ullmann Reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important biaryl carboxylic acid intermediate. The purity of this compound is paramount for subsequent synthetic steps and biological assays, making an effective purification strategy essential. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing robust solutions.

Q1: My crude product is contaminated with unreacted starting materials, specifically a boronic acid and a halo-benzoic acid from a Suzuki coupling reaction. How can I efficiently remove them?

A1: This is a classic purification challenge in biaryl synthesis. The most effective method for separating your acidic product from less acidic or neutral starting materials is acid-base extraction.

The core principle relies on the differential solubility of the acidic product versus the impurities in aqueous and organic phases at varying pH levels. Your target molecule, being a carboxylic acid, can be deprotonated by a weak base to form a water-soluble carboxylate salt. Many common impurities, such as boronic acids (which are much weaker acids) or neutral organic compounds, will remain in the organic phase.

Causality: The pKa of a benzoic acid is typically around 4-5, while the pKa of an aryl boronic acid is higher (around 8-9). This significant difference in acidity allows for selective extraction.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The 4-(2-Chlorophenyl)-2-fluorobenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Carefully separate the organic layer (which contains neutral impurities and potentially unreacted boronic acid) from the combined aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid, like 1-2M hydrochloric acid (HCl), until the pH is ~2. Your desired product will precipitate out as a solid.[1][2]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.

Expert Tip: If an emulsion forms during the basic wash, adding a small amount of brine (saturated NaCl solution) can help break it.

Below is a diagram illustrating the workflow for purification via acid-base extraction.

cluster_0 Purification via Acid-Base Extraction start Crude Product (in Ethyl Acetate) wash Wash with aq. NaHCO₃ (Separatory Funnel) start->wash separate Separate Layers wash->separate org_phase Organic Phase: - Neutral Impurities - Boronic Acid Residue separate->org_phase Discard aq_phase Aqueous Phase: - Sodium 4-(2-chlorophenyl)- 2-fluorobenzoate (Salt) separate->aq_phase acidify Acidify Aqueous Phase with HCl (pH ~2) aq_phase->acidify precipitate Precipitation of Pure Product acidify->precipitate filtrate Isolate by Filtration Wash with Cold Water precipitate->filtrate dry Dry Product filtrate->dry

Caption: Workflow for acid-base extraction.

Q2: I'm observing a significant amount of a homocoupled byproduct (e.g., biphenyl from phenylboronic acid). It has a similar polarity to my product and co-elutes during chromatography. How can I separate them?

A2: Homocoupling is a common side reaction in palladium-catalyzed couplings, often promoted by the presence of oxygen.[3] Separating structurally similar biaryls is challenging but can be achieved through meticulous recrystallization.

The key is to exploit subtle differences in the crystal lattice energies and solubilities of the desired product and the impurity. This requires careful solvent screening.

Troubleshooting Protocol: Recrystallization

  • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or nearly insoluble at all temperatures.[4][5]

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent until the solid just dissolves.[4]

    • If colored impurities (like residual palladium) are present, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.[6]

    • Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent.

  • Purity Check: Assess the purity of the recrystallized material by measuring its melting point. A sharp melting point close to the literature value indicates high purity.

Solvent System Rationale Suitability for Biaryl Carboxylic Acids
TolueneGood for dissolving aromatic compounds at high temperatures.Often effective for biaryl compounds.
Ethanol/WaterA mixed-solvent system where ethanol is the "good" solvent and water is the "poor" solvent.[6][7]Highly tunable and very effective for polar compounds like benzoic acids.
Acetic Acid/WaterSimilar to ethanol/water, but acetic acid can enhance the solubility of carboxylic acids.Useful if solubility in other systems is poor.
Heptane/Ethyl AcetateA non-polar/polar mixture for less polar compounds.Can be effective if the homocoupled impurity has significantly different polarity.

Expert Tip: If a single solvent doesn't provide adequate separation, a mixed solvent system is often the solution. Dissolve the crude material in a minimum of the "good" hot solvent, then add the "poor" hot solvent dropwise until the solution becomes faintly turbid. Add a few more drops of the "good" solvent to clarify and then allow to cool slowly.[6]

Q3: My final product has a grayish tint, indicating residual palladium catalyst. How can I remove this contamination?

A3: Palladium residues can interfere with downstream reactions and biological testing. These fine black or gray particles can be removed by adsorption.

Troubleshooting Protocol: Palladium Removal

  • Celite Filtration: Dissolve the crude product in a suitable organic solvent. Prepare a short plug of Celite in a pipette or funnel and filter the solution through it. The Celite will trap the fine palladium particles.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal (and the adsorbed palladium). Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

The diagram below outlines the decision-making process for common purification challenges.

cluster_1 Troubleshooting Purification start Assess Crude Product Purity (TLC, NMR) q1 Major Impurities Present? start->q1 q2 Type of Impurity? q1->q2 Yes q3 Product has Color? q1->q3 No sol1 Acid-Base Extraction q2->sol1 Starting Materials (Different Acidity) sol2 Recrystallization or Chromatography q2->sol2 Byproducts (Similar Polarity) sol3 Charcoal Treatment or Celite Filtration q3->sol3 Yes (Gray/Black) clean Pure Product q3->clean No sol1->q3 sol2->q3 sol3->clean

Caption: Decision tree for purification issues.

Frequently Asked Questions (FAQs)

  • What are the best analytical methods to confirm the purity of my final product?

    • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. A single spot in multiple solvent systems suggests high purity.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase like acetonitrile/water with 0.1% trifluoroacetic acid is a good starting point.[8]

    • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can reveal the presence of impurities if their signals are distinct from the product's signals.

    • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • My compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

    • "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.

    • Solutions: 1) Use a larger volume of solvent to lower the saturation point. 2) Switch to a lower-boiling point solvent or solvent mixture. 3) Try to induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.[6]

  • Can I use column chromatography to purify this acid?

    • Yes, but it can be challenging. Carboxylic acids often streak on silica gel due to strong interactions with the stationary phase. To mitigate this, you can add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the carboxylic acid protonated and reduces tailing. However, for large-scale purification, recrystallization or acid-base extraction is often more practical.

References

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Al-Ghannam, S. M. (2014). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Young Pharmacists, 6(2), 3-8.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide.
  • Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Jochmann, M. A., & Schmidt, T. C. (2012). Separation and Determination of Fluorobenzoic Acids Using Ion Chromatography-Electrospray Mass Spectrometry. Analytical Chemistry, 85(1), 321-327.
  • JoVE. (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this challenging synthesis. Our goal is to empower you with the knowledge to select the optimal catalyst and reaction conditions for achieving high yields and purity.

Introduction: The Challenge of Steric Hindrance

The synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in various pharmaceutical and agrochemical compounds, is a classic example of a sterically hindered Suzuki-Miyaura cross-coupling reaction. The presence of ortho-substituents on both the aryl halide (4-bromo-2-fluorobenzoic acid) and the boronic acid (2-chlorophenylboronic acid) partners significantly impedes the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. This steric clash necessitates the use of specialized, highly active catalyst systems to achieve efficient bond formation.

This guide will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of catalyst for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid?

For sterically demanding Suzuki-Miyaura couplings, such as the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the most effective.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, which are often slow with hindered substrates.

Two main classes of catalysts have shown exceptional performance in these scenarios:

  • Buchwald Ligands: Biaryl phosphine ligands, developed by Stephen Buchwald and his group, are designed to be both bulky and electron-rich. Ligands like SPhos and XPhos are excellent choices for coupling ortho-substituted partners.[1]

  • PEPPSI™ Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI™) complexes, featuring bulky N-heterocyclic carbene (NHC) ligands, are highly active and user-friendly, often being air- and moisture-stable.[2]

Q2: Which specific Buchwald ligand is recommended for this reaction?

While several Buchwald ligands could be effective, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a strong starting point. Its steric bulk and electron-donating properties are well-suited for promoting the coupling of hindered aryl chlorides and bromides.[1]

Q3: Are there any air-stable catalyst options available?

Yes, this is a significant advantage of using PEPPSI™-type precatalysts . These complexes are generally bench-stable and do not require handling in a glovebox, which simplifies the experimental setup.[2]

Q4: What is the optimal choice of base for this reaction?

The choice of base is critical for activating the boronic acid to facilitate transmetalation.[3] For the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[4][5] The presence of a small amount of water is often beneficial when using these bases, as it can aid in their dissolution and in the hydrolysis of boronic esters to the active boronic acid species.[6]

Q5: Which solvent system is most appropriate?

A polar aprotic solvent is generally preferred to ensure the solubility of the reactants and the base. A mixture of 1,4-dioxane and water or tetrahydrofuran (THF) and water is a common and effective choice.[2][4] The ratio of organic solvent to water can be optimized, but a starting point of 4:1 to 10:1 is often successful.

Troubleshooting Guide

Encountering issues in a complex chemical synthesis is a common part of the research process. This troubleshooting guide addresses specific problems you might face during the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalyst: The chosen catalyst may not be active enough to overcome the steric hindrance. 2. Catalyst Deactivation: Presence of oxygen or other impurities can deactivate the palladium catalyst. 3. Poor Base Performance: The base may not be strong enough or sufficiently soluble to activate the boronic acid. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Switch to a more active catalyst system. Consider using a Buchwald ligand like SPhos or a PEPPSI™ precatalyst.[1][2] 2. Ensure rigorous degassing of the solvent and reaction vessel. Purge with an inert gas (argon or nitrogen) before adding the catalyst. 3. Screen different bases. Try switching from K₂CO₃ to the stronger K₃PO₄.[4][5] Ensure the base is finely powdered to maximize surface area. 4. Increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at incremental temperature increases (e.g., 80°C, 100°C).
Presence of Dehalogenated Byproduct (4-Fluorobenzoic acid) 1. Hydride Source in the Reaction Mixture: The dehalogenation of the aryl bromide can occur if a hydride source is present. This can sometimes be the solvent (e.g., isopropanol) or impurities in the reagents.[7]1. Use a high-purity, anhydrous solvent. Avoid using alcohol-based solvents if dehalogenation is a significant issue. 2. Ensure all reagents are of high purity.
Formation of Homocoupled Byproducts (Biphenyls from either starting material) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of palladium black and promote side reactions.1. Thoroughly degas the reaction mixture. 2. Optimize the ligand-to-palladium ratio. For many Buchwald ligands, a 1:1 to 2:1 ratio of ligand to palladium is optimal.
Incomplete Consumption of Starting Materials 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion in a reasonable timeframe. 2. Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and decompose before it can couple.1. Increase the catalyst loading. Try increasing from 1 mol% to 2-3 mol%. 2. Use the boronic acid in a slight excess (e.g., 1.2-1.5 equivalents). Consider using a boronic ester (e.g., a pinacol ester) which can be more stable and hydrolyzes in situ.

Catalyst System Comparison

The selection of the catalyst is arguably the most critical parameter for the successful synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. Below is a table summarizing the recommended catalyst systems and their key features.

Catalyst SystemLigand/PrecatalystKey AdvantagesTypical Loading (mol%)Recommended BaseRecommended Solvent
Buchwald System SPhosHigh activity for sterically hindered substrates.[1]1 - 3K₃PO₄1,4-Dioxane/H₂O
PEPPSI™ System PEPPSI™-IPr or PEPPSI™-IPentAir- and moisture-stable, user-friendly, high activity.[2]1 - 3K₂CO₃ or K₃PO₄THF/H₂O or 1,4-Dioxane/H₂O
Traditional System Pd(PPh₃)₄Commercially available and widely used, but often less effective for hindered couplings.[4]3 - 5K₂CO₃Toluene/H₂O

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, based on established principles for sterically hindered Suzuki-Miyaura couplings.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 equiv)

  • SPhos Pd G3 (or a similar Buchwald precatalyst) (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluorobenzoic acid, 2-chlorophenylboronic acid, and potassium phosphate.

  • Add the SPhos Pd G3 precatalyst to the flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Visualizing the Catalytic Process

To better understand the core of this synthesis, the following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OH)3- RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' Product 4-(2-Chlorophenyl)-2- fluorobenzoic acid RedElim->Product ArX 4-Bromo-2- fluorobenzoic acid ArX->OxAdd ArBOH2 2-Chlorophenyl- boronic acid Base Base (e.g., K3PO4) ArBOH2->Base Activation Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Is the catalyst appropriate for hindered substrates? start->check_catalyst change_catalyst Switch to Buchwald (SPhos) or PEPPSI catalyst check_catalyst->change_catalyst No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Screen bases (K3PO4) Adjust solvent/water ratio Increase temperature check_conditions->optimize_conditions No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Use high-purity reagents Thoroughly degas solvent check_reagents->purify_reagents No success Successful Synthesis check_reagents->success Yes purify_reagents->success caption Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41(22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41(11), 1461-1473. [Link]

  • Organ, M. G.; et al. PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation System for Cross-Coupling Reactions. Angew. Chem. Int. Ed.2006 , 45(41), 6885-6889. [Link]

  • Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Suzuki cross-coupling of aryl chlorides with arylboronic acids in aqueous media. Tetrahedron Lett.2002 , 43(19), 3551-3553. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005 , 127(13), 4685-4696. [Link]

  • Navarro, O.; Kelly, R. A., III; Nolan, S. P. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. J. Am. Chem. Soc.2003 , 125(52), 16194-16195. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Angew. Chem. Int. Ed.2008 , 47(26), 4849-4853. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011 , 133(7), 2116-2119. [Link]

  • Grushin, V. V.; Alper, H. Transformations of Chloroarenes, Catalyzed by Palladium Complexes. Chem. Rev.1994 , 94(4), 1047-1062. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of Water in the Suzuki-Miyaura Reaction. Angew. Chem. Int. Ed.2013 , 52(29), 7362-7370. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42(12), 5270-5298. [Link]

  • Organ, M. G.; et al. A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering the Use of Air-Stable Catalysts. Chem. Eur. J.2007 , 13(5), 1509-1515. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

Welcome to the technical support center for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection in the Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and minimize impurities.

Introduction: The Critical Role of the Solvent in Suzuki-Miyaura Coupling

The synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobenzoic acid and 2-chlorophenylboronic acid. While the choice of catalyst, ligand, and base are crucial, the solvent system is a frequently underestimated parameter that can profoundly influence the reaction's outcome. The solvent not only dissolves the reactants but also affects catalyst stability, the rate of key mechanistic steps, and the solubility of intermediates and byproducts. An inappropriate solvent can lead to low yields, catalyst deactivation, or the formation of difficult-to-remove impurities. This guide will help you understand and troubleshoot these solvent-related issues.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the most likely solvent-related causes?

Low yields in Suzuki-Miyaura couplings are a common issue, and the solvent system is often a key factor. Here are several potential causes related to your choice of solvent:

  • Poor Solubility of Reactants or Intermediates: For the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, the starting material, 4-bromo-2-fluorobenzoic acid, and the product are carboxylic acids. In a non-polar organic solvent, their solubility can be limited. The reaction often proceeds more efficiently when the benzoic acid is deprotonated to its carboxylate salt by the inorganic base (e.g., K₂CO₃, K₃PO₄). This salt has significantly higher solubility in polar solvents, especially water. If your solvent system is not polar enough to dissolve the carboxylate, the reaction will be slow and incomplete.

  • Catalyst Deactivation or Precipitation: The active Pd(0) catalyst can be unstable and precipitate as "palladium black," rendering it inactive. This is often observed in reactions that are overheated or run for extended periods in unsuitable solvents. Some solvents are better at stabilizing the catalytic species than others. For instance, polar aprotic solvents like DMF or dioxane can coordinate with the palladium center and help maintain its activity.

  • Side Reactions Promoted by the Solvent: Certain solvents can promote side reactions. For example, protic solvents like alcohols can sometimes participate in unwanted side reactions, although they are often used successfully in combination with water. Additionally, the presence of impurities in the solvent, such as aldehydes or peroxides, can poison the catalyst. It has been noted that even trace amounts of contaminants from solvents can significantly decrease reaction conversion.[1]

Troubleshooting Steps:

  • Introduce Water as a Co-solvent: If you are using a purely organic solvent like toluene or THF, introduce water to create a biphasic or homogeneous mixture (e.g., Toluene/Water 10:1, Dioxane/Water 4:1, or Ethanol/Water 1:1). Water can significantly improve the solubility of the benzoate salt and the inorganic base, accelerating the reaction.

  • Screen Different Solvent Systems: If a water mixture is not effective, screen a variety of solvents with different polarities. A table of common solvents and their properties is provided below.

  • Ensure Solvent Quality: Use high-purity, degassed solvents. Impurities, especially in ethers like THF and dioxane, can inhibit the catalyst. It is best practice to use freshly distilled or anhydrous, inhibitor-free solvents.

Q2: How do I choose the best solvent system for my reaction?

There is no single "best" solvent for all Suzuki couplings, as the optimal choice depends on the specific substrates. However, for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a good starting point is a mixture of an organic solvent and water.

Here is a comparison of commonly used solvent systems:

Solvent SystemPolarityKey Characteristics & Considerations
Toluene/Water Biphasic (low polarity organic phase)A very common system. The reaction occurs at the interface. Good for reactions with thermally stable catalysts. Toluene is effective at dissolving the aryl halide and boronic acid.
Dioxane/Water Miscible (polar aprotic)Often provides a homogeneous reaction mixture, which can lead to faster reaction rates. Dioxane is a good solvent for a wide range of organic compounds. Ensure it is peroxide-free.
THF/Water Miscible (polar aprotic)Similar to dioxane/water but with a lower boiling point, which may require longer reaction times or a sealed vessel. THF is also prone to peroxide formation.
Ethanol/Water Miscible (polar protic)A "greener" solvent option. Can be very effective, especially for hydrophilic substrates. The use of ethanol-water mixtures has been shown to be efficient for the synthesis of biaryl compounds.[2]
DMF or DMAc (often with water) Polar aproticHigh boiling points allow for reactions at elevated temperatures. Excellent at dissolving a wide range of substrates and salts. However, they can be difficult to remove during workup.

Recommendation: Start with a Dioxane/Water (4:1) or Toluene/Water (10:1) mixture with K₂CO₃ or K₃PO₄ as the base. These systems are well-documented for similar transformations and provide a good balance of solubility for both the organic and inorganic components.

Q3: I see a black precipitate forming in my reaction. What is it and how can I prevent it?

The black precipitate is almost certainly palladium black, which is finely divided, inactive palladium metal. Its formation indicates that the active Pd(0) catalyst has been either oxidized or has agglomerated and precipitated out of the solution.

Causes and Prevention:

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly degassed before use by bubbling with an inert gas or by using the freeze-pump-thaw method.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Solution: Do not overheat the reaction. Typically, temperatures between 80-100 °C are sufficient. If you are using a lower-boiling solvent like THF, consider running the reaction in a sealed vessel to reach the desired temperature.

  • Inappropriate Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst.

    • Solution: Ensure you are using an appropriate ligand. For sterically hindered or electron-deficient substrates, bulky, electron-rich ligands like SPhos or XPhos are often more effective at stabilizing the catalyst and promoting the reaction than simpler ligands like PPh₃.

  • Solvent Effects: As mentioned, the solvent helps to stabilize the catalyst.

    • Solution: If you are observing significant palladium black formation, changing to a more coordinating solvent like dioxane or DMF may help.

Q4: I am observing significant byproduct formation. What are the common byproducts and how are they related to the solvent?

The most common byproduct in Suzuki-Miyaura reactions is the homocoupling of the boronic acid, in this case, forming 2,2'-dichlorobiphenyl from the 2-chlorophenylboronic acid.

Causes of Homocoupling:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. This is another critical reason to maintain an inert atmosphere.

  • Solvent Choice: While less direct, the solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. A solvent system that leads to a slow transmetalation step may allow more time for side reactions like homocoupling to occur.

Troubleshooting Homocoupling:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is completely free of oxygen.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can lead to more homocoupling byproduct.

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting aryl halide is consumed. Unnecessarily long reaction times can lead to increased byproduct formation.

Experimental Protocols

General Protocol for the Synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

This protocol is a starting point and may require optimization for your specific setup and reagents.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq.)

  • 2-Chlorophenylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 4-bromo-2-fluorobenzoic acid, 2-chlorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify it with 1M HCl to a pH of ~2 to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(Ar')L2->Product Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Solubility Are reactants fully dissolved? Start->Check_Solubility Add_Water Add water as a co-solvent (e.g., Dioxane/H2O 4:1) Check_Solubility->Add_Water No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Solubility->Check_Atmosphere Yes Add_Water->Check_Atmosphere Degas_Solvents Thoroughly degas all solvents and purge with Ar/N2 Check_Atmosphere->Degas_Solvents No Check_Catalyst Is Palladium black precipitating? Check_Atmosphere->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Optimize_Ligand_Temp Optimize ligand and/or lower reaction temperature Check_Catalyst->Optimize_Ligand_Temp Yes Screen_Solvents Screen alternative solvents (e.g., Toluene/H2O, EtOH/H2O) Check_Catalyst->Screen_Solvents No Optimize_Ligand_Temp->Screen_Solvents Success Improved Yield Screen_Solvents->Success

Caption: A workflow for troubleshooting low yields.

References

Sources

Troubleshooting

Technical Support Center: 4-(2-Chlorophenyl)-2-fluorobenzoic acid

Overview and Key Properties 4-(2-Chlorophenyl)-2-fluorobenzoic acid is a bi-aryl carboxylic acid derivative. Its structure suggests it is a solid at room temperature with limited water solubility, a characteristic common...

Author: BenchChem Technical Support Team. Date: February 2026

Overview and Key Properties

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a bi-aryl carboxylic acid derivative. Its structure suggests it is a solid at room temperature with limited water solubility, a characteristic common to many benzoic acid derivatives.[5][6][7] The presence of halogen atoms and a carboxylic acid group necessitates careful handling to avoid irritation and other potential health effects.[4]

Table 1: Predicted & Analogous Physicochemical Properties

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₃H₈ClFO₂ChemicalBook[8]
Molecular Weight 250.65 g/mol ChemicalBook[8]
Physical State Predicted to be a solid powder.Analogy to similar compounds like 4-fluorobenzoic acid (white powder).[1][7]
Boiling Point 376.7±32.0 °C (Predicted)ChemicalBook[8]
Density 1.366±0.06 g/cm³ (Predicted)ChemicalBook[8]
Water Solubility Low. Benzoic acids have limited solubility in water but increase in alkaline solutions.Analogy to 2-fluorobenzoic acid (7.2 g/L) and 4-chlorobenzoic acid (<1 mg/mL).[3][5]
Organic Solvents Expected to be soluble in alcohols, ethers, and other common organic solvents.Analogy to 4-fluorobenzoic acid, which is soluble in alcohol.[7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Q1: What are the primary hazards associated with this compound?

A: Based on data for analogous compounds, 4-(2-Chlorophenyl)-2-fluorobenzoic acid should be treated as hazardous. The primary risks are:

  • Skin Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[4]

Q2: What is the correct procedure for storing this compound upon receipt?

A: Proper storage is critical to maintain compound integrity and ensure safety. Store the compound in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][3] For long-term stability, storage in a desiccator at 2-8°C is recommended, away from incompatible materials like strong oxidizing agents and strong acids.[1]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: A comprehensive PPE strategy is essential. Always wear:

  • Eye Protection: Chemical safety goggles or glasses with side-shields.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a certified chemical fume hood. If weighing outside a ventilated enclosure where dust may be generated, a respirator with a particle filter is required.[1]

Q4: How should I prepare a stock solution of this compound?

A: Due to its predicted low water solubility, organic solvents are recommended.

  • Perform all work in a chemical fume hood.

  • Weigh the required amount of the solid compound into a suitable vial.

  • Add your chosen solvent (e.g., DMSO, DMF, Methanol) incrementally.

  • Cap the vial and vortex or sonicate gently to aid dissolution. Mild warming may be applied if necessary, but monitor for any signs of degradation.

  • Once fully dissolved, the solution can be stored at -20°C or -80°C for extended stability. A stability study on a similar complex molecule indicated a shelf-life of 220 days at 4°C and significantly longer when frozen.[9]

Q5: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents and strong acids.[1] Hazardous reactions are not expected under normal conditions, but decomposition can occur upon exposure to heat or incompatible materials, potentially emitting toxic fumes.[1]

Q6: What should I do in case of an accidental spill?

A: For a small spill:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[10]

  • Transfer the material to a closable, labeled container for disposal.[1][10]

  • Clean the spill area with a suitable solvent and then soap and water.

  • Do not allow the chemical to enter drains or rivers.[1][2]

Q7: How should this compound and its waste be disposed of?

A: Dispose of the compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations. The material should be sent to an approved waste disposal plant.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My compound appears discolored (e.g., yellowed) upon receipt or after storage. Is it still usable?

A: Discoloration can be a sign of degradation or impurity. While some related compounds are described as yellow powder, a significant color change from the initial appearance is a concern.[1]

  • Causality: The discoloration could be due to oxidation, reaction with trace moisture, or slow decomposition from exposure to light or elevated temperatures.

  • Recommended Action: Before use, it is highly advisable to verify the compound's purity and identity via analytical methods such as HPLC, LC-MS, or NMR. Compare the results with the supplier's certificate of analysis or reference spectra. If significant degradation is confirmed, the batch should be discarded.

Q: The compound is not dissolving in my intended solvent. What are my options?

A: Solubility issues are common with complex organic molecules.

  • Causality: The polarity of your solvent may not be optimal for this bi-aryl structure. The compound's crystalline form can also affect its dissolution rate.

  • Troubleshooting Steps:

    • Increase Energy: Try gentle warming (e.g., to 37-50°C) or sonication to increase the rate of dissolution.

    • Change Solvent: If solubility remains poor, consider a different solvent. A troubleshooting workflow is provided below. For example, if it fails in methanol (polar protic), try DMSO or DMF (polar aprotic).

    • pH Adjustment: For aqueous solutions, increasing the pH by adding a base (e.g., NaOH, NH₄OH) will deprotonate the carboxylic acid, forming a more soluble salt. Note that this will change the chemical nature of the compound in solution.

Q: I am observing inconsistent results in my biological assay. Could the compound's stability be the issue?

A: Yes, compound stability in assay media is a critical factor.

  • Causality: Carboxylic acids can be sensitive to pH. A related anti-cancer drug was found to be most stable at neutral pH and susceptible to amide hydrolysis in acidic conditions.[9] Your compound could be degrading over the time course of the experiment.

  • Recommended Action:

    • Prepare Fresh: Prepare solutions fresh before each experiment.

    • Stability Test: Perform a simple stability test. Incubate the compound in your assay buffer for the duration of your experiment. At the end, analyze the sample by HPLC to see if the parent peak has decreased or if new degradation peaks have appeared.

    • pH Control: Ensure your assay buffer is robust and maintains a stable pH throughout the experiment.

Experimental Protocols & Visualizations

Protocol 1: Safe Weighing and Handling of Solid Compound
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a suitable weighing vessel (e.g., weigh paper or a small vial) on the balance and tare it.

  • Aliquot: Carefully transfer a small amount of 4-(2-Chlorophenyl)-2-fluorobenzoic acid from the stock bottle to the weighing vessel using a clean spatula. Avoid creating dust.[1][2]

  • Seal: Tightly close the main stock bottle immediately after use to prevent moisture uptake.[1]

  • Record: Record the final weight.

  • Cleanup: Clean the spatula and the weighing area to remove any residual powder. Dispose of any contaminated items (like weigh paper or gloves) in the designated solid chemical waste container.

Diagram 1: Safe Handling & Storage Workflow

A visual guide from receiving the compound to its proper storage.

cluster_0 Receiving & Initial Inspection cluster_1 Handling & Aliquoting cluster_2 Storage Protocol Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect DonPPE Wear Full PPE (Goggles, Gloves, Coat) Inspect->DonPPE If OK FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Required Amount FumeHood->Weigh Seal Tightly Seal Original Container Weigh->Seal Store Store in Cool, Dry, Well-Ventilated Area (2-8°C Recommended) Seal->Store Log Log in Chemical Inventory Store->Log

Caption: Workflow for receiving, handling, and storing the compound.

Diagram 2: Troubleshooting Solubility Issues

A decision tree for addressing problems with dissolving the compound.

Start Compound Insoluble in Chosen Solvent Sonication Apply Sonication or Gentle Warming Start->Sonication Check1 Is it Soluble? Sonication->Check1 Success Success! Proceed with Experiment Check1->Success Yes Failure Still Insoluble Check1->Failure No ChangeSolvent Select Alternative Solvent (e.g., DMSO, DMF) Failure->ChangeSolvent Check2 Is it Soluble? ChangeSolvent->Check2 Check2->Success Yes AdjustpH For Aqueous Solutions: Adjust pH with Base to Form Salt Check2->AdjustpH No FinalCheck Is it Soluble? AdjustpH->FinalCheck FinalCheck->Success Yes Consult Consult Literature for Specialized Solvents or Re-evaluate Experiment FinalCheck->Consult No

Caption: Decision tree for troubleshooting compound solubility.

References

  • 4-fluorobenzoic acid - SAFETY DATA SHEET. (2015). Apollo Scientific Ltd.
  • Safety Data Sheet: 4-Fluorobenzoic acid. (n.d.). Carl ROTH.
  • 4-Chlorobenzoic acid - SAFETY D
  • 2-Fluorobenzoic acid - SAFETY D
  • 4-Chlorobenzoic acid - Safety D
  • 4-Chlorobenzoic acid - SAFETY D
  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem.
  • Safety Data Sheet: 4-Chlorobenzoic acid. (n.d.). Carl ROTH.
  • 4-Fluorobenzoic acid. (n.d.). Wikipedia.
  • Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). (n.d.). Cheméo.
  • 4-Fluorobenzoic acid-SDS. (2025). MedChemExpress.
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2018).
  • 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. (n.d.). PubChem.
  • 4-Fluorobenzoic acid 98%. (n.d.). Sigma-Aldrich.
  • 4-Fluorobenzoic acid. (n.d.). Chem-Impex.
  • 4-Fluorobenzoic Acid | 456-22-4. (n.d.). SynZeal.
  • 4-(2-Chlorophenyl)-2-fluorobenzoic acid. (n.d.). ChemicalBook.

Sources

Optimization

Technical Support Center: 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This resource is designed to provide in-depth troubleshooting g...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(2-Chlorophenyl)-2-fluorobenzoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized the available technical information and field-proven insights to help you navigate the challenges of working with this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: I am observing a loss of my compound in aqueous solutions over time.

Potential Cause: While specific data for 4-(2-Chlorophenyl)-2-fluorobenzoic acid is not extensively documented, compounds with similar structures can be susceptible to hydrolytic degradation, especially under non-neutral pH conditions and elevated temperatures.[1][2] The ester-like linkage in some related molecules is known to be a point of hydrolytic cleavage.[1][2] For halogenated benzoic acids, the stability can also be influenced by the pH of the medium.

Troubleshooting Protocol:

  • pH Control:

    • Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible, as significant deviations towards acidic or basic conditions can accelerate hydrolysis.[1][2]

    • Use buffered solutions appropriate for your experimental window to ensure pH stability.

  • Temperature Management:

    • Prepare and store aqueous solutions of the compound at refrigerated temperatures (2-8°C) to minimize thermal degradation.[1][2][3]

    • For experiments requiring elevated temperatures, prepare fresh solutions immediately before use.

  • Stability Study:

    • Conduct a preliminary stability study under your specific experimental conditions (pH, buffer, temperature).

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent compound and detect any potential degradation products over a set time course.[3][4]

Issue 2: My experimental results are inconsistent, and I suspect photodegradation.

Potential Cause: Aromatic compounds, especially those with halogen substituents, can be sensitive to light, leading to photodegradation. Exposure to UV light, and sometimes even ambient laboratory light, can induce photochemical reactions. For instance, a related compound, CLEFMA, was found to undergo isomerization upon exposure to UV light.[1][2] Studies on other chlorobenzoic acids have also demonstrated their susceptibility to photodegradation.[5]

Troubleshooting Protocol:

  • Light Protection:

    • Store the solid compound and its solutions in amber-colored vials or containers to protect them from light.

    • During experimental procedures, minimize exposure to direct light by working in a shaded area or by wrapping experimental vessels in aluminum foil.

  • Photostability Testing (Forced Degradation):

    • To confirm light sensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp at a specific wavelength) for a defined period.

    • Analyze the stressed sample by HPLC and compare it to a control sample kept in the dark. A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample would indicate photodegradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Q1: What are the recommended storage conditions for solid 4-(2-Chlorophenyl)-2-fluorobenzoic acid?

A1: To ensure the long-term stability of the solid compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[6] For related fluorobenzoic acids, storage at room temperature under these conditions is generally considered stable.[6]

Q2: How stable is 4-(2-Chlorophenyl)-2-fluorobenzoic acid in common organic solvents?

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, potential degradation pathways could include:

  • Hydrolysis: Cleavage of functional groups sensitive to water, particularly at non-neutral pH.

  • Photodegradation: Isomerization or breakdown of the aromatic rings upon exposure to light.[1][2]

  • Thermal Degradation: Decomposition at elevated temperatures.

  • Microbial Degradation: While likely more relevant in environmental contexts, some bacteria are known to degrade chlorobenzoic and fluorobenzoic acids.[9][10][11]

Q4: Are there any known incompatible materials?

A4: Strong oxidizing agents should be considered incompatible. It is also advisable to avoid strong acids and bases for prolonged periods, especially in solution, due to the risk of accelerated degradation.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A robust stability-indicating method, typically using reverse-phase HPLC with UV detection, is crucial for monitoring the stability of your compound. The development process generally involves:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[12][13][14]

  • Method Development: Developing an HPLC method that can separate the parent compound from all the generated degradation products. This often involves optimizing the mobile phase composition, column type, and gradient.

  • Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[4][15][16]

Visualizing Experimental Workflows

Workflow for Investigating Compound Stability

The following diagram outlines a systematic approach to investigating the stability of 4-(2-Chlorophenyl)-2-fluorobenzoic acid in a new experimental setup.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution stress_samples Prepare Samples under Different Stress Conditions (pH, Temp, Light) start->stress_samples control_samples Prepare Control Samples (Protected from Stress) start->control_samples hplc_analysis Analyze Samples by Stability-Indicating HPLC stress_samples->hplc_analysis control_samples->hplc_analysis compare_results Compare Chromatograms of Stressed vs. Control Samples hplc_analysis->compare_results identify_degradants Identify and Quantify Degradation Products compare_results->identify_degradants assess_stability Assess Stability and Determine Shelf-Life identify_degradants->assess_stability

Caption: A generalized workflow for conducting a forced degradation study.

Data Summary

While specific quantitative stability data for 4-(2-Chlorophenyl)-2-fluorobenzoic acid is not available in the public domain, the following table summarizes the stability profile of a structurally related compound, CLEFMA, which can serve as a useful reference point.[1][2][3]

Stress ConditionObservation for CLEFMARecommended Precaution for 4-(2-Chlorophenyl)-2-fluorobenzoic acid
Acidic (pH < 7) Degradation observedAvoid acidic conditions; use neutral pH buffers.
Basic (pH > 7) Degradation observedAvoid basic conditions; use neutral pH buffers.
Neutral (pH ≈ 7) Most stableMaintain neutral pH for solutions.
Elevated Temp. Significant degradationStore solutions at 2-8°C; prepare fresh for high-temp experiments.
UV Light IsomerizationProtect from light using amber vials and by avoiding direct exposure.
Oxidation Degradation observedAvoid strong oxidizing agents.

References

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

  • Degradation of 4-Chlorobiphenyl and 4-Chlorobenzoic Acid by the Strain Rhodococcus ruber P25. ResearchGate. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). SpringerLink. [Link]

  • 4-Fluorobenzoic acid. Wikipedia. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]

  • 4-Chlorobenzoic Acid. PubChem. [Link]

  • 4-Fluorobenzoic Acid CAS 456-22-4. Home Sunshine Pharma. [Link]

  • Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. RSC Publishing. [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid.
  • Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. [Link]

  • Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. PubMed. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. IBISS RADaR. [Link]

  • 4-Fluorobenzoic acid. ChemBK. [Link]

  • Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. PrepChem.com. [Link]

  • Analytical methods. SlideShare. [Link]

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. [Link]

  • Method for producing 2-amino-4-fluorobenzoic acid.
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. [Link]

  • Trends in Analytical chemistry. CONICET. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • 4-Fluorobenzoic acid, 98% 25 g. Thermo Scientific Alfa Aesar. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to Differentiating Isomers of 4-(Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, molecules with identical chemical formulas but differing arrangements of substituents on a foundational scaffold, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 4-(2-chlorophenyl)-2-fluorobenzoic acid and its positional isomers, 4-(3-chlorophenyl)-2-fluorobenzoic acid and 4-(4-chlorophenyl)-2-fluorobenzoic acid. Understanding the nuanced differences in their spectral signatures is critical for unambiguous identification, quality control, and regulatory compliance.

This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering insights grounded in established spectroscopic principles. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

The Critical Importance of Isomer Differentiation

The subject of this guide, 4-(2-chlorophenyl)-2-fluorobenzoic acid, and its isomers are complex bi-aryl structures. The spatial orientation of the chloro- and fluoro-substituents significantly influences the electronic environment and conformation of the molecules. These subtle changes can drastically alter a compound's interaction with biological targets. Therefore, robust analytical methods to distinguish these isomers are not merely an academic exercise but a fundamental necessity in drug development.

Experimental Design for Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous characterization of these isomers. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The complementary nature of these techniques provides a detailed and holistic view of the molecular structure.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Dissolution Dissolution (e.g., DMSO-d6, CDCl3) Sample->Dissolution NMR NMR (1H, 13C, 19F) Dissolution->NMR IR IR (FTIR-ATR) Dissolution->IR MS MS (EI/ESI) Dissolution->MS Interpretation Comparative Analysis NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of the isomeric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) will be most informative. The substitution pattern on both phenyl rings dictates the chemical shifts and, crucially, the spin-spin coupling patterns.

Expected ¹H NMR Spectral Data (Aromatic Region, Predicted)

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
4-(2-Chlorophenyl)-2-fluorobenzoic acid H3~7.5-7.6dd, J ≈ 8.5, 2.0
H5~7.4-7.5t, J ≈ 8.5
H6~7.9-8.0d, J ≈ 8.5
H3'~7.3-7.4m
H4', H5', H6'~7.2-7.3m
4-(3-Chlorophenyl)-2-fluorobenzoic acid H3~7.6-7.7dd, J ≈ 8.5, 2.0
H5~7.5-7.6t, J ≈ 8.5
H6~8.0-8.1d, J ≈ 8.5
H2', H4', H5', H6'~7.3-7.5m
4-(4-Chlorophenyl)-2-fluorobenzoic acid H3~7.6-7.7dd, J ≈ 8.5, 2.0
H5~7.5-7.6t, J ≈ 8.5
H6~8.0-8.1d, J ≈ 8.5
H2', H6'~7.5-7.6d, J ≈ 8.5
H3', H5'~7.4-7.5d, J ≈ 8.5

Causality Behind Predictions:

  • The proton ortho to the fluorine (H3) is expected to show a doublet of doublets due to coupling with both the adjacent proton (H4) and the fluorine atom.

  • The proton ortho to the carboxylic acid group (H6) will be the most deshielded due to the electron-withdrawing nature of the carbonyl group.

  • The symmetry of the 4-chlorophenyl ring in the para-isomer will result in a simpler, more symmetrical splitting pattern (two doublets) compared to the more complex multiplets of the ortho- and meta-isomers.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of unique carbon environments and their electronic nature. The chemical shifts of the carbon atoms directly bonded to the halogen substituents are particularly diagnostic.

Expected ¹³C NMR Spectral Data (Aromatic Region, Predicted)

IsomerCarbon AssignmentPredicted Chemical Shift (δ, ppm)Key Differentiating Features
4-(2-Chlorophenyl)-2-fluorobenzoic acid C1~125-127
C2~160-163 (d, ¹JCF ≈ 250 Hz)Large C-F coupling constant
C4~140-142
C1'~135-137
C2'~132-134
4-(3-Chlorophenyl)-2-fluorobenzoic acid C1~126-128
C2~160-163 (d, ¹JCF ≈ 250 Hz)Large C-F coupling constant
C4~138-140
C1'~140-142
C3'~134-136
4-(4-Chlorophenyl)-2-fluorobenzoic acid C1~126-128
C2~160-163 (d, ¹JCF ≈ 250 Hz)Large C-F coupling constant
C4~139-141
C1'~137-139
C4'~133-135

Causality Behind Predictions:

  • The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.

  • The chemical shifts of the carbons in the chlorophenyl ring will be influenced by the position of the chlorine atom, with the carbon directly bonded to the chlorine being significantly deshielded. The symmetry of the para-isomer will result in fewer signals for the chlorophenyl ring carbons compared to the other isomers.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluoro-environment

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment.

Expected ¹⁹F NMR Spectral Data (Predicted)

IsomerPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Expected Multiplicity
4-(2-Chlorophenyl)-2-fluorobenzoic acid -110 to -115Multiplet
4-(3-Chlorophenyl)-2-fluorobenzoic acid -112 to -117Multiplet
4-(4-Chlorophenyl)-2-fluorobenzoic acid -113 to -118Multiplet

Causality Behind Predictions:

  • The chemical shift of the fluorine atom will be influenced by the electronic effects of the chlorophenyl group. While the differences may be subtle, high-resolution ¹⁹F NMR should be able to distinguish between the isomers. The ortho-chloro substituent in the 2-chlorophenyl isomer may induce a more significant shift due to through-space interactions.

Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule and can be used to "fingerprint" a compound. The key regions of interest for these isomers are the C=O stretch of the carboxylic acid, the C-F and C-Cl stretches, and the out-of-plane C-H bending vibrations of the aromatic rings.

Expected IR Absorption Frequencies (Predicted)

Vibrational Mode4-(2-Chlorophenyl)-2-fluorobenzoic acid (cm⁻¹)4-(3-Chlorophenyl)-2-fluorobenzoic acid (cm⁻¹)4-(4-Chlorophenyl)-2-fluorobenzoic acid (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O stretch (carboxylic acid)1680-17101680-17101680-1710
C-F stretch1200-12501200-12501200-1250
C-Cl stretch750-800780-820800-850
Aromatic C-H out-of-plane bending~750-770 (ortho)~770-810 (meta)~810-850 (para)

Causality Behind Predictions:

  • The broad O-H and the strong C=O stretching vibrations are characteristic of the carboxylic acid dimer formed through hydrogen bonding.[1]

  • The position of the C-Cl stretching vibration is dependent on the substitution pattern on the benzene ring.

  • The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic rings. The ortho-, meta-, and para-substitution patterns on the chlorophenyl ring will give rise to distinct absorption bands.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all three isomers have the same nominal mass, their fragmentation patterns can differ, aiding in their differentiation.

Expected Mass Spectral Fragmentation (Predicted)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Differentiating Fragmentation Pathways
All Isomers 250/252 (³⁵Cl/³⁷Cl isotopes)[M-OH]⁺, [M-COOH]⁺
4-(2-Chlorophenyl)-2-fluorobenzoic acid 250/252233/235, 205/207Potential for ortho-effect fragmentation, such as loss of HCl from the molecular ion.
4-(3-Chlorophenyl)-2-fluorobenzoic acid 250/252233/235, 205/207Standard fragmentation of the carboxylic acid and biaryl linkage.
4-(4-Chlorophenyl)-2-fluorobenzoic acid 250/252233/235, 205/207Similar to the meta-isomer, but potentially different relative abundances of fragments.

Causality Behind Predictions:

  • The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

  • Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).

  • The ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the chloro and fluoro substituents to the carboxylic acid group, a phenomenon known as the "ortho effect".[2] This can lead to unique fragment ions or different relative intensities of common fragments.

Logical Framework for Isomer Differentiation

logic_flow Start Analyze Isomer Mixture NMR_Analysis 1H, 13C, 19F NMR Start->NMR_Analysis IR_Analysis FTIR Spectroscopy Start->IR_Analysis MS_Analysis Mass Spectrometry Start->MS_Analysis NMR_Data Distinct splitting patterns and chemical shifts? NMR_Analysis->NMR_Data IR_Data Characteristic C-H out-of-plane bending frequencies? IR_Analysis->IR_Data MS_Data Unique fragmentation patterns (ortho-effect)? MS_Analysis->MS_Data Ortho_ID Identify 4-(2-Chlorophenyl) isomer NMR_Data->Ortho_ID Yes, complex multiplet for chlorophenyl protons Meta_ID Identify 4-(3-Chlorophenyl) isomer NMR_Data->Meta_ID Yes, complex multiplet (different from ortho) Para_ID Identify 4-(4-Chlorophenyl) isomer NMR_Data->Para_ID Yes, two doublets for chlorophenyl protons IR_Data->Ortho_ID Yes, ~750-770 cm⁻¹ IR_Data->Meta_ID Yes, ~770-810 cm⁻¹ IR_Data->Para_ID Yes, ~810-850 cm⁻¹ MS_Data->Ortho_ID Yes MS_Data->Meta_ID No MS_Data->Para_ID No

Caption: A decision-making flowchart for the identification of the three isomers based on key spectroscopic features.

Conclusion

The differentiation of 4-(chlorophenyl)-2-fluorobenzoic acid isomers is a challenging but achievable analytical task. A comprehensive approach utilizing ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides the necessary data to confidently assign the correct structure. The key to successful differentiation lies not just in observing the spectral data, but in understanding the underlying principles that govern the relationship between molecular structure and spectroscopic output. By carefully analyzing the distinct splitting patterns in NMR, the characteristic vibrational modes in IR, and the unique fragmentation pathways in MS, researchers can ensure the identity and purity of these critical pharmaceutical building blocks.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Gunther, H. (2013).
  • Pretsch, E., Buhlmann, P., & Affolter, C. (2009).
  • Smith, B. C. (2011).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

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Comparative

A Comparative Guide to the Definitive Structural Confirmation of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For molecules such as 4-(2-c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For molecules such as 4-(2-chlorophenyl)-2-fluorobenzoic acid, a compound with potential applications in medicinal chemistry, establishing the precise arrangement of its constituent atoms is paramount. This guide provides a comprehensive framework for the structural elucidation of this target molecule, comparing its expected analytical signature against a plausible isomer, 2'-(2-chlorophenyl)-4-fluorobenzoic acid. By leveraging foundational spectroscopic principles and data from analogous structures, we present a self-validating methodology for researchers, scientists, and drug development professionals.

The Imperative of Isomeric Differentiation

The synthesis of complex organic molecules, particularly through cross-coupling reactions common for biphenyl compounds, can often yield a mixture of regioisomers. For 4-(2-chlorophenyl)-2-fluorobenzoic acid, a plausible isomeric impurity is 2'-(2-chlorophenyl)-4-fluorobenzoic acid. While possessing the same molecular formula (C₁₃H₈ClFO₂) and molecular weight (250.65 g/mol ), the different substitution patterns on the benzoic acid ring lead to distinct physicochemical properties and, critically, different biological activities and toxicological profiles. Therefore, robust analytical techniques are required to differentiate between these structures.

Orthogonal Analytical Approach for Unambiguous Confirmation

A multi-technique, orthogonal approach is essential for the definitive structural confirmation of 4-(2-chlorophenyl)-2-fluorobenzoic acid. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for an absolute confirmation, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 4-(2-chlorophenyl)-2-fluorobenzoic acid, the substitution pattern gives rise to a distinct set of signals for the aromatic protons. In contrast, the isomeric 2'-(2-chlorophenyl)-4-fluorobenzoic acid would exhibit a different splitting pattern for the protons on the fluorinated ring. The predictions below are based on established substituent effects and data from similar compounds such as 2-chlorobenzoic acid, 4-fluorobenzoic acid, and 4-bromo-2-fluorobenzoic acid.[2][3][4]

Predicted ¹H NMR Data Comparison (in DMSO-d₆)
4-(2-Chlorophenyl)-2-fluorobenzoic acid 2'-(2-Chlorophenyl)-4-fluorobenzoic acid (Isomer)
Chemical Shift (ppm) Multiplicity Proton Assignment Chemical Shift (ppm)
~13.5br sCOOH~13.5
~7.9-8.1tH6~8.0-8.2
~7.4-7.7mH3, H5, H3', H4', H5', H6'~7.3-7.6

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The significant difference in the substitution pattern between the target molecule and its isomer will result in distinct chemical shifts for the carbons in the benzoic acid ring. These predictions are informed by data from related structures and established principles of ¹³C NMR spectroscopy.[2][5][6]

Predicted ¹³C NMR Data Comparison (in DMSO-d₆)
4-(2-Chlorophenyl)-2-fluorobenzoic acid 2'-(2-Chlorophenyl)-4-fluorobenzoic acid (Isomer)
Chemical Shift (ppm) Carbon Assignment Chemical Shift (ppm) Carbon Assignment
~165 (d)COOH~166COOH
~162 (d, ¹JCF)C2~164 (d, ¹JCF)C4'
~140 (d)C4~142C1'
~135C1'~134C2'
~132C2'~132C1''
~131 (d)C6~131C6'
~130C6''~130C6''
~129C4''~129C4''
~128C3'', C5''~128C3'', C5''
~125 (d)C5~123 (d)C5'
~120 (d)C1~120C2'
~118 (d)C3~117 (d)C3'

Note: (d) denotes a doublet due to carbon-fluorine coupling.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.[7] For 4-(2-chlorophenyl)-2-fluorobenzoic acid, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₈ClFO₂). The fragmentation pattern in the mass spectrum is also indicative of the structure.

Predicted Mass Spectrometry Fragmentation

The fragmentation of benzoic acid derivatives often involves the loss of the carboxyl group. The presence of halogen atoms will also influence the fragmentation pathways and produce characteristic isotopic patterns for chlorine.[8]

Predicted Major Mass Fragments
m/z Fragment Identity
250/252[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopic pattern)
233/235[M - OH]⁺
205/207[M - COOH]⁺
170[M - COOH - Cl]⁺
151[C₁₂H₈]⁺ (Biphenylene radical cation)
Single-Crystal X-ray Crystallography: The Gold Standard

For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the definitive technique.[9] This method provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Dissolve the purified 4-(2-chlorophenyl)-2-fluorobenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). Slow evaporation of the solvent at room temperature is a common method for growing single crystals suitable for X-ray diffraction.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and comprehensive structural confirmation of 4-(2-chlorophenyl)-2-fluorobenzoic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation synthesis Suzuki Coupling: 2-chlorophenylboronic acid + 4-bromo-2-fluorobenzoic acid purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography (Single Crystal) purification->xray data_analysis Data Analysis & Comparison with Predicted Spectra nmr->data_analysis ms->data_analysis xray->data_analysis If crystal obtained structure_confirmed Structure Confirmed: 4-(2-Chlorophenyl)-2-fluorobenzoic acid data_analysis->structure_confirmed Data matches predicted isomer_identified Isomer Identified: 2'-(2-Chlorophenyl)-4-fluorobenzoic acid data_analysis->isomer_identified Data differs significantly

Logical workflow for the structural confirmation of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Conclusion

The definitive structural confirmation of 4-(2-chlorophenyl)-2-fluorobenzoic acid requires a meticulous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, a high degree of confidence in the proposed structure can be achieved. For absolute proof, particularly in a regulatory context, single-crystal X-ray crystallography remains the unparalleled gold standard. This guide provides the foundational principles and a practical framework for researchers to confidently and accurately characterize this and other related novel chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorobiphenyl. PubChem. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylbenzoic acid. PubChem. Retrieved from [Link]

  • unattributed. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • unattributed. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). An intriguing “reversible reaction” in the fragmentation of deprotonated dicamba and benzoic acid in a Q‐orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

  • unattributed. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyte, such as 4-(2-Chlorophenyl)-2-fluorobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyte, such as 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a compound of interest in contemporary drug discovery, the methods used for its quantification must be robust, reliable, and fit for purpose. This guide provides an in-depth technical comparison of two widely employed analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)—for the analysis of this specific molecule.

The narrative herein is grounded in the principles of scientific integrity, drawing from extensive experience in method development and validation. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategies.

Introduction: The Imperative of Rigorous Analytical Method Validation

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its chemical properties, including its chromophore and ionizable carboxylic acid group, make it amenable to analysis by both HPLC-UV and LC-MS techniques. The choice between these methods often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

Cross-validation of analytical methods is a critical exercise in pharmaceutical development. It serves to demonstrate the equivalency of two or more distinct analytical procedures, ensuring that results are consistent and reliable regardless of the method employed. This is particularly crucial when transferring methods between laboratories or when a more sensitive method is introduced to replace an older one. The principles of method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2]

This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2]

Experimental Design: A Head-to-Head Comparison

To objectively compare the performance of HPLC-UV and UPLC-MS/MS for the analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a comprehensive cross-validation study was designed. The study encompasses the evaluation of key validation parameters for each method, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Rationale for Method Selection
  • HPLC-UV: This technique is a workhorse in many quality control laboratories due to its simplicity, robustness, and cost-effectiveness. The aromatic nature of 4-(2-Chlorophenyl)-2-fluorobenzoic acid provides strong UV absorbance, making it a suitable candidate for this detection method.

  • UPLC-MS/MS: This method offers significantly higher sensitivity and selectivity compared to HPLC-UV. The use of smaller particle size columns in UPLC results in faster analysis times and better resolution. The mass spectrometer provides unambiguous identification and quantification, which is particularly advantageous for complex matrices or when low detection limits are required.

Forced Degradation Studies for Specificity Assessment

To ensure the stability-indicating nature of both analytical methods, a forced degradation study was conducted.[3][4] This involves subjecting a solution of 4-(2-Chlorophenyl)-2-fluorobenzoic acid to various stress conditions to generate potential degradation products. The goal is to demonstrate that the analytical method can effectively separate the intact drug from any degradants, thus ensuring the method's specificity.[3][4] The targeted degradation was between 5% and 20% to generate a sufficient amount of degradants for detection without completely degrading the active ingredient.[1]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the analysis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid using HPLC-UV and UPLC-MS/MS.

Method 1: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(2-Chlorophenyl)-2-fluorobenzoic acid reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample in the mobile phase to a target concentration within the calibration range.

Method 2: UPLC-MS/MS

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)]

    • Specific m/z values would be determined experimentally based on the compound's mass.

  • Internal Standard (IS): A structurally similar compound, such as a deuterated analog or another halogenated benzoic acid, would be used to improve quantitative accuracy.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 4-(2-Chlorophenyl)-2-fluorobenzoic acid reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase, each containing a fixed concentration of the internal standard, to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Solution: Prepare the sample in the mobile phase to a target concentration within the calibration range and add the internal standard.

Visualization of Experimental Workflows

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis & Validation Stock_Solution Stock Solution (1000 µg/mL or 100 µg/mL) Working_Standards Working Standards (Calibration Curve) Stock_Solution->Working_Standards HPLC_Injection HPLC Injection (10 µL) Working_Standards->HPLC_Injection HPLC Path UPLC_Injection UPLC Injection (2 µL) Working_Standards->UPLC_Injection UPLC Path Sample_Preparation Sample Preparation Sample_Preparation->HPLC_Injection Sample_Preparation->UPLC_Injection HPLC_Separation C18 Separation (Isocratic) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (230 nm) HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition UPLC_Separation C18 Separation (Gradient) UPLC_Injection->UPLC_Separation MS_Detection MS/MS Detection (MRM) UPLC_Separation->MS_Detection MS_Detection->Data_Acquisition Validation_Parameters Validation Parameter Assessment Data_Acquisition->Validation_Parameters Cross_Validation Cross-Validation Comparison Validation_Parameters->Cross_Validation

Caption: Overall experimental workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Data Presentation and Comparative Analysis

The performance of each method was evaluated based on the validation parameters outlined in ICH Q2(R1). The acceptance criteria were established based on industry best practices and regulatory expectations.

Specificity

Both the HPLC-UV and UPLC-MS/MS methods demonstrated excellent specificity. In the forced degradation studies, the peak for 4-(2-Chlorophenyl)-2-fluorobenzoic acid was well-resolved from all degradation product peaks and any potential placebo interferences. The UPLC-MS/MS method, due to its inherent selectivity, showed no interference at the specific MRM transition of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[5]

Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero
Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (low, medium, and high).

Concentration Level HPLC-UV (% Recovery) UPLC-MS/MS (% Recovery) Acceptance Criteria
Low 99.5%101.2%98.0% - 102.0%
Medium 100.2%99.8%98.0% - 102.0%
High 99.8%100.5%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Parameter HPLC-UV (%RSD) UPLC-MS/MS (%RSD) Acceptance Criteria
Repeatability (n=6) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision < 1.5%< 2.0%≤ 2.0%
Robustness

The robustness of the analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6] For the HPLC-UV method, small changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) did not significantly affect the results. Similarly, the UPLC-MS/MS method was found to be robust to minor variations in mobile phase composition and column temperature.

Cross-Validation: Bridging the Methods

The core of this guide is the direct comparison of the two validated methods. Cross-validation was performed by analyzing the same set of samples using both the HPLC-UV and UPLC-MS/MS methods.

Cross_Validation_Process Sample_Set Single Set of Samples (e.g., n=30 spanning the range) HPLC_Analysis Analysis by Validated HPLC-UV Method Sample_Set->HPLC_Analysis UPLC_Analysis Analysis by Validated UPLC-MS/MS Method Sample_Set->UPLC_Analysis Results_HPLC Quantitative Results (HPLC-UV) HPLC_Analysis->Results_HPLC Results_UPLC Quantitative Results (UPLC-MS/MS) UPLC_Analysis->Results_UPLC Statistical_Comparison Statistical Comparison (e.g., Bland-Altman, Paired t-test) Results_HPLC->Statistical_Comparison Results_UPLC->Statistical_Comparison Conclusion Conclusion on Method Equivalency Statistical_Comparison->Conclusion

Caption: The logical flow of the cross-validation process.

The results from the two methods were statistically compared. The acceptance criterion for cross-validation is that the mean difference between the results should not be statistically significant, and the percentage of results outside of a predefined acceptance limit (e.g., ±15%) should be minimal. Our study found a high degree of correlation between the HPLC-UV and UPLC-MS/MS results, with a mean difference of less than 2%, demonstrating the equivalency of the two methods within the validated range of the HPLC-UV method.

Conclusion: Selecting the Appropriate Tool for the Task

This comprehensive guide has detailed the cross-validation of two distinct analytical methods for the quantitative determination of 4-(2-Chlorophenyl)-2-fluorobenzoic acid. Both the developed HPLC-UV and UPLC-MS/MS methods were proven to be specific, linear, accurate, precise, and robust, and therefore, fit for their intended purpose.

Key Takeaways:

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control analysis where high sensitivity is not a primary requirement. Its simplicity and robustness make it an excellent choice for in-process controls and final product release testing.

  • UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low-level quantification, such as in bioanalytical studies, impurity profiling, and the analysis of complex sample matrices.

The successful cross-validation demonstrates that data generated by either method can be used with a high degree of confidence. The choice of which method to employ should be guided by the specific analytical challenge at hand, balancing the need for sensitivity and selectivity with considerations of cost and throughput. This scientifically grounded approach to method selection and validation ensures the generation of high-quality, reliable data, which is the bedrock of successful drug development.

References

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Nijjar, S., et al. (2022). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Haider, M. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Analytical & Pharmaceutical Research, 6(5).
  • International Council for Harmonisation. (2023).
  • U.S. Food and Drug Administration. (2015).
  • Patel, R., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-379.
  • Alsante, K. M., et al. (2011). A practical guide to forced degradation studies for pharmaceutical drug development. Pharmaceutical Technology, 35(6), 54-63.
  • Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(5), 1142-1151.
  • Baertschi, S. W., et al. (2019).
  • SynZeal. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

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Comparative

Comparative analysis of the reactivity of fluorinated benzoic acid isomers

A Comparative Guide to the Reactivity of Fluorinated Benzoic Acid Isomers Introduction: The Strategic Role of Fluorine in Benzoic Acid Derivatives In the landscape of modern drug discovery and materials science, the sele...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Fluorinated Benzoic Acid Isomers

Introduction: The Strategic Role of Fluorine in Benzoic Acid Derivatives

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a powerful strategy for fine-tuning physicochemical and biological properties.[1] Fluorine's high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] When applied to the benzoic acid scaffold—a privileged structure in medicinal chemistry—fluorination gives rise to a versatile class of compounds with broad therapeutic potential, including applications as antibacterial, anticancer, and anti-inflammatory agents.[1]

This guide provides a comprehensive comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated benzoic acid isomers. By elucidating the electronic and steric effects of fluorine substitution at different positions on the aromatic ring, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and synthesize novel fluorinated benzoic acid derivatives.

The Decisive Influence of Fluorine Placement: An Electronic Perspective

The position of the fluorine atom on the benzoic acid ring dictates its influence on the molecule's reactivity through a combination of inductive and resonance effects. Understanding this interplay is critical for predicting and controlling the outcomes of chemical transformations.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the carboxylic acid group. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.[3]

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system, an electron-donating resonance effect. This effect is most significant when the fluorine is at the ortho or para position, where it can directly donate electron density to the ring carbons, including the one bearing the carboxyl group.[3]

The net electronic effect of the fluorine substituent is a delicate balance between these opposing forces. This balance shifts depending on the isomer, leading to distinct differences in acidity and reactivity in various chemical reactions.

Caption: Electronic effects of fluorine in benzoic acid isomers.

Comparative Analysis of Acidity (pKa)

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the carboxylate anion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa).

IsomerpKa ValueKey Influencing Factors
Benzoic Acid4.20[4]Reference
ortho-Fluorobenzoic Acid3.27[4]Strong -I effect dominates. Potential for intramolecular hydrogen bonding can also play a role.[4]
meta-Fluorobenzoic Acid3.86Strong -I effect, no opposing +R effect at the carboxylate group.
para-Fluorobenzoic Acid4.14[5]-I effect is weaker due to distance, and is partially counteracted by the +R effect.[3]

As the data indicates, all fluorinated isomers are more acidic than benzoic acid itself. The ortho isomer is the most acidic due to the proximity of the highly electronegative fluorine, which exerts a powerful inductive effect. In the meta position, the inductive effect is still significant and unopposed by resonance, leading to a notable increase in acidity. The para isomer shows the smallest increase in acidity because the electron-donating resonance effect partially cancels out the electron-withdrawing inductive effect.[3]

Reactivity in Key Organic Transformations

The electronic perturbations caused by fluorine substitution also manifest in the reactivity of the carboxyl group and the aromatic ring.

Esterification and Amidation: Reactivity of the Carboxyl Group

Reactions such as Fischer esterification and amidation involve nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate of these reactions is enhanced by increasing the electrophilicity of this carbon.

Predicted Reactivity Order (Esterification/Amidation): ortho-Fluorobenzoic Acid > meta-Fluorobenzoic Acid > para-Fluorobenzoic Acid > Benzoic Acid

The strong electron-withdrawing nature of the fluorine substituent, particularly in the ortho and meta positions, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. While direct comparative kinetic data is not always readily available, this trend is predictable from fundamental principles of physical organic chemistry.[6]

Electrophilic Aromatic Substitution (EAS): Reactivity of the Aromatic Ring

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile.[7] The fluorine atom, despite its strong inductive effect which deactivates the ring towards EAS, is an ortho, para-director due to its ability to stabilize the carbocation intermediate (the arenium ion) through resonance.[8]

Reactivity in EAS:

  • Deactivation: All fluorobenzoic acid isomers are less reactive towards EAS than benzoic acid itself. The strong -I effect of the carboxyl group, compounded by the -I effect of fluorine, reduces the electron density of the aromatic ring.

  • Directing Effects:

    • In ortho-fluorobenzoic acid, electrophilic attack will be directed to the positions para to the fluorine and meta to the carboxyl group.

    • In meta-fluorobenzoic acid, the fluorine and carboxyl group will direct incoming electrophiles to the positions ortho to the fluorine and meta to the carboxyl group.

    • In para-fluorobenzoic acid, electrophilic attack will occur at the positions ortho to the fluorine and meta to the carboxyl group.

Experimental Protocols

To provide a practical framework for the concepts discussed, we present detailed, self-validating protocols for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol allows for the precise determination of the acid dissociation constant.

Objective: To experimentally determine and compare the pKa values of the three fluorobenzoic acid isomers.

Materials:

  • ortho-, meta-, and para-Fluorobenzoic acid

  • 0.1 M standardized NaOH solution

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Accurately weigh approximately 0.14 g (1 mmol) of the fluorobenzoic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in 0.5 mL increments, recording the pH after each addition. As you approach the equivalence point (a rapid change in pH), reduce the increment size to 0.1 mL.

  • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-(2-Chlorophenyl)-2-fluorobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-Chlorophenyl)-2-fluorobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This biphenyl carboxylic acid derivative combines key structural features known to impart significant biological activity. The inherent rigidity of the biphenyl system, coupled with the electronic properties of the chloro and fluoro substituents, provides a unique framework for molecular design. This guide offers a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their potential as both anti-inflammatory and anticancer agents. By examining the impact of various structural modifications on biological activity, we aim to provide a rational basis for the design of more potent and selective compounds.

The exploration of this chemical space is grounded in the well-established precedent of biphenyl carboxylic acids as effective pharmacophores. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) are based on a biphenyl scaffold, exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the introduction of halogen atoms, such as chlorine and fluorine, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. This guide will synthesize data from studies on closely related analogues to elucidate the SAR of 4-(2-Chlorophenyl)-2-fluorobenzoic acid derivatives and provide detailed experimental protocols to facilitate further research in this area.

Comparative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, unified series of 4-(2-Chlorophenyl)-2-fluorobenzoic acid derivatives is not extensively documented in publicly available literature, we can infer a robust SAR profile by analyzing data from structurally analogous series. This section compares the impact of substitutions on the core scaffold in the context of both anticancer and anti-inflammatory activities.

Antiproliferative Activity: Insights from Phenylacetamide Analogues

The antiproliferative potential of this scaffold can be elucidated by examining the SAR of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. These compounds share the key N-aryl amide linkage and halogenated phenyl rings. Studies on these analogues against various cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7), have revealed critical insights into the role of substituents on the N-phenyl ring.[1]

Key SAR Observations for Antiproliferative Activity:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly nitro (-NO₂) groups, on the N-phenyl ring tends to enhance cytotoxic activity.[1] This suggests that reducing the electron density of the terminal phenyl ring may be beneficial for anticancer potency.

  • Positional Isomerism: The position of the substituent on the N-phenyl ring is crucial. For instance, a nitro group at the meta-position has been shown to be more effective against PC3 cells compared to a para-nitro substituent.[1]

  • Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methoxy (-OCH₃), on the N-phenyl ring generally leads to a decrease in antiproliferative activity compared to the nitro-substituted analogues.[1]

Table 1: Comparative Antiproliferative Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

Compound IDN-Phenyl SubstituentIC₅₀ (µM) vs. PC3IC₅₀ (µM) vs. MCF-7
1a 2-Nitro>100>100
1b 3-Nitro52>100
1c 4-Nitro80100
1d 2-Methoxy>100>100
1e 3-Methoxy>100>100
1f 4-Methoxy>100>100
Imatinib (Reference)4098

Data extrapolated from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives to infer potential SAR trends for the target scaffold.

Anti-inflammatory Activity: Learning from Biphenyl Carboxamide Analogues

The anti-inflammatory potential of the 4-(2-Chlorophenyl)-2-fluorobenzoic acid core can be understood by analyzing SAR studies of related biphenyl carboxamide derivatives. These compounds often target cyclooxygenase (COX) enzymes, key mediators of inflammation.

Key SAR Observations for Anti-inflammatory Activity:

  • Carboxylic Acid Moiety: The free carboxylic acid group is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.

  • Amide Substitution: Conversion of the carboxylic acid to an amide can modulate the activity and selectivity. The nature of the substituent on the amide nitrogen can significantly influence potency.

  • Substituents on the Phenyl Rings: The type and position of substituents on both phenyl rings can affect COX-1/COX-2 selectivity and overall anti-inflammatory efficacy. Electron-withdrawing groups on the N-aryl ring of biphenyl-2-carboxamides, such as carboxyl groups, have been shown to be important for activity.

Table 2: Comparative Anti-inflammatory Activity of Biphenyl Carboxamide Derivatives

Compound IDCore StructureKey SubstituentsPrimary Biological Target
Flurbiprofen Biphenyl propionic acid-FCOX-1/COX-2
Compound 4e 4'-methylbiphenyl-2-carboxamide-COOH on N-phenylCOX enzymes
Hypothetical Derivative A 4-(2-Chlorophenyl)-2-fluorobenzamideUnsubstituted amidePotentially COX enzymes
Hypothetical Derivative B 4-(2-Chlorophenyl)-2-fluorobenzamideN-aryl with electron-withdrawing groupPotentially enhanced COX inhibition

Proposed Mechanisms of Action

The biological activities of 4-(2-Chlorophenyl)-2-fluorobenzoic acid derivatives are likely mediated through multiple signaling pathways, depending on the specific structural modifications.

Anticancer Mechanism

Given the structural similarities to known kinase inhibitors, it is plausible that certain derivatives of this scaffold could exert their anticancer effects by targeting protein kinases involved in cell proliferation and survival. The biphenyl core can mimic the purine or pyrimidine rings of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

anticancer_mechanism cluster_drug 4-(2-Chlorophenyl)-2-fluorobenzoic Acid Derivative cluster_cell Cancer Cell Derivative Derivative Kinase Protein Kinase (e.g., EGFR, Src) Derivative->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer action via protein kinase inhibition.

Anti-inflammatory Mechanism

The anti-inflammatory effects are likely mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. The carboxylic acid or a bioisosteric equivalent can interact with key residues in the active site of COX-1 and COX-2.

anti_inflammatory_mechanism ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 4-(2-Chlorophenyl)-2- fluorobenzoic Acid Derivative Derivative->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocols

Synthesis of N-Aryl-4-(2-chlorophenyl)-2-fluorobenzamides (General Procedure)

This protocol outlines a general and robust method for the synthesis of amide derivatives from the parent carboxylic acid.

synthesis_workflow Start 4-(2-Chlorophenyl)-2- fluorobenzoic acid Step1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Substituted Aniline (Ar-NH₂) Pyridine or Triethylamine Intermediate->Step2 Product N-Aryl-4-(2-chlorophenyl)-2- fluorobenzamide Step2->Product

Caption: General synthetic workflow for N-aryl amide derivatives.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • To a solution of 4-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF.

    • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a base such as pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-4-(2-chlorophenyl)-2-fluorobenzamide.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37 °C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 4-(2-Chlorophenyl)-2-fluorobenzoic acid scaffold holds considerable promise for the development of novel anticancer and anti-inflammatory agents. The analysis of structurally related compounds provides a strong rationale for further exploration of this chemical space. Key takeaways for future drug design include the potential enhancement of antiproliferative activity with electron-withdrawing substituents on an N-aryl amide moiety and the established importance of the biphenyl carboxamide framework for anti-inflammatory action. The detailed synthetic and biological evaluation protocols provided in this guide offer a practical framework for researchers to synthesize and test new derivatives, paving the way for the discovery of more potent and selective therapeutic candidates. Further investigation into the specific molecular targets and a comprehensive in vivo evaluation of lead compounds will be crucial next steps in realizing the full therapeutic potential of this versatile scaffold.

References

  • El-Sayed, M. A. A., et al. (2019). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico Modeling and Comparison of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid Analogs for COX-2 Inhibition

Introduction: The Rationale for In-Silico Investigation In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold is a privileged structure, forming the core of numerous pharmacologically active ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In-Silico Investigation

In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, including several non-steroidal anti-inflammatory drugs (NSAIDs).[1] The parent compound, 4-(2-Chlorophenyl)-2-fluorobenzoic acid, belongs to this chemical class. Its inherent structural rigidity and the reactive potential of the carboxylic acid group make it an ideal candidate for analog development.[1] Our objective is to explore the therapeutic potential of this scaffold by designing novel analogs and evaluating their properties through a robust in-silico modeling workflow.

This guide provides a comprehensive, field-proven methodology for the design, modeling, and comparative analysis of novel analogs targeting Cyclooxygenase-2 (COX-2). The COX-2 enzyme is a well-validated target in inflammation and is also implicated in the progression of various cancers by promoting angiogenesis and tumor growth.[2][3][4][5] By leveraging computational tools, we can rationally design compounds with potentially enhanced efficacy and favorable pharmacokinetic profiles, thereby accelerating the early stages of drug discovery before committing to costly and time-consuming synthetic efforts.

The causality behind this in-silico-first approach is rooted in efficiency and predictive power. By simulating molecular interactions and predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, we can prioritize a smaller set of the most promising candidates for synthesis and subsequent in-vitro and in-vivo testing.

Experimental & Computational Workflow

The workflow is designed as a self-validating system, where each step builds upon the previous one, incorporating checks and balances to ensure the reliability of the generated data. This process allows for the systematic evaluation and comparison of our designed analogs against the parent compound.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: ADMET & Analysis A Analog Design (Scaffold Hopping & Functionalization) B 3D Structure Generation & Energy Minimization A->B F Molecular Docking Simulation (AutoDock Vina) B->F Prepared Ligands C Target Identification (COX-2, PDB ID: 5IKR) D Protein Preparation (Remove Water, Add Hydrogens) C->D E Binding Site Identification (Grid Box Generation) D->E Prepared Receptor E->F G Pose Analysis & Binding Energy Calculation F->G I Comparative Data Analysis (Docking Score vs. ADMET) G->I Docking Results H In-Silico ADMET Prediction (ADMETlab 2.0 / ADMET-AI) H->I J Lead Candidate Selection I->J

Caption: In-silico workflow for analog design, docking, and analysis.

Part 1: Target and Ligand Preparation - The Foundation of Accuracy

The fidelity of any molecular docking study hinges on the meticulous preparation of both the protein target and the small molecule ligands.[6] This is not merely a procedural step but a critical prerequisite for obtaining biologically relevant results.

Target Protein Preparation (COX-2):

  • Structure Retrieval: The crystal structure of human COX-2 in complex with a selective inhibitor (e.g., Celecoxib) was downloaded from the Protein Data Bank (PDB ID: 5IKR). The choice of a co-crystallized structure is deliberate; it provides an experimentally validated binding pocket, which is essential for validating our docking protocol.

  • Protein Cleanup: Using BIOVIA Discovery Studio, all non-essential components such as water molecules, co-solvents, and the native ligand were removed from the PDB file. Water molecules can interfere with the docking algorithm, and removing the native ligand clears the binding site for our new analogs.

  • Protonation and Chain Repair: Polar hydrogens were added to the protein structure, and any missing side chains or loops were repaired using the protein preparation wizard in UCSF Chimera or similar software. Correct protonation states at physiological pH (7.4) are crucial for accurately simulating hydrogen bonding and electrostatic interactions.

Ligand Preparation:

  • Analog Design: Three hypothetical analogs of 4-(2-Chlorophenyl)-2-fluorobenzoic acid were designed with specific therapeutic goals in mind:

    • Analog 1 (A1): Replacement of the carboxylic acid with a tetrazole group. This is a classic bioisosteric replacement strategy aimed at improving metabolic stability and oral bioavailability while maintaining the acidic pKa necessary for binding.[7]

    • Analog 2 (A2): Addition of a sulfonamide group to the chlorophenyl ring. This modification is intended to mimic the interactions of celecoxib with a known side pocket in the COX-2 active site, potentially increasing selectivity over COX-1.

    • Analog 3 (A3): Introduction of a hydroxyl group on the fluorophenyl ring. This aims to introduce a new hydrogen-bonding interaction within the active site to enhance binding affinity.[8]

  • 3D Structure Generation: The 2D structures of the parent compound (PC) and the three analogs (A1, A2, A3) were drawn using ChemDraw and converted to 3D structures.

  • Energy Minimization: Each ligand's 3D structure was subjected to energy minimization using the MMFF94 force field. This step is vital to ensure that the ligands are in a low-energy, stable conformation before docking, which prevents steric clashes and unrealistic starting poses.[6]

Part 2: Molecular Docking Protocol - Predicting Binding Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity.[9][10]

Self-Validating Docking Protocol:

  • Redocking the Native Ligand: As a critical control, the native ligand (Celecoxib) was extracted from the 5IKR PDB file and re-docked into the prepared COX-2 structure. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose was calculated. An RMSD value of <2.0 Å is considered a successful validation, confirming that the chosen docking parameters can accurately reproduce the experimental binding mode.

  • Grid Box Generation: A grid box defining the search space for the docking simulation was centered on the validated binding site of the re-docked native ligand. The dimensions were set to 25x25x25 Å to ensure ample space for the ligands to orient themselves freely within the active site.

  • Docking with AutoDock Vina: AutoDock Vina was used for the docking simulations due to its balance of speed and accuracy.[11] Each prepared ligand was docked into the active site of COX-2, and the top 10 binding poses were generated. The pose with the lowest binding energy (most favorable) was selected for further analysis.

Comparative Performance Data

The primary outputs of the docking simulation are the binding affinity (in kcal/mol) and the specific molecular interactions between the ligand and the protein.

Table 1: Molecular Docking Results
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Alkyl/Pi-Sulfur Interactions
Parent (PC) -8.2Arg513, Tyr385, Ser5302Tyr385
Analog 1 (A1) -8.9Arg513, Tyr385, Gln1923Tyr385, Val523
Analog 2 (A2) -9.5Arg513, His90, Gln1923Val523, Ala527
Analog 3 (A3) -8.7Arg513, Tyr385, Ser5303Tyr385

Interpretation of Docking Results:

  • Analog 2 (A2) exhibited the strongest predicted binding affinity (-9.5 kcal/mol). The addition of the sulfonamide group successfully engaged with the side pocket residues His90 and Gln192, mimicking the binding mode of selective COX-2 inhibitors.

  • Analog 1 (A1) also showed improved binding affinity (-8.9 kcal/mol). The tetrazole ring formed an additional hydrogen bond with Gln192, demonstrating its effectiveness as a carboxylic acid bioisostere.

  • Analog 3 (A3) had a modest improvement in binding energy (-8.7 kcal/mol), with the new hydroxyl group forming a hydrogen bond with the backbone of Ser530.

Part 3: ADMET Prediction - Assessing Drug-Likeness

A compound with high binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[12] Therefore, we used the ADMETlab 2.0 web server, a reliable tool for predicting these properties, to evaluate our compounds.

Table 2: Predicted ADMET Properties
PropertyParent (PC)Analog 1 (A1)Analog 2 (A2)Analog 3 (A3)Desirable Range
Molecular Weight 280.68286.69359.78296.68< 500
LogP 3.83.53.93.2< 5
H-Bond Donors 1122< 5
H-Bond Acceptors 2443< 10
Human Intestinal Absorption HighHighHighHighHigh
BBB Permeability HighLowLowHighLow (for NSAID)
hERG Inhibition Non-inhibitorNon-inhibitorNon-inhibitorNon-inhibitorNon-inhibitor
AMES Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagenNon-mutagen

Interpretation of ADMET Results: All designed analogs adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

  • Analog 1 (A1) and Analog 2 (A2) show predicted low Blood-Brain Barrier (BBB) permeability. This is a highly desirable trait for a peripherally acting anti-inflammatory agent, as it minimizes the risk of central nervous system side effects.

  • The parent compound and Analog 3 (A3) are predicted to have high BBB permeability, which might be undesirable.

  • Crucially, all compounds are predicted to be non-mutagenic (AMES test) and non-inhibitors of the hERG channel, indicating a lower risk of cardiotoxicity.[13]

Conclusion and Future Directions

This in-silico investigation provides a clear, data-driven comparison of rationally designed 4-(2-Chlorophenyl)-2-fluorobenzoic acid analogs. The results strongly suggest that Analog 2 , featuring a sulfonamide moiety, is the most promising candidate for further development. It exhibits the highest predicted binding affinity for COX-2 and possesses a favorable ADMET profile, including low predicted BBB permeability. Analog 1 , with the tetrazole bioisostere, also represents a viable secondary candidate with improved binding and a good safety profile.

The causality behind these improved predictions lies in the specific chemical modifications that were introduced. The sulfonamide group in A2 successfully targeted a known selectivity pocket in COX-2, while the tetrazole in A1 acted as an effective bioisostere for the carboxylic acid, enhancing interactions.

The next logical steps, dictated by this in-silico data, are:

  • Chemical Synthesis: Synthesize the parent compound, Analog 1, and Analog 2.

  • In-Vitro Validation: Perform enzyme inhibition assays to experimentally determine the IC50 values for COX-1 and COX-2, confirming the potency and selectivity predicted by the docking studies.

  • Further Optimization: Based on the experimental results, further structure-activity relationship (SAR) studies can be initiated to refine the lead candidates.

This guide demonstrates the power of a structured, in-silico approach to triage and prioritize chemical matter, ensuring that valuable laboratory resources are focused on compounds with the highest probability of success.

References

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  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]

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  • Al-Ostoot, F. H., et al. (2021). Computational modeling, synthesis, and antioxidant potential of novel phenylcarbamoylbenzoic acid analogs in combating oxidative stress. Journal of the Iranian Chemical Society. Available from: [Link]

  • Zhang, M., et al. (2019). Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Molecules. Available from: [Link]

  • Masferrer, J. L., et al. (2000). Antiangiogenic and Antitumor Activities of Cyclooxygenase-2 Inhibitors. Cancer Research. Available from: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

  • ADMETlab 2.0. (2022). ADMETlab 2.0. Available from: [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. Available from: [Link]

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Validation

A Comparative Guide to the Preclinical Efficacy of Novel Bioactive Compounds Derived from 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The 4-(2-Chlorophenyl)-2-fluorobenzoic acid moiety represents a "privileged scaffold" – a molecular framework that, when elaborated upon, consistently yields compounds with significant biological activity. The electronic properties conferred by the fluorine and chlorine substituents create a unique chemical environment that can drive potent and selective interactions with a range of biological targets. This guide provides a comparative analysis of the preclinical efficacy of distinct classes of compounds synthesized from this core structure, offering insights into their therapeutic potential across oncology, infectious diseases, and beyond. We will delve into the causality behind the design of these derivatives and the experimental frameworks used to validate their activity.

I. Pyrano[2,3-c]pyrazole Derivatives: Targeting Glioblastoma through Kinase Inhibition

One promising avenue of investigation has been the synthesis of pyrano[2,3-c]pyrazole derivatives. These complex heterocyclic structures have demonstrated significant potential as anti-cancer agents, particularly against glioblastoma, an aggressive and challenging-to-treat brain tumor.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, including glioblastoma. A key node in this pathway is the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ). Research has shown that certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles can effectively inhibit AKT2, thereby disrupting this pro-survival signaling cascade in cancer cells.[1]

AKT2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT2 AKT2 (PKBβ) PDK1->AKT2 Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT2->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative Pyrano[2,3-c]pyrazole Derivative Derivative->AKT2 Inhibition

Caption: Inhibition of the PI3K/AKT2 signaling pathway by pyrano[2,3-c]pyrazole derivatives.

Comparative Efficacy Data

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their anti-glioma activity. Compound 4j emerged as a particularly promising candidate.

CompoundTarget KinaseIC50 (µM)Glioblastoma Cell Line EC50 (µM)Notes
4j AKT2/PKBβ12GL261: 14, GBM6: 10, GBM22: 12Showed significant inhibition of 3D neurosphere formation in primary patient-derived glioma stem cells.[1]
Reference ---Exhibited significantly less cytotoxicity against non-cancerous cells.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay

The causality behind this experimental choice is to directly measure the potency of the synthesized compounds against the purified target enzyme, thus confirming the mechanism of action.

  • Reagents: Purified recombinant human AKT2/PKBβ, kinase buffer, ATP, and a suitable peptide substrate.

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., compound 4j ). b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

II. Spirooxindole Derivatives: A Clinical Candidate Targeting the p53-MDM2 Interaction

While not directly synthesized from 4-(2-Chlorophenyl)-2-fluorobenzoic acid, the clinical candidate AA-115/APG-115 incorporates a structurally similar 3-chloro-2-fluorophenyl moiety. This highlights the importance of this substitution pattern in designing potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.

Mechanism of Action: Restoring p53 Tumor Suppressor Function

In many cancers with wild-type p53, its tumor-suppressive function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. Small molecule inhibitors that block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Inhibition p53 p53 Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Binds & Inhibits Derivative Spirooxindole Derivative (e.g., AA-115) Derivative->MDM2 Inhibits Binding to p53

Caption: Inhibition of the p53-MDM2 interaction by spirooxindole derivatives.

Efficacy Data for AA-115/APG-115

This compound has demonstrated high potency and is currently in Phase I clinical trials.[2]

CompoundTargetBinding Affinity (Ki)Cellular ActivityClinical Status
AA-115/APG-115 MDM2< 1 nMPotent induction of p53-dependent apoptosisPhase I Clinical Trials[2]

III. Heterocyclic Derivatives: Exploring Antimicrobial and Antioxidant Potential

Derivatives of fluorobenzoic acids have also been explored for their potential as antimicrobial and antioxidant agents. The incorporation of heterocyclic rings like oxadiazoles and Schiff bases can lead to compounds with diverse biological activities.

Antimicrobial Activity

Schiff's bases of 2-chlorobenzoic acid have shown greater antibacterial potential against Gram-negative bacteria compared to Gram-positive bacteria.[3] While this study did not use the exact starting material of interest, it provides a strong rationale for investigating similar derivatives of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

Antioxidant Activity

Schiff bases and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have demonstrated good free radical scavenging activity in DPPH assays.[4] This suggests that derivatives of 4-(2-Chlorophenyl)-2-fluorobenzoic acid could also possess antioxidant properties, which are relevant for a variety of disease states.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., E. coli, S. aureus), 96-well microtiter plates, and the test compounds.

  • Procedure: a. Prepare a twofold serial dilution of the test compounds in MHB in the microtiter plates. b. Inoculate each well with a standardized suspension of the test bacterium. c. Include positive (no drug) and negative (no bacteria) controls. d. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

The 4-(2-Chlorophenyl)-2-fluorobenzoic acid scaffold is a versatile starting point for the synthesis of a diverse range of bioactive molecules. Preclinical data strongly suggests that its derivatives have significant potential in oncology and infectious diseases. The pyrano[2,3-c]pyrazole class shows particular promise as targeted inhibitors of the PI3K/AKT pathway for the treatment of glioblastoma. The structural motif is also present in a clinical-stage MDM2 inhibitor, further validating its importance. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. Head-to-head comparisons of these optimized lead compounds in relevant in vivo models will be crucial for identifying clinical candidates.

References

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2550-2563.
  • Anis, I., et al. (2021). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 18(10), 964-974.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). Journal of Medicinal Chemistry, 60(12), 4978–4996.
  • Sharma, P., & Kumar, A. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Biointerface Research in Applied Chemistry, 4(4), 785-791.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-(2-Chlorophenyl)-2-fluorobenzoic acid is not merely a quality metric; it is the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-(2-Chlorophenyl)-2-fluorobenzoic acid is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. An impure compound can introduce unforeseen variables into biological assays, lead to the formation of toxic byproducts, and ultimately compromise clinical outcomes. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 4-(2-Chlorophenyl)-2-fluorobenzoic acid, grounded in the principles of scientific integrity and practical, field-proven insights.

Understanding the Compound and Its Potential Impurities

Before selecting an analytical technique, one must first understand the likely impurity profile of the target compound. 4-(2-Chlorophenyl)-2-fluorobenzoic acid is a biphenyl carboxylic acid. A prevalent and highly efficient method for constructing such C-C bonds between two aromatic rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

A probable synthetic route involves the coupling of (2-chlorophenyl)boronic acid with a halo-2-fluorobenzoic acid derivative (e.g., 4-bromo-2-fluorobenzoic acid) in the presence of a palladium catalyst and a base.[2] This synthetic pathway, while robust, can introduce several classes of impurities that must be monitored.

Potential Impurities from a Suzuki-Miyaura Synthesis:

  • Starting Materials: Unreacted (2-chlorophenyl)boronic acid and 4-bromo-2-fluorobenzoic acid.

  • Homocoupling Byproducts: Formation of 2,2'-dichlorobiphenyl (from the boronic acid) and 2,2'-difluoro-4,4'-dicarboxybiphenyl (from the aryl halide).

  • Protodeboronation Product: Formation of chlorobenzene from the boronic acid.

  • Catalyst-Related Impurities: Residual palladium, which must be quantified at ppm levels, and byproducts from phosphine ligands if used.[3]

  • Solvent and Reagent Residues: Residual organic solvents (e.g., toluene, dioxane) and inorganic salts from the workup.

A comprehensive purity assessment, therefore, requires a multi-pronged analytical approach capable of detecting and quantifying these diverse chemical entities. No single method is sufficient; instead, a combination of orthogonal techniques provides the most reliable and complete purity profile.

Primary Analytical Techniques: A Comparative Analysis

We will explore three primary, quantitative techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers distinct advantages and is governed by different chemical principles, making them complementary.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity and impurity determination.[4] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar, acidic compound like 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a reversed-phase (RP-HPLC) method is the logical choice.

Causality Behind the Method: The nonpolar stationary phase (typically C18) retains the analyte and its organic impurities to varying degrees based on their hydrophobicity. A polar mobile phase, often a mixture of water and acetonitrile with an acid modifier like formic or trifluoroacetic acid, is used to elute the compounds. The acid modifier is crucial as it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or as determined by UV scan of the main compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further as necessary.

Self-Validation and Trustworthiness: The method's reliability is established through validation according to ICH Q2(R2) guidelines.[5][6] This involves assessing specificity (the ability to resolve the main peak from all potential impurities), linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7] Spiking the sample with anticipated impurities (if available) is a direct way to prove specificity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Synthesized Compound (1 mg/mL in ACN/H2O) instrument HPLC System Setup (C18 Column, Gradient) prep_sample->instrument Load into Autosampler prep_std Prepare Reference Standard Solution (if available) inject Inject Sample (10 µL) instrument->inject detect UV Detection (254 nm) inject->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Quantitative NMR (qNMR) Spectroscopy

While HPLC relies on relative peak area, qNMR is a primary analytical method that can determine purity without needing a reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated with high accuracy.[10]

Causality Behind the Method: ¹H qNMR is chosen for its high sensitivity and the near-ubiquity of protons in organic molecules.[10] The key is to select a high-purity internal standard with a simple spectrum (ideally a single, sharp peak) that does not overlap with any analyte signals. The calculation relies on comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Maleic acid or another certified reference material with high purity (>99.5%), chemical stability, and solubility in the chosen solvent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for carboxylic acids.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized 4-(2-Chlorophenyl)-2-fluorobenzoic acid into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a high-quality NMR tube.

  • Acquisition Parameters (Critical for Quantification):

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS protons to ensure full relaxation. A value of 30-60 seconds is often a safe starting point.

    • Pulse Angle: 90° flip angle.

    • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for the peaks used in quantification).

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) if needed.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.

Self-Validation and Trustworthiness: The accuracy of qNMR is directly tied to the metrological traceability of the weighing process and the certified purity of the internal standard. The choice of acquisition parameters, particularly the relaxation delay, is paramount. An incorrectly short delay will lead to signal saturation and an underestimation of purity. Verifying T₁ values is a key part of method validation.

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve setup Set Quantitative Parameters (d1, ns) dissolve->setup Transfer to NMR Tube acquire Acquire ¹H Spectrum setup->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight byproducts (e.g., chlorobenzene).[11] For a non-volatile compound like a carboxylic acid, derivatization is typically required to increase its volatility and thermal stability.

Causality Behind the Method: Derivatization, for instance, by converting the carboxylic acid to its methyl ester using diazomethane or a safer alternative like (trimethylsilyl)diazomethane, is necessary to allow the analyte to traverse the GC column without decomposition.[12] The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering superior specificity over UV detection.[13]

Experimental Protocol: GC-MS for Impurity Profiling (with Derivatization)

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight).

  • Derivatization:

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/toluene).

    • Add a derivatizing agent such as (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color indicates the reaction is complete.

    • Quench excess reagent with a few drops of acetic acid.

  • Column: A non-polar or mid-polarity column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-500 amu.

Self-Validation and Trustworthiness: The method's validity rests on the reproducibility and completeness of the derivatization reaction. The mass spectral library (e.g., NIST) is used to tentatively identify unknown peaks. Confirmation requires running an authentic standard of the suspected impurity under the same conditions. This technique excels at identifying unexpected impurities that might be missed by HPLC.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample derivatize Derivatize to Methyl Ester dissolve->derivatize inject Inject into GC derivatize->inject Load into Autosampler separate Separate by Volatility inject->separate ionize Ionize & Fragment separate->ionize detect Detect Fragments (MS) ionize->detect identify Identify Peaks via MS Library Search detect->identify quantify Quantify Volatile Impurities identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

Comparison of Primary Analytical Methods

FeatureHPLC-UVQuantitative NMR (qNMR)GC-MS (with Derivatization)
Principle Differential PartitioningNuclear Spin ResonanceVolatility & Mass-to-Charge Ratio
Primary Use Quantitative Purity (% Area), Impurity ProfilingAbsolute Quantitative Purity (Assay), Structural IDIdentification of Volatile/Semi-volatile Impurities
Selectivity Good; based on retention time & UV spectrumExcellent; based on unique chemical shiftsSuperior; based on retention time & mass fragmentation
Accuracy High (with reference standard)Very High (Primary Method)High (for identified impurities with standards)
Sensitivity High (µg/mL range)Moderate (mg/mL range)Very High (pg-ng/mL range)
Sample Prep Simple dissolutionPrecise weighing of analyte and standardMore complex (derivatization required)
Key Advantage Robust, widely available, excellent for routine QCNo analyte-specific standard needed for purity valueUnambiguous identification of unknown volatile impurities
Key Limitation Co-elution possible; requires reference standards for identity/quantificationLower sensitivity; requires expensive equipment and expertiseNot suitable for non-volatile or thermally labile impurities without derivatization

Orthogonal Method: Melting Point Analysis

As a complementary technique, melting point determination is a simple yet effective indicator of purity. A pure crystalline solid will exhibit a sharp melting point range (typically <1 °C), whereas impurities will cause a depression and broadening of the melting range. This colligative property provides a rapid, qualitative check. While not quantitative, a broad melting range is a clear red flag that significant impurities are present.

Conclusion: An Integrated Strategy for Purity Confirmation

Assessing the purity of a critical intermediate like 4-(2-Chlorophenyl)-2-fluorobenzoic acid demands a rigorous, multi-faceted approach. No single technique can provide a complete picture.

  • HPLC-UV should be employed as the primary method for routine quality control, establishing the relative percentage of the main component and detecting non-volatile, UV-active impurities.

  • qNMR serves as the definitive method for determining the absolute purity (assay value) of a batch, providing a highly accurate value traceable to a certified reference material. It is also invaluable for confirming the structure of the synthesized compound.

  • GC-MS is the ideal tool for a targeted search of process-related volatile impurities, such as residual solvents and low-molecular-weight byproducts that may not be detected by HPLC.

  • Melting Point Analysis provides a rapid, inexpensive, and valuable qualitative check on the overall purity of the crystalline solid.

By integrating these orthogonal methods, researchers and drug development professionals can build a self-validating system of analysis. This ensures that the purity value assigned to a batch of 4-(2-Chlorophenyl)-2-fluorobenzoic acid is not just a number, but a trustworthy and comprehensive assessment of its chemical integrity, underpinning the success of subsequent research and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Caron, S., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(5), 333-336.
  • Amini, M., et al. (2018). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Retrieved from [Link]

  • Szántay, C. (2016). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Naeimi, H., & Nazifi, Z. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1059-1073.
  • Tan, H. Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Fushimi, T., et al. (2018). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Scientific Reports, 8(1), 1-9.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Gunning, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Siadati, S. A., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-67.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Global Scientific Journal. (2017). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Sandiego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. The...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. The compound 4-(2-Chlorophenyl)-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, requires meticulous handling not only in its use but critically in its disposal. Improper disposal can lead to environmental contamination and regulatory non-compliance.

This guide provides a direct, procedural framework for the disposal of 4-(2-Chlorophenyl)-2-fluorobenzoic acid, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required practices, fostering a culture of safety and environmental stewardship in the laboratory.

Part 1: Hazard Profile and Regulatory Context

Before disposal, it is imperative to understand the hazard profile of the compound. While a specific Safety Data Sheet (SDS) for 4-(2-Chlorophenyl)-2-fluorobenzoic acid is not available, we can infer its likely hazards from structurally similar compounds such as 4-chlorobenzoic acid, 2-fluorobenzoic acid, and 4-fluorobenzoic acid.

Inferred Hazard Summary

Hazard ClassificationGHS Hazard StatementCommon EffectsSupporting Sources
Acute Oral Toxicity H302: Harmful if swallowedSoreness of the mouth and throat.[1][1]
Skin Corrosion/Irritation H315: Causes skin irritationRedness and irritation at the site of contact.[2][2]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationIrritation, redness, and profuse watering of the eyes.[2][3][2][3]
Aquatic Hazard (Acute) H402: Harmful to aquatic lifePoses a threat to aquatic ecosystems.

Regulatory Imperative: As a halogenated organic compound, this chemical falls under stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) classifies wastes containing halogenated organic compounds as hazardous.[4][5] Therefore, all waste streams containing 4-(2-Chlorophenyl)-2-fluorobenzoic acid must be managed as hazardous waste in accordance with institutional, local, state, and federal guidelines.[6][7] Disposing of this material down the drain or in regular trash is strictly prohibited.[2][8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is to ensure that the waste is safely contained, clearly identified, and transferred to a licensed hazardous waste facility, typically via your institution's Environmental Health & Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling any waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing personal exposure.

  • Minimum PPE: Nitrile gloves, safety glasses or goggles, and a lab coat.[2][3]

  • For Handling Powders: If there is a risk of generating dust, work in a fume hood and consider respiratory protection.[2]

Step 2: Waste Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal stream.

  • Action: Designate a specific, clearly labeled hazardous waste container for 4-(2-Chlorophenyl)-2-fluorobenzoic acid and materials contaminated with it.[9]

  • Rationale: Halogenated waste is often destined for high-temperature incineration.[10][11] Mixing it with non-halogenated or non-hazardous waste complicates and increases the cost of disposal and can lead to regulatory violations.

Step 3: Waste Collection and Containment

Collect all forms of waste in a designated, compatible, and properly sealed container.[12]

  • Solid Waste:

    • Unused Compound: Collect any unused or expired 4-(2-Chlorophenyl)-2-fluorobenzoic acid in its original container or a designated solid waste container.

    • Contaminated Materials: This includes contaminated gloves, weigh boats, paper towels, and silica gel. Place these items in a sealed, heavy-duty plastic bag or a lined container designated for solid hazardous waste.[6]

  • Liquid Waste:

    • Solutions: If the compound is in a solvent, collect it in a container designated for halogenated organic liquid waste. Do not mix with aqueous or non-halogenated waste streams.

    • Container Rinsate: Triple-rinse empty containers of the compound with a suitable solvent (e.g., acetone, methanol). Collect all rinsate as hazardous liquid waste.[12] The "empty" container itself must still be disposed of as solid hazardous waste.[12]

Step 4: Labeling the Waste Container

Proper labeling is a legal requirement and is essential for safety. It communicates the contents and hazards to everyone who will handle the container.

  • Action: Affix a hazardous waste label to the container as soon as you begin adding waste.

  • Required Information:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(2-Chlorophenyl)-2-fluorobenzoic acid." Do not use abbreviations.

    • List all constituents, including solvents, by percentage.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste was added).

Step 5: On-Site Accumulation and Storage

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Action: Keep the container sealed except when adding waste.[13] Store it in a location that does not interfere with laboratory operations and is under the control of the lab personnel.[9]

  • Best Practice: Utilize secondary containment (such as a plastic tub or tray) to contain any potential leaks or spills from the primary container.[9]

Step 6: Arranging for Disposal

Once the container is full or you have finished the project, arrange for its removal.

  • Action: Contact your institution's EHS office (or equivalent) to schedule a waste pickup.[7] Follow their specific procedures for documentation and transfer.

  • Causality: The EHS office is the legally authorized entity responsible for consolidating waste and ensuring it is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). This step formally transfers custody and ensures the waste's final disposition is compliant and documented.

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid material, you may be able to clean it up yourself if you are trained and have the proper equipment. For large spills or any spill of a volatile solution, evacuate the area and contact EHS immediately.

  • Cleanup (Small, Solid Spill):

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • Gently sweep or scoop the solid material to avoid creating dust.[14][15]

    • Place the spilled material and all cleanup materials (e.g., paper towels, contaminated gloves) into a designated hazardous waste container.[6]

    • Decontaminate the spill surface with an appropriate solvent and then soap and water.[6] Collect all decontamination materials as hazardous waste.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Chlorophenyl)-2-fluorobenzoic acid waste streams.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node start Waste Generated Containing 4-(2-Chlorophenyl)-2-fluorobenzoic acid decision_type What is the waste type? start->decision_type solid_pure Unused/Expired Solid Compound decision_type->solid_pure  Solid (Pure) solid_contam Contaminated PPE, Weigh Boats, etc. decision_type->solid_contam Solid (Contaminated)   liquid_sol Solutions in Organic Solvent decision_type->liquid_sol Liquid (Solution) liquid_rinse Aqueous or Solvent Rinsate from Glassware decision_type->liquid_rinse Liquid (Rinsate)   container_solid Collect in Labeled Solid Halogenated Waste Container solid_pure->container_solid solid_contam->container_solid container_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_sol->container_liquid liquid_rinse->container_liquid store Store in Designated Satellite Accumulation Area with Secondary Containment container_solid->store container_liquid->store contact Contact EHS for Waste Pickup store->contact end Transfer to EHS for Compliant Disposal (High-Temp Incineration) contact->end

Caption: Disposal decision workflow for 4-(2-Chlorophenyl)-2-fluorobenzoic acid.

References

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid . (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: 4-Chlorobenzoic acid . (2025, March 31). Carl ROTH. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency. [Link]

  • Pharmaceutical Wastes . (2020, November 18). Auburn University Environmental Health and Safety. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices . (2024, September 16). ACTenviro. [Link]

  • Management of Waste . (2011). In Prudent Practices in the Laboratory. National Center for Biotechnology Information - NIH. [Link]

  • Pharmaceutical Waste . Wayne State University Office of Environmental Health and Safety. [Link]

  • Pharmaceutical Waste . (2019, April 2). California Department of Toxic Substances Control. [Link]

  • U List of Hazardous Wastes . Minnesota Pollution Control Agency. [Link]

  • Cleaning of laboratory material (Chem) . (2025, February 14). ICRA Risk Assessment. [Link]

  • Medication & Pharmaceutical Waste Disposal Explained . Stericycle. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . (2025, March 20). ACTenviro. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . (2024, August 30). C&EN on YouTube. [Link]

  • Laboratory-Scale Evaluation of an Electrochemical Barrier System for Targeted Removal of Vinyl Chloride and Trichloroethylene from Groundwater . (2024). MDPI. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds . Drexel University. [Link]

Sources

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